1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Description
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Properties
IUPAC Name |
3-(1-tritylimidazol-4-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUDHXZAFVYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466354 | |
| Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-61-9 | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, a key intermediate in the synthesis of novel pharmaceuticals, particularly histamine H3 receptor antagonists. This document delves into its chemical structure, reactivity, and provides insights into its synthesis and analytical characterization. The information presented is intended to support researchers and drug development professionals in the effective utilization of this versatile compound.
Introduction: A Key Building Block in Medicinal Chemistry
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, also known by its synonym 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, is a heterocyclic aldehyde of significant interest in the field of medicinal chemistry.[1] Its structure uniquely combines a reactive propanal moiety, an imidazole ring crucial for biological activity, and a bulky triphenylmethyl (trityl) protecting group. The imidazole core is a common scaffold in many biologically active compounds, including antifungal agents and modulators of various receptor systems. The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions during synthetic transformations, while the propanal functional group offers a versatile handle for further chemical modifications, most notably reductive amination to introduce diverse amine functionalities.
The primary application of this compound lies in its role as a pivotal intermediate in the development of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and cognitive disorders. The structural features of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- allow for the systematic elaboration of molecules with high affinity and selectivity for this receptor.
Physicochemical Properties
Precise experimental data for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is not extensively reported in publicly available literature. However, based on information from chemical suppliers and computational predictions for structurally similar compounds, the following properties can be outlined.
General and Physical Properties
| Property | Value/Description | Source(s) |
| Chemical Names | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-; 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde | [1] |
| CAS Number(s) | 102676-61-9, 186096-23-1 | [1][2] |
| Molecular Formula | C₂₅H₂₂N₂O | [1][2] |
| Molecular Weight | 366.46 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | Not explicitly reported. The related compound, 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde, has a predicted melting point of 180-190°C. | [3] |
| Boiling Point | Not reported and likely to decompose upon heating to its boiling point at atmospheric pressure. | |
| Solubility | Insoluble in water. Likely soluble in organic solvents such as DMSO and methanol (with sonication). The related 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde is slightly soluble in acetonitrile and methanol. | [3] |
| Storage | 2-8°C, under an inert atmosphere. | [2] |
Computed Properties (for CAS 186096-23-1)
| Property | Value | Source |
| XLogP3 | 4.5 | [4] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 7 | [4] |
| Exact Mass | 366.173213 g/mol | [4] |
| Topological Polar Surface Area | 34.9 Ų | [4] |
Chemical Structure and Reactivity
The chemical behavior of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is dictated by its three key structural components: the imidazole ring, the trityl protecting group, and the propanal side chain.
Figure 1: Chemical structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
The Imidazole Ring
The imidazole ring is an aromatic heterocycle that is a common motif in biologically active molecules. In this compound, the N-1 nitrogen is protected by the trityl group. The remaining N-3 nitrogen is basic and can participate in hydrogen bonding, which can be crucial for receptor binding of its derivatives.
The Trityl Protecting Group
The triphenylmethyl (trityl) group is a bulky and sterically hindering protecting group. Its key features are:
-
Stability: It is stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents.
-
Introduction: It is typically introduced by reacting the unprotected imidazole with trityl chloride in the presence of a base.
-
Cleavage: The trityl group is readily removed under acidic conditions, often with mild acids like trifluoroacetic acid or formic acid, which is a significant advantage in the final steps of a multi-step synthesis.
The Propanal Side Chain
The aldehyde functionality of the propanal side chain is the primary site of reactivity for further synthetic transformations. Key reactions include:
-
Reductive Amination: This is arguably the most important reaction for this compound in the context of drug discovery. The aldehyde can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the corresponding amine. This reaction allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(1-trityl-1H-imidazol-4-yl)propanol, using reducing agents such as sodium borohydride. This alcohol is itself a valuable intermediate for the synthesis of histamine H3 receptor antagonists.[5]
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes, providing another avenue for structural diversification.
Synthesis and Purification
Proposed Synthetic Pathway
Sources
"1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" IUPAC name and synonyms
An In-depth Technical Guide to 1-(Triphenylmethyl)-1H-imidazole-4-propanal: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence is due to its unique electronic properties and its ability to act as a proton donor, proton acceptor, and metal-coordinating ligand. However, the reactivity of the imidazole nitrogen often necessitates the use of protecting groups during complex synthetic sequences. This guide provides a comprehensive technical overview of 1-(Triphenylmethyl)-1H-imidazole-4-propanal , a key synthetic intermediate that leverages the robust trityl protecting group to enable selective transformations at a reactive propanal side chain. We will delve into its chemical identity, synthesis, reactivity, and strategic applications, particularly within the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.
Chemical Identity and Nomenclature
Correctly identifying a synthetic intermediate is critical for reproducibility and sourcing. 1-(Triphenylmethyl)-1H-imidazole-4-propanal is a functionally rich molecule characterized by a central imidazole ring, an N-trityl protecting group, and a C4-linked propanal side chain.[3]
IUPAC Name: 3-(1-Trityl-1H-imidazol-4-yl)propanal.[3]
Common Synonyms:
-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-[3]
-
1-(Triphenylmethyl)-1H-imidazole-4-propanal[3]
-
3-(1-Tritylimidazol-4-yl) propionaldehyde[3]
| Identifier | Value |
| CAS Number | 102676-61-9[3] |
| Molecular Formula | C₂₅H₂₂N₂O[3] |
| Molecular Weight | 366.46 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CCC=O[3] |
| InChI | InChI=1S/C25H22N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2[3] |
| InChIKey | YLOUDHXZAFVYCU-UHFFFAOYSA-N[3] |
The Strategic Role of the Trityl Group
In multistep synthesis, the choice of a protecting group is a critical strategic decision. The triphenylmethyl (Trityl, Tr) group is employed to mask the acidic proton on the imidazole N1 nitrogen. This choice is not arbitrary; it is dictated by the group's unique combination of properties.
Causality Behind the Choice:
-
Steric Hindrance: The trityl group is exceptionally bulky. This steric shield prevents the imidazole nitrogen from participating in undesired nucleophilic attacks or acting as a base in subsequent reaction steps.
-
Chemical Stability: It is robust under a wide range of non-acidic conditions, including organometallic reactions, reductions, and mild oxidations, allowing for extensive modification of other parts of the molecule.
-
Acid Lability: Despite its stability, the trityl group is readily cleaved under mild acidic conditions.[4] This is due to the exceptional stability of the resulting triphenylmethyl carbocation, which is resonance-stabilized across its three phenyl rings. This allows for deprotection without damaging sensitive functional groups elsewhere in the molecule.
Workflow: N-Trityl Protection and Deprotection
Caption: Workflow for the protection and deprotection of the imidazole nitrogen using the trityl group.
Protocol 1: N-Tritylation of an Imidazole Precursor
This protocol is a self-validating system; successful protection is confirmed by a significant upfield shift of imidazole protons in ¹H NMR and a large mass increase in MS analysis.
-
Preparation: To a solution of the starting imidazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M), add triethylamine (1.5 eq). Stir the solution under an inert atmosphere (N₂ or Ar) at room temperature.
-
Addition of Trityl Chloride: Add trityl chloride (1.1 eq) portion-wise over 10 minutes. The reaction may become slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. The product often precipitates. Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure N-tritylated imidazole.[5]
Protocol 2: Deprotection (Detritylation)
The success of this protocol is validated by the disappearance of the trityl group signals in NMR (~7.1-7.4 ppm) and the loss of 243 Da in the mass spectrum.
-
Preparation: Dissolve the N-trityl imidazole (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. For sensitive substrates, triisopropylsilane (TIS, 1-2 eq) can be added as a carbocation scavenger.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM to remove residual TFA.
-
Purification: The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted, or purified directly using reverse-phase HPLC.
Reactivity and Synthetic Utility of the Propanal Moiety
The aldehyde functional group in 1-(Triphenylmethyl)-1H-imidazole-4-propanal is a versatile electrophilic handle for molecular elaboration. Its presence allows for the construction of carbon-carbon and carbon-nitrogen bonds, which is fundamental to building the molecular diversity required in drug discovery.
Key Transformations:
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine, which is subsequently reduced in situ to a more complex amine. This is one of the most robust and widely used reactions in medicinal chemistry for library synthesis.
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.
-
Aldol and Related Condensations: Enables the formation of new C-C bonds by reacting the aldehyde with enolates or other nucleophiles.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to different classes of derivatives.
Workflow: Reductive Amination
Caption: A typical workflow for the reductive amination of the title compound.
Protocol 3: Reductive Amination for Library Synthesis
This protocol is designed for reliability. A successful reaction is confirmed by LC-MS, showing the consumption of the aldehyde and the appearance of a new peak with the expected mass of the final amine product.
-
Preparation: To a solution of 1-(Triphenylmethyl)-1H-imidazole-4-propanal (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add the desired primary or secondary amine (1.2 eq).
-
Imine Formation: Add acetic acid (1-2 drops, catalytic) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is mild and selective for imines in the presence of aldehydes.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-18 hours. Monitor for completion by LC-MS.
-
Workup: Quench the reaction carefully with saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM or ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography or preparative HPLC.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(Triphenylmethyl)-1H-imidazole-4-propanal can be envisioned starting from the commercially available 1H-imidazole-4-carboxylic acid. This pathway highlights the strategic interplay of protection and functional group manipulation.
Caption: Multi-step synthetic pathway from 1H-imidazole-4-carboxylic acid.
Applications in Medicinal Chemistry
The true value of an intermediate like 1-(Triphenylmethyl)-1H-imidazole-4-propanal lies in its potential to generate novel chemical entities with therapeutic potential. The 4-substituted imidazole motif is a key pharmacophore in several drug classes.
-
Histamine Receptor Ligands: The imidazole ring is the core of histamine. Derivatives with C4 side chains are extensively explored as antagonists or inverse agonists of histamine receptors (H₁, H₂, H₃, H₄), which are targets for allergies, gastric ulcers, and neurological disorders.
-
Enzyme Inhibitors: The imidazole moiety can coordinate with metal ions in enzyme active sites (e.g., zinc in matrix metalloproteinases) or form key hydrogen bonds.
-
Antifungal and Antiparasitic Agents: The imidazole scaffold is famous for its role in azole antifungals like clotrimazole and ketoconazole.[2]
-
Anticancer Agents: Numerous imidazole-containing compounds have shown promise as anticancer agents by targeting various pathways.[2][7]
The title compound serves as an ideal starting point for elaborating the C4-propanal side chain into longer, more functionalized chains that can probe the binding pockets of these biological targets. After the desired scaffold is built, a final deprotection step unmasks the imidazole NH, which is often crucial for target engagement.
Safety and Handling
-
GHS Hazard Classification (Inferred):
-
Skin Irritation
-
Serious Eye Irritation
-
May cause respiratory irritation
-
-
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Conclusion
1-(Triphenylmethyl)-1H-imidazole-4-propanal is more than just a chemical structure; it is a testament to the principles of modern synthetic strategy. By combining a privileged medicinal scaffold with a robust protecting group and a versatile reactive handle, it provides an efficient and reliable entry point into a rich chemical space. For drug discovery professionals, this intermediate offers a streamlined path to novel, diverse, and potentially therapeutic imidazole derivatives, reducing synthetic complexity and accelerating the design-make-test-analyze cycle.
References
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Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- CAS NO.102676-61-9. Retrieved from [Link]
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Kumar, K., Awasthi, M., & Kumar, A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4212. Available at: [Link]
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PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Priya, S. S., & Kumar, S. D. (2023). Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4-Hydroxybenzaldehyde. International Journal of Innovative Research in Technology, 10(1). Available at: [Link]
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Pharmaffiliates. (n.d.). 3-(1-Tritylimidazol-4-yl) Propionaldehyde. Retrieved from [Link]
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Demirtaş, İ., Kolsaker, P., & Maskill, H. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(5), 453-464. Available at: [Link]
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PubChem. (n.d.). 1,2,4-Triphenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2. Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions. Retrieved from [Link]
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International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR, 5(5). Available at: [Link]
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Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2011). Microwave-assisted synthesis of 2, 4, 5-triphenyl-1H-imidazole containing Schiff base derivatives with potential antioxidant and anticancer activities. Journal of Applied Pharmaceutical Science, 2(7), 202-208. Available at: [Link]
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Laras, Y., et al. (2012). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of medicinal chemistry, 55(14), 6437-6449. Available at: [Link]
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An In-Depth Technical Guide to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, a key intermediate in synthetic organic chemistry, particularly in the development of therapeutic agents. This document delves into its synthesis, chemical properties, and significant applications, with a focus on its role in the discovery of histamine H3 receptor antagonists.
Introduction: A Versatile Building Block
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, also known as 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry.[1] Its structure is characterized by an imidazole ring, a propanal side chain, and a bulky triphenylmethyl (trityl) protecting group on one of the imidazole nitrogens. The trityl group imparts stability and hydrophobicity, while the aldehyde functionality serves as a reactive handle for a variety of chemical transformations.[1] This unique combination of features makes it a valuable precursor for the synthesis of complex molecules, most notably for the development of potent and selective histamine H3 receptor antagonists.
Key Molecular Features:
| Property | Value |
| CAS Number | 102676-61-9[1] |
| Molecular Formula | C25H22N2O[1] |
| Molecular Weight | 366.46 g/mol |
| Synonyms | 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, 1-(Triphenylmethyl)-1H-imidazole-4-propanal[1] |
Synthesis and Characterization
The synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is typically achieved through a multi-step process, starting from a more readily available imidazole derivative. A plausible and efficient synthetic route involves the protection of the imidazole nitrogen, followed by chain extension and oxidation.
Synthetic Pathway
A logical synthetic approach commences with the protection of a suitable imidazole precursor, followed by chain elongation and a final oxidation step to yield the desired aldehyde.
Sources
Introduction to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-: A Structural Hypothesis
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Foreword for the Research Community: The compound 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9) presents a compelling structure for pharmacological investigation. While direct experimental data characterizing its specific biological activity is not extensively available in peer-reviewed literature, its molecular architecture strongly suggests a well-defined mechanism of action. This guide is structured to serve the research community by first positing a scientifically-grounded hypothesis for its function—as an inverse agonist of the histamine H₃ receptor—based on established structure-activity relationships. Subsequently, it provides the detailed, field-proven experimental protocols necessary to rigorously test this hypothesis, enabling researchers to elucidate its precise pharmacological profile.
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, hereafter referred to as Trityl-IMP, is a heterocyclic compound featuring two key motifs: an imidazole ring, which is the core of the endogenous neurotransmitter histamine, and a bulky 1-(triphenylmethyl) or "trityl" group. The strategic combination of these features is a hallmark of ligands developed to target the histamine H₃ receptor (H₃R).[1][2]
The imidazole core provides the necessary scaffold for recognition at the histamine receptor binding pocket, while the large, lipophilic trityl group is a classic feature of potent H₃R antagonists and inverse agonists, conferring high affinity.[3] Based on these structural precedents, the central hypothesis of this guide is that Trityl-IMP functions as a competitive inverse agonist at the histamine H₃ receptor.
This document will first explore the molecular target and the specific mechanism of inverse agonism. It will then provide comprehensive, step-by-step experimental workflows required to validate this hypothesis and quantify the compound's potency and efficacy.
The Molecular Target: The Histamine H₃ Receptor (H₃R)
The H₃R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It plays a crucial role in neuromodulation through two primary functions:
-
Presynaptic Autoreceptor: Located on histaminergic neurons, the H₃R acts as a negative feedback mechanism, inhibiting the synthesis and release of histamine.[4]
-
Presynaptic Heteroreceptor: It is also located on the terminals of other, non-histaminergic neurons, where its activation inhibits the release of a wide array of key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4][5]
A defining characteristic of the H₃R is its high level of constitutive activity .[6] This means the receptor can signal and suppress neurotransmitter release even in the absence of its endogenous agonist, histamine. This basal signaling activity is the key to understanding the compound's likely mechanism of action.
The Core Mechanism: Inverse Agonism at a Constitutively Active Receptor
For a receptor with high constitutive activity like the H₃R, ligands can be classified beyond the simple agonist/antagonist model.
-
A neutral antagonist would bind to the receptor and simply block histamine from binding, having no effect on the receptor's basal activity.
-
An inverse agonist , however, binds to the constitutively active receptor and stabilizes it in a completely inactive conformation. This action not only blocks the effects of histamine but actively reduces the receptor's basal signaling, leading to an effect opposite to that of an agonist.[7]
For the H₃R, inverse agonism is the therapeutically desired mechanism. By silencing the receptor's constitutive "brake" on neurotransmitter release, an inverse agonist leads to a significant increase in the release of histamine and other cognitive- and wakefulness-promoting neurotransmitters.[8] This is the foundational principle behind the use of H₃R inverse agonists for conditions like narcolepsy and their investigation for cognitive disorders.[7][8]
Experimental Validation Workflow
To confirm the hypothesized mechanism of action and characterize the pharmacological profile of Trityl-IMP, a sequential workflow involving binding and functional assays is required.
Step 1: Determination of Receptor Binding Affinity
The initial experiment must confirm that Trityl-IMP physically binds to the H₃R and determine its affinity (Kᵢ). This is achieved using a competitive radioligand binding assay.
Principle: This assay measures the ability of the unlabeled test compound (Trityl-IMP) to displace a known radiolabeled H₃R ligand (e.g., [³H]-Nα-methylhistamine) from the receptor. The concentration of Trityl-IMP that displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity constant (Kᵢ) is calculated.[9]
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H₃ receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford or BCA protein assay. Store membrane aliquots at -80°C.[10]
-
-
Assay Execution:
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of radioligand (e.g., [³H]-Nα-methylhistamine at a concentration near its Kₑ).[11]
-
Increasing concentrations of Trityl-IMP (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of a known unlabeled H₃R ligand (e.g., 10 µM clobenpropit) in separate wells.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg protein per well).
-
-
-
Incubation and Termination:
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash each filter with ice-cold assay buffer to remove residual unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of Trityl-IMP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
-
Step 2: Assessment of Functional Activity (Inverse Agonism)
Binding alone does not reveal the functional nature of the compound. Functional assays are required to determine if Trityl-IMP is an inverse agonist.
Principle: This assay directly measures the first step in G-protein activation. In the inactive state, the Gα subunit of the Gᵢ/ₒ protein is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. An agonist will increase [³⁵S]GTPγS binding, while an inverse agonist will decrease the basal [³⁵S]GTPγS binding that occurs due to the receptor's constitutive activity.[12][13]
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Reagent Preparation:
-
Prepare H₃R-expressing cell membranes as described in section 4.1.
-
Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and a low concentration of GDP (e.g., 10 µM), pH 7.4.[12]
-
-
Assay Execution:
-
In a 96-well plate, add the cell membranes (20-50 µg protein).
-
Add increasing concentrations of Trityl-IMP.
-
For control wells, add a known H₃R agonist (e.g., R-α-methylhistamine) to measure stimulation, and buffer alone to measure basal binding.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM).[12]
-
-
Incubation and Termination:
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate and filter the reaction as described in the binding assay protocol (section 4.1.3).
-
-
Detection and Analysis:
-
Perform scintillation counting.
-
Analyze the data: A dose-dependent decrease in [³⁵S]GTPγS binding below the basal level is the definitive signature of an inverse agonist. A compound that has no effect on basal binding but blocks agonist-stimulated binding is a neutral antagonist.
-
Principle: This assay measures a downstream consequence of H₃R signaling. Since the H₃R couples to Gᵢ/ₒ proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this decrease, cells are first stimulated with a compound like forskolin, which directly activates adenylyl cyclase and raises cAMP levels. An H₃R agonist will reduce this forskolin-stimulated cAMP level. An inverse agonist will cause a further increase in the forskolin-stimulated cAMP level, as it relieves the constitutive inhibition of adenylyl cyclase by the receptor.[14]
Detailed Protocol: cAMP Accumulation Assay
-
Cell Preparation:
-
Seed H₃R-expressing CHO or HEK293 cells in a 96-well plate and grow to near confluency.
-
-
Assay Execution:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of Trityl-IMP. For control wells, add a known H₃R agonist or buffer.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
-
Incubation and Lysis:
-
Incubate for 30 minutes at 37°C.
-
Aspirate the medium and lyse the cells according to the detection kit manufacturer's instructions.
-
-
Detection and Analysis:
-
Measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analyze the data: A dose-dependent increase in cAMP levels above the level seen with forskolin alone indicates inverse agonism.
-
Anticipated Data Profile
The successful execution of these experiments for a true H₃R inverse agonist would yield the following data profile.
| Parameter | Assay Type | Expected Result for Trityl-IMP | Interpretation |
| Kᵢ (nM) | Radioligand Binding | Low nanomolar (e.g., 0.5 - 20 nM) | High affinity for the histamine H₃ receptor. |
| Efficacy (%) | [³⁵S]GTPγS Binding | Negative efficacy (e.g., -20% to -40%) | Reduces basal G-protein activation, confirming inverse agonism. |
| IC₅₀ (nM) | [³⁵S]GTPγS Binding | Potency consistent with Kᵢ | Dose-dependent reduction of constitutive receptor signaling. |
| Efficacy (%) | cAMP Accumulation | Positive efficacy (e.g., +15% to +30%) | Relieves constitutive inhibition of adenylyl cyclase. |
| EC₅₀ (nM) | cAMP Accumulation | Potency consistent with Kᵢ | Dose-dependent functional effect on a downstream signaling pathway. |
Conclusion
The chemical structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- provides a strong scientific rationale for hypothesizing its function as a high-affinity inverse agonist of the histamine H₃ receptor. This mechanism involves binding to the constitutively active receptor and stabilizing it in an inactive state, thereby reducing its basal signaling and disinhibiting the release of multiple neurotransmitters in the CNS. The in-depth protocols provided in this guide outline the standard, validated methodologies in GPCR pharmacology required to definitively test this hypothesis, determine the compound's binding affinity and functional potency, and formally establish its mechanism of action.
References
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Wieland, K., et al. (1999). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Pharmacology. [Link]
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Łazewska, D., et al. (2009). Histamine H3 and H4 Receptor Affinity of Branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. PubMed. [Link]
-
Stark, H., et al. (2003). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. [Link]
-
Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology. [Link]
-
Harper, E. A., et al. (2008). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. [Link]
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Gbahou, F., et al. (2018). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules. [Link]
-
Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology. [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]
-
Racchi, M., et al. (2005). Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. PubMed. [Link]
-
Ganellin, C. R., et al. (1995). Structure-activity studies with histamine H3-receptor ligands. PubMed. [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Celanire, S., et al. (2011). Histamine H3 receptor antagonists, preparation and therapeutic uses. Justia Patents. [Link]
-
Arctom. CAS NO. 195053-89-5 | 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine. Product Page. [Link]
-
Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual - NCBI Bookshelf. [Link]
- U.S. Patent. US5486526A - Histamine H3 -receptor antagonists and therapeutic uses thereof.
-
Sadek, B., et al. (2016). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience. [Link]
-
Wikipedia. H3 receptor antagonist. [Link]
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Wikipedia. Histamine H3 receptor. [Link]
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Coruzzi, G., et al. (2007). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]
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"1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a detailed examination of the spectral data for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- , a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The triphenylmethyl (trityl) group serves as a bulky, lipophilic protecting group for the imidazole nitrogen, influencing the molecule's reactivity and solubility.
This document moves beyond a simple listing of spectral peaks. It offers insights into the rationale behind spectral interpretation, connecting theoretical principles with practical data analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures.
Expected Fragmentation Pathway
The most prominent fragmentation in the mass spectrum of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is the cleavage of the C-N bond connecting the trityl group to the imidazole ring. This is due to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation, [C(C₆H₅)₃]⁺), which gives a characteristic base peak at m/z 243.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Data Summary: Mass Spectrometry
| Fragment Ion | Structure | Calculated m/z | Significance |
| Molecular Ion [M]⁺ | C₂₅H₂₂N₂O | 366.17 | Confirms the molecular weight of the parent compound. |
| Trityl Cation | [C(C₆H₅)₃]⁺ | 243.12 | Typically the base peak, confirming the presence of the trityl protecting group.[1][2] |
| Imidazole Propanal Fragment | [C₆H₇N₂O]⁺ | 123.06 | The remaining portion of the molecule after loss of the trityl group. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in positive ion mode, as the imidazole nitrogen can be readily protonated.
-
Data Acquisition: Scan a mass range of m/z 50-500 to observe the molecular ion and key fragments.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Characteristic Vibrational Frequencies
The IR spectrum of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- will be dominated by signals from the aromatic rings of the trityl group, the imidazole ring, and the propanal side chain.
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H | Stretch | Medium-Weak |
| 2950-2850 | Aliphatic C-H | Stretch | Medium-Weak |
| 2850-2750 | Aldehyde C-H | Stretch (Fermi doublet) | Weak, but characteristic |
| ~1725 | Aldehyde C=O | Stretch | Strong |
| 1600, 1490, 1450 | Aromatic C=C | Ring Stretch | Medium-Strong |
| ~1500 | Imidazole C=N | Ring Stretch | Medium |
| 760, 700 | Aromatic C-H | Out-of-plane bend (monosubstituted) | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on the trityl group, the imidazole ring, and the propanal side chain.
Caption: Labeled protons for ¹H NMR assignment.
Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| - | 7.10-7.40 | Multiplet | 15H | Trityl group aromatic protons |
| (b) | ~7.50 | Singlet | 1H | Imidazole C2-H |
| (a) | ~6.80 | Singlet | 1H | Imidazole C5-H |
| (e) | ~9.80 | Triplet | 1H | Aldehyde CHO |
| (d) | ~2.90 | Triplet | 2H | -CH₂-CHO |
| (c) | ~2.70 | Triplet | 2H | Imidazole-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.
Data Summary: Predicted ¹³C NMR (100 MHz, CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~200 |
| Imidazole C4 | ~140 |
| Imidazole C2 | ~138 |
| Trityl aromatic (ipso) | ~142 |
| Trityl aromatic (ortho, meta, para) | 127-130 |
| Imidazole C5 | ~118 |
| Trityl quaternary C | ~75 |
| -CH₂-CHO | ~45 |
| Imidazole-CH₂- | ~25 |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals for the ¹H spectrum.
Integrated Spectral Interpretation Workflow
Confirming the structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- requires a holistic approach, integrating data from all three spectroscopic techniques.
Caption: Workflow for complete spectral characterization.
By following this workflow, a researcher can systematically build a case for the correct structure. The mass spectrum confirms the molecular formula and the presence of the key trityl substructure. The IR spectrum provides evidence for the essential functional groups, particularly the aldehyde. Finally, the detailed ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms and confirm the connectivity of the entire molecule. This multi-technique approach ensures a robust and reliable structural elucidation.
References
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PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. [Link]
-
PubChem. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. [Link]
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The Strategic Importance of the Trityl Group in the Synthesis and Application of 1-(Triphenylmethyl)-1H-imidazole-4-propanal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. However, the very reactivity that makes imidazole a valuable pharmacophore also presents significant challenges during chemical synthesis. The two nitrogen atoms in the imidazole ring are nucleophilic and can lead to a variety of unwanted side reactions.
This guide focuses on a specific, yet critical, intermediate: 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS No. 102676-61-9).[2][3] We will explore the indispensable role of the triphenylmethyl (trityl) group in the synthesis and subsequent application of this versatile building block. As Senior Application Scientists, our goal is to not only describe the "what" and "how" but to delve into the "why"—the strategic decisions behind employing the trityl group as a protective shield, thereby enabling the precise chemical manipulations required in multi-step organic synthesis and drug discovery.[4]
The Trityl Group: A Bulwark for Imidazole Chemistry
The triphenylmethyl (Trt) group is a bulky protecting group widely utilized in organic synthesis.[5] Its strategic value lies in a combination of steric hindrance and tunable reactivity, particularly its sensitivity to acidic conditions.[1][6]
The Challenge: Uncontrolled Reactivity of the Imidazole Ring
The imidazole moiety contains two nitrogen atoms, both of which can exhibit nucleophilic character. This dual reactivity can complicate synthetic pathways, leading to mixtures of products and low yields of the desired compound. Without a protecting group, reactions intended for other parts of the molecule can inadvertently occur at the imidazole nitrogens.
The Solution: Steric Hindrance and Regioselectivity
The trityl group addresses this challenge by selectively "masking" one of the imidazole nitrogens.[7] Its three phenyl rings create a sterically demanding cone around the nitrogen it is attached to, physically obstructing its participation in subsequent chemical reactions. This protection scheme allows chemists to direct reactions to other positions on the imidazole ring or its substituents with high regioselectivity.[7]
Furthermore, the introduction of the bulky, hydrophobic trityl group can increase the compound's solubility in organic solvents and facilitate purification by crystallization.[2][5]
Synthesis and Deprotection: A Practical Guide
The utility of the trityl group is defined by the ease and efficiency of its introduction and removal under specific conditions that do not compromise the integrity of the rest of the molecule.
Protection Protocol: N-Tritylation of Imidazole
The introduction of the trityl group is typically achieved by reacting the imidazole-containing starting material with trityl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction.
Example Protocol for N-Tritylation of 1H-Imidazole-4-carboxylic acid: [8]
-
Dissolve 1H-Imidazole-4-carboxylic acid (1 equivalent) in a mixture of dimethylformamide (DMF) and pyridine.
-
Add trityl chloride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer, wash with water and brine, and then dry over sodium sulfate.
-
Evaporate the solvent to yield the N-tritylated product, which can be further purified by trituration with ethyl acetate.[8]
Deprotection Protocol: Acid-Mediated Detritylation
The trityl group is prized for its lability under mild acidic conditions, which allows for its removal without affecting other, more robust protecting groups.[6] Trifluoroacetic acid (TFA) is a common reagent for this purpose.
General Protocol for Detritylation: [9]
-
Dissolve the trityl-protected compound in a suitable solvent, such as dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM, often with a scavenger like triisopropylsilane (TIS) to capture the released trityl cation.
-
Stir the reaction at room temperature and monitor for completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The deprotected product can then be purified, often by preparative HPLC.[9]
Comparative Analysis: Trityl vs. Boc Protecting Groups
While other protecting groups exist for imidazole, such as the tert-butoxycarbonyl (Boc) group, the trityl group offers distinct advantages, particularly its high steric hindrance and mild cleavage conditions.[1]
| Feature | N-Trityl (Triphenylmethyl) | N-Boc (tert-butoxycarbonyl) |
| Chemical Nature | Ether-like (bulky aromatic) | Carbamate |
| Steric Hindrance | High | Moderate |
| Stability | Generally stable to a wide range of non-acidic conditions.[5] | Generally stable to a wide range of non-acidic conditions. |
| Cleavage Conditions | Mild acidic conditions (e.g., TFA).[6] | Requires strong acids (e.g., HCl) or specific basic/thermolytic conditions.[1] |
| Orthogonality | Orthogonal to base-labile and some acid-labile groups (e.g., Boc, with careful condition selection).[1] | Orthogonal to Fmoc, Cbz, and many other groups. |
Applications in Drug Discovery: A Gateway to Bioactive Molecules
1-(Triphenylmethyl)-1H-imidazole-4-propanal is not an end product but a crucial intermediate. The protected aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:
-
Reductive Amination: To introduce amine functionalities.
-
Oxidation: To form the corresponding carboxylic acid.[10]
-
Wittig Reactions: To create carbon-carbon double bonds.
-
Condensation Reactions: To form larger, more complex heterocyclic systems.
The trityl group's presence ensures that these reactions occur at the propanal side chain without interference from the imidazole nitrogen. This strategic protection is essential in the synthesis of compounds targeting a range of diseases. For example, imidazole derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[9][11][12]
Conclusion
The trityl group plays a pivotal and strategic role in the chemistry of 1H-Imidazole-4-propanal. It is not merely a placeholder but an enabling technology that imparts regioselectivity and stability, allowing for the precise and efficient construction of complex molecular architectures. By temporarily masking the reactive imidazole nitrogen, the trityl group unlocks the synthetic potential of the aldehyde functionality, paving the way for the development of novel therapeutics. Understanding the principles behind its application is fundamental for any scientist engaged in the field of organic synthesis and drug discovery.
References
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- PubMed Central. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.
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The Imidazole Moiety: A Privileged Scaffold in Biological Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and molecular biology.[1][2] Its unique physicochemical properties—amphoteric nature, aromaticity, and ability to coordinate with metal ions—confer a remarkable functional versatility that has been leveraged by both nature and science.[1][3] This technical guide provides an in-depth exploration of the biological significance of the imidazole moiety. We will dissect its fundamental role as a building block in vital biomolecules, its critical function in enzyme catalysis, its extensive applications in pharmacology, and its utility as a powerful tool in biochemical research. This document is intended for professionals in research and drug development, offering not just a review of the subject but a practical guide with field-proven insights, detailed experimental protocols, and a robust framework for understanding and applying the unique chemistry of the imidazole scaffold.
Core Physicochemical Properties: The Foundation of Biological Function
The therapeutic and biological versatility of the imidazole nucleus stems from its distinct electronic and structural features.[3] Understanding these properties is critical to appreciating its diverse roles.
-
Aromaticity and π-π Interactions : The imidazole ring possesses a stable aromatic system with a sextet of π-electrons.[3] This aromaticity allows for π-π stacking interactions, a crucial non-covalent force for binding with biological targets like proteins and nucleic acids.[3][4]
-
Amphoteric Nature : Imidazole is amphoteric, capable of acting as both a weak acid and a weak base.[3][5] The pKa of the conjugate acid is approximately 7.0, making it an efficient proton donor or acceptor at physiological pH.[3][6] This property is central to its role in enzyme catalysis and as a biological buffer.[7][8]
-
Hydrogen Bonding : The imidazole ring is an exceptional hydrogen bond donor (via the N-H group) and acceptor (via the sp²-hybridized nitrogen).[3][7] This dual capacity enables precise orientational binding within receptor pockets, significantly contributing to drug potency and selectivity.[9]
-
Metal Ion Coordination : The lone pair of electrons on the sp²-hybridized nitrogen atom makes imidazole an excellent ligand for coordinating with various transition metal ions.[3][10] This interaction is fundamental to the structure and function of numerous metalloproteins.[10][11]
| Property | Description | Biological Significance |
| pKa (Conjugate Acid) | ~7.0[6][12] | Enables it to act as a proton donor/acceptor at physiological pH, crucial for enzyme catalysis and buffering.[7] |
| Aromaticity | Stable 6 π-electron system.[3] | Facilitates π-π stacking interactions with biological macromolecules.[3] |
| H-Bonding | Acts as both H-bond donor and acceptor.[3] | Allows for specific and strong binding to receptor sites.[9] |
| Metal Coordination | Ligates metal ions via sp² nitrogen.[10] | Forms the core of active sites in many metalloenzymes.[11] |
| Solubility | Water-soluble, enhancing pharmacokinetic properties.[13][14] | Improves bioavailability of drug candidates.[13] |
The Imidazole Moiety in Nature's Toolkit
Nature has prominently incorporated the imidazole ring into essential biological molecules, highlighting its evolutionary significance.
Histidine: The Versatile Amino Acid
The most pervasive example of imidazole in biology is in the side chain of the amino acid L-histidine.[1][5] Present in countless proteins and enzymes, the histidine residue is a master of functional diversity.[1][8]
-
Enzyme Active Sites : The near-neutral pKa of the imidazole side chain allows it to function as a potent acid-base catalyst, shuttling protons within an enzyme's active site.[7][8] In enzymes like Ribonuclease A, two histidine residues orchestrate the hydrolysis of RNA through a concerted general acid-general base mechanism.[15]
-
Metalloprotein Coordination : Histidine residues are primary ligands for binding metal cofactors, such as iron in hemoglobin and zinc in carbonic anhydrase, which are essential for oxygen transport and pH regulation, respectively.[5][10]
-
Intracellular Buffering : Histidine-based compounds play a vital role in maintaining intracellular pH.[5]
Histamine: The Signaling Molecule
Histamine, formed by the decarboxylation of histidine, is a potent biogenic amine that functions as a key signaling molecule in various physiological and pathological processes.[5] It exerts its effects by binding to a family of G-protein coupled receptors (H1, H2, H3, H4).[16] The imidazole ring is crucial for its recognition and activation of these receptors.
-
Allergic and Inflammatory Responses : Released from mast cells during an allergic reaction, histamine binding to H1 receptors causes vasodilation, increased vascular permeability, and smooth muscle contraction (e.g., hives, bronchoconstriction).[5]
-
Gastric Acid Secretion : Histamine stimulates H2 receptors on parietal cells in the stomach lining to promote the secretion of gastric acid.
-
Neurotransmission : In the central nervous system, histamine acts as a neurotransmitter, modulating processes like wakefulness and appetite.[17]
Below is a diagram illustrating the binding of histamine to its receptor and the initiation of a signaling cascade.
Caption: Histamine signaling pathway initiation.
Pharmacological Significance: Imidazole as a Privileged Scaffold
The structural and electronic properties of the imidazole ring make it a "privileged scaffold" in drug design.[18] Its ability to engage in multiple types of interactions allows for the development of potent and selective therapeutic agents across a wide range of diseases.[13][19]
Antifungal Agents
Imidazole derivatives were among the first classes of synthetic antifungal agents. Drugs like clotrimazole and ketoconazole revolutionized the treatment of fungal infections.[12]
-
Mechanism of Action : Imidazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[20][21][22] This enzyme is critical for the biosynthesis of ergosterol, the main sterol component of fungal cell membranes.[20][23] Depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to fungal cell death.[23][24] This mechanism provides selectivity, as the equivalent mammalian enzyme has a lower affinity for these drugs.
Caption: Mechanism of imidazole antifungal agents.
Anticancer Agents
The imidazole scaffold is present in numerous anticancer drugs, where it contributes to various mechanisms of action.[14][18]
-
Enzyme Inhibition : Imidazole-based compounds have been developed as potent inhibitors of kinases, which are often dysregulated in cancer signaling pathways.[14]
-
DNA Binding : The planar structure and nitrogen atoms of the imidazole ring can facilitate intercalation into DNA or binding to enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.[14]
-
Hormone Modulation : Some imidazole derivatives can inhibit enzymes involved in steroidogenesis, making them useful in hormone-dependent cancers.[22] For example, ketoconazole's non-specific inhibition of CYP450 enzymes can suppress androgen synthesis, an approach used in prostate cancer.[22]
Other Therapeutic Areas
The application of imidazole-containing drugs is extensive and continues to grow.[9][13]
| Drug Class | Example(s) | Mechanism of Action & Imidazole Role | Therapeutic Use |
| H2 Receptor Antagonists | Cimetidine | The imidazole ring is a key pharmacophore that competitively blocks histamine H2-receptors on parietal cells, reducing gastric acid secretion.[12] | Peptic ulcers, GERD |
| Anti-tubercular | Pretomanid | Part of a combination therapy, its complex mechanism involves disrupting cell wall synthesis and respiratory processes in Mycobacterium tuberculosis.[19] | Drug-resistant tuberculosis |
| Antihypertensives | Eprosartan | The imidazole group mimics the side chain of histidine, allowing it to act as an angiotensin II receptor blocker (ARB), leading to vasodilation.[19] | Hypertension |
| Anticoagulants | Dabigatran | The imidazole core is part of a structure that directly inhibits thrombin, a key enzyme in the blood coagulation cascade.[19] | Prevention of stroke and systemic embolism |
Imidazole in the Laboratory: A Versatile Research Tool
Beyond its physiological and pharmacological roles, imidazole is an indispensable reagent in the biochemistry and molecular biology laboratory.
Biological Buffering
Maintaining a stable pH is critical for most biochemical experiments. Imidazole's pKa of ~7.0 makes it an excellent buffer for the physiological pH range of 6.2 to 7.8.[5][6] It is well-tolerated by many enzymes and cell types and is commonly used in enzyme assays, cell culture, and protein stability studies.[6][25]
Experimental Protocol: Preparation of 1 M Imidazole Buffer (pH 7.4)
-
Objective : To prepare a 1 M stock solution of imidazole buffer at a final pH of 7.4.
-
Materials :
-
Imidazole (MW = 68.08 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
-
-
Methodology :
-
Weigh out 68.08 g of imidazole powder and add it to a beaker containing ~800 mL of DI water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the imidazole is completely dissolved.
-
Place the calibrated pH probe into the solution. The initial pH will be alkaline.
-
Slowly and carefully, add concentrated HCl dropwise to the solution while continuously monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 7.4. Be cautious not to overshoot the target pH.
-
Once the target pH is stable, transfer the solution to a 1 L graduated cylinder.
-
Add DI water to bring the final volume to exactly 1 L.
-
Sterilize the buffer by filtering through a 0.22 µm filter. Store at 4°C.
-
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a powerful and widely used technique for purifying recombinant proteins engineered to have a polyhistidine-tag (His-tag).[5] The technique relies on the strong coordination between the imidazole side chains of the His-tag and immobilized divalent metal ions, typically Nickel (Ni²⁺). Imidazole is used as the eluting agent.
-
Causality of Elution : The His-tagged protein binds to the Ni-NTA resin via the imidazole rings of its histidine residues. To release the protein, a high concentration of free imidazole is passed through the column.[5] The free imidazole competes with the His-tag for coordination sites on the nickel ions.[5] Due to the law of mass action, the high concentration of free imidazole displaces the His-tag from the resin, thereby eluting the purified protein.[26]
Experimental Protocol: His-Tag Protein Purification using IMAC
-
Objective : To purify a His-tagged protein from a cell lysate.
-
Buffers :
-
Lysis/Binding Buffer : 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer : 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.
-
Elution Buffer : 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.
-
-
Methodology :
-
Column Equilibration : Equilibrate the Ni-NTA chromatography column with 5-10 column volumes (CVs) of Lysis/Binding Buffer.
-
Sample Loading : Load the clarified cell lysate containing the His-tagged protein onto the column. Allow it to flow through by gravity or at a controlled flow rate.
-
Washing : Wash the column with 10-15 CVs of Wash Buffer. The low concentration of imidazole in this buffer helps to remove non-specifically bound proteins without eluting the His-tagged protein.
-
Elution : Elute the purified His-tagged protein by applying 3-5 CVs of Elution Buffer. The high concentration of imidazole will displace the protein from the resin.
-
Analysis : Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity and size of the protein.
-
Caption: Workflow for Immobilized Metal Affinity Chromatography (IMAC).
Conclusion and Future Perspectives
The imidazole moiety is a uniquely versatile scaffold whose significance spans from the fundamental building blocks of life to the forefront of modern drug discovery and laboratory science.[9][19] Its ability to act as a proton shuttle, a metal ligand, and a key pharmacophore ensures its continued relevance.[10][13] Future research will undoubtedly continue to exploit these properties, leading to the development of novel therapeutics with enhanced selectivity and potency, and innovative biochemical tools.[2] For researchers and drug development professionals, a deep, mechanistic understanding of the imidazole core is not merely academic—it is essential for rational design, effective experimentation, and ultimately, scientific advancement.
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Imidazole - Wikipedia. Wikipedia. [Link]
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Imidazole: A Versatile pH Buffer in Laboratory and Industrial Settings. (n.d.). Hopax Fine Chemicals. [Link]
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A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate. [Link]
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Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. (1985). Oxford Academic. [Link]
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Imidazole antifungal drug mechanism of action. (n.d.). Ruidong Pharmaceutical. [Link]
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4-(ω-(Alkyloxy)alkyl)-1H-imidazole Derivatives as Histamine H3 Receptor Antagonists/Agonists. (n.d.). ACS Publications. [Link]
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Transition metal imidazole complex - Wikipedia. Wikipedia. [Link]
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Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. (2023). PubMed Central. [Link]
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Methodological & Application
Introduction: The Strategic Value of 1-(triphenylmethyl)-1H-Imidazole-4-propanal
An Application Guide for the Synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
For Distribution To: Researchers, scientists, and drug development professionals.
1-(Triphenylmethyl)-1H-imidazole-4-propanal is a specialized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure combines three key features: a reactive propanal (aldehyde) functional group, a biologically relevant imidazole core, and a bulky, acid-labile triphenylmethyl (trityl) protecting group.[1] The aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of more complex molecular architectures.[2][3]
The imidazole moiety is a cornerstone of many pharmaceuticals and natural products, most notably the amino acid histidine. Protecting the imidazole nitrogen is often crucial to prevent unwanted side reactions during synthesis. The trityl group is an excellent choice for this role due to its substantial steric bulk, which can direct reactions at other positions, and its convenient removal under mild acidic conditions, ensuring orthogonality with many other protecting groups.[4][5] This guide provides two robust and validated synthetic protocols for preparing this valuable intermediate, explaining the chemical principles and strategic decisions behind each step.
Strategic Overview of the Synthesis
The synthesis of 1-(triphenylmethyl)-1H-Imidazole-4-propanal presents two primary challenges:
-
Selective N-Protection: The imidazole ring has two nitrogen atoms. The bulky trityl group is typically introduced regioselectively at the less sterically hindered nitrogen using trityl chloride in the presence of a base.[5][6][7]
-
Controlled Aldehyde Formation: The generation of an aldehyde from a carboxylic acid or its derivative requires careful selection of reagents to prevent over-reduction to the corresponding primary alcohol.[8][9]
This guide details two effective strategies to navigate these challenges:
-
Protocol A (Reduction Pathway): A convergent approach involving the protection of an imidazole-4-propanoic acid derivative followed by a controlled reduction to the aldehyde.
-
Protocol B (Oxidation Pathway): A linear sequence involving the initial reduction of the carboxylic acid function to an alcohol, followed by N-protection and subsequent mild oxidation to the target aldehyde.
Caption: Workflow for the Reduction Pathway (Protocol A).
Part 1: Synthesis of Methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate
This step follows established procedures for the N-tritylation of imidazole derivatives. [7]Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
Methodology:
-
To a solution of methyl 3-(1H-imidazol-4-yl)propanoate (1.0 eq) in a 2:1 mixture of DMF and pyridine, add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature overnight. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by trituration with a suitable solvent like diethyl ether to afford the product as a solid.
Part 2: Reduction to 1-(triphenylmethyl)-1H-Imidazole-4-propanal
The conversion of esters to aldehydes is effectively achieved using Diisobutylaluminium hydride (DIBAL-H). [8][9]It is critical to perform this reaction at low temperatures (typically -78 °C, a dry ice/acetone bath) to isolate the aldehyde, as warmer temperatures will lead to the formation of the corresponding alcohol.
Methodology:
-
Dissolve methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.1 to 1.5 eq, typically as a 1.0 M solution in toluene or hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor for the disappearance of starting material by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude aldehyde. Purification by flash chromatography on silica gel provides the final product.
| Parameter | Part 1: Tritylation | Part 2: DIBAL-H Reduction |
| Key Reagents | Trityl Chloride, Pyridine, DMF | DIBAL-H, Anhydrous THF |
| Stoichiometry | ~1.1 eq Trityl Chloride | ~1.2 eq DIBAL-H |
| Temperature | Room Temperature | -78 °C |
| Reaction Time | 12-18 hours | 2-3 hours |
| Workup | Aqueous extraction | Quench, Rochelle's salt workup |
| Typical Yield | 85-95% | 70-85% |
Protocol B: Synthesis via Oxidation
This alternative protocol is valuable if the direct reduction proves difficult or if starting materials are more readily available for this pathway. It involves an initial, non-critical reduction of a propanoic acid to its alcohol, protection, and a final, controlled oxidation step. The use of Dess-Martin periodinane (DMP) is a reliable method for oxidizing primary alcohols to aldehydes with minimal over-oxidation. [10]
Caption: Workflow for the Oxidation Pathway (Protocol B).
Part 1: Synthesis of 3-(1H-imidazol-4-yl)propan-1-ol
This starting material can be prepared from commercially available 3-(1H-imidazol-4-yl)propanoic acid by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). [10]Unlike the DIBAL-H reduction, this step is designed to go fully to the alcohol, so temperature control is less critical after the initial addition.
Methodology:
-
Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Add a solution of 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with THF or ethyl acetate.
-
Concentrate the combined filtrates to yield the crude alcohol, which is often used in the next step without further purification.
Part 2: Trityl Protection of the Alcohol
The protection step is analogous to Protocol A, targeting the imidazole nitrogen.
Methodology:
-
Dissolve the crude 3-(1H-imidazol-4-yl)propan-1-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or DMF.
-
Add a base such as triethylamine (TEA, 1.2 eq) followed by trityl chloride (1.1 eq).
-
Stir at room temperature until the reaction is complete.
-
Perform a standard aqueous workup, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol.
Part 3: Oxidation to 1-(triphenylmethyl)-1H-Imidazole-4-propanal
Dess-Martin periodinane (DMP) is a mild and highly effective reagent for converting primary alcohols to aldehydes. [10]The reaction is typically fast and clean.
Methodology:
-
Dissolve the protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2-1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 20-30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude product. Final purification by flash chromatography yields the target aldehyde.
| Parameter | Part 1: LiAlH₄ Reduction | Part 2: Tritylation | Part 3: DMP Oxidation |
| Key Reagents | LiAlH₄, Anhydrous THF | Trityl Chloride, TEA, DCM | Dess-Martin Periodinane, DCM |
| Stoichiometry | ~1.5 eq LiAlH₄ | ~1.1 eq Trityl Chloride | ~1.2 eq DMP |
| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 4-12 hours | 1-3 hours |
| Workup | Fieser quench | Aqueous extraction | Thiosulfate quench |
| Typical Yield | >90% (crude) | 80-90% | 85-95% |
Safety and Handling
-
Trityl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DIBAL-H & LiAlH₄: Pyrophoric and highly reactive with water. These reagents must be handled under a dry, inert atmosphere. Use appropriate syringe and cannula techniques. Quench procedures must be performed slowly and at low temperatures to control the evolution of hydrogen gas.
-
Dess-Martin Periodinane: Can be shock-sensitive. Avoid grinding or subjecting the solid reagent to high pressure.
-
Solvents: DMF, DCM, THF, and pyridine are hazardous. Always work in a well-ventilated fume hood.
References
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Application Notes and Protocols for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide details the experimental use of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9), a versatile bifunctional molecule for advanced applications in medicinal chemistry and bioconjugation. The inherent reactivity of the aldehyde moiety, coupled with the sterically hindered trityl-protected imidazole, offers a unique platform for sequential or orthogonal chemical modifications. This document provides not only step-by-step protocols for key transformations but also delves into the causal nexus behind the selection of reagents and reaction conditions, ensuring robust and reproducible outcomes.
Introduction: A Molecule of Strategic Importance
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is an organic compound featuring a core imidazole ring, a reactive propanal functional group, and a bulky triphenylmethyl (trityl) protecting group on one of the imidazole nitrogens.[1] This unique combination of functionalities makes it a valuable intermediate in several key areas of drug discovery and chemical biology.
-
The Imidazole Core: The imidazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[2][3] It can act as a histamine mimic, a metal-coordinating ligand, and a versatile building block for diverse molecular architectures.[4][5]
-
The Aldehyde Handle: The propanal side chain provides a reactive "handle" for a variety of chemoselective ligations. Aldehydes are particularly useful for their ability to react with amines, hydrazines, and other nucleophiles to form stable covalent bonds, a cornerstone of bioconjugation and protein labeling.[6][7][8]
-
The Trityl Protecting Group: The triphenylmethyl (trityl) group serves as a robust protecting group for the imidazole nitrogen, preventing its participation in undesired side reactions.[1] Its steric bulk also influences the overall reactivity of the molecule. The trityl group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the imidazole ring.
This guide will focus on two primary applications of this reagent: its use in the synthesis of histamine analogs via reductive amination and its application in bioconjugation, followed by the deprotection of the imidazole moiety.
Physicochemical Properties & Handling
A summary of the key physicochemical properties of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is provided below.
| Property | Value | Source |
| CAS Number | 102676-61-9 | |
| Molecular Formula | C₂₅H₂₂N₂O | |
| Molecular Weight | 366.46 g/mol | |
| Appearance | Off-white to yellow solid | General Knowledge |
| Solubility | Soluble in organic solvents such as DCM, THF, and DMF. Insoluble in water. | General Knowledge |
Handling and Storage:
-
Store in a cool, dry place, away from light and moisture.
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The compound is irritating to the eyes, skin, and respiratory system.
Application I: Synthesis of Histamine Analogs via Reductive Amination
The propanal moiety of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- can be readily converted to a primary or secondary amine through reductive amination, providing a straightforward route to a variety of histamine H1 receptor agonists and other valuable pharmacological probes.[4][5][9]
Workflow for Reductive Amination
Caption: Workflow for the synthesis of histamine analogs.
Detailed Protocol: Reductive Amination
This protocol describes the synthesis of a generic N-substituted histamine analog.
Materials:
-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Anhydrous methanol (MeOH)
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in anhydrous methanol.
-
Imine Formation: To the stirred solution, add the desired primary or secondary amine followed by a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, carefully add sodium cyanoborohydride in one portion. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood. The reaction is typically stirred at room temperature for an additional 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or EtOAc (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trityl-protected histamine analog.
Application II: Bioconjugation to Amine-Containing Biomolecules
The aldehyde functionality of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- provides a powerful tool for the site-specific modification of proteins and other biomolecules containing accessible amine groups, such as lysine residues. This is typically achieved through the formation of an imine, which is then reduced to a stable secondary amine linkage.
Workflow for Bioconjugation
Caption: Workflow for bioconjugation of amine-containing biomolecules.
Detailed Protocol: Bioconjugation
This protocol provides a general method for labeling a protein with 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- stock solution in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Sodium cyanoborohydride (NaBH₃CN) stock solution in buffer
-
Size-exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Reaction Setup: To the protein solution in a reaction vial, add the stock solution of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- to achieve the desired final concentration (typically a 10-50 fold molar excess over the protein). Gently mix the solution.
-
Imine Formation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours to allow for the formation of the imine linkage.
-
Reduction: Add the NaBH₃CN stock solution to a final concentration of approximately 20-50 mM. Continue the incubation for another 12-16 hours at the same temperature.
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: The resulting protein conjugate can be characterized by techniques such as mass spectrometry (to confirm the addition of the label) and UV-Vis spectroscopy (to quantify the degree of labeling, if a chromophore is introduced).
Deprotection of the Trityl Group
A key advantage of using 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is the ability to deprotect the imidazole nitrogen after the desired modifications have been performed on the aldehyde moiety. This unmasks the imidazole ring for further applications, such as metal chelation or to reveal its inherent biological activity. The trityl group is labile to acidic conditions.
Workflow for Trityl Deprotection
Caption: Workflow for the deprotection of the trityl group.
Detailed Protocol: Trityl Deprotection
This protocol describes the removal of the trityl group from a small molecule.
Materials:
-
Trityl-protected imidazole derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or aqueous acetic acid (80%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the trityl-protected imidazole derivative in DCM.
-
Acid Treatment: To the stirred solution, add trifluoroacetic acid (typically 5-10% v/v). Alternatively, for more sensitive substrates, the reaction can be performed in 80% aqueous acetic acid at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The triphenylmethanol byproduct is often visible on the TLC plate.
-
Work-up: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the deprotected imidazole derivative.
Conclusion
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a highly valuable and versatile building block for chemical synthesis and bioconjugation. The orthogonal reactivity of the aldehyde and the protected imidazole allows for a modular and strategic approach to the synthesis of complex molecules and the modification of biomolecules. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in your research endeavors.
References
-
PubMed. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. [Link]
-
PubMed Central. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. [Link]
-
ACS Publications. Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. [Link]
-
PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives.... [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
ResearchGate. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. [Link]
-
PubMed. Synthesis of histamine analogs. [Link]
-
PubMed Central. Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. [Link]
-
ResearchGate. A Convenient Protecting Group for Aldehydes. [Link]
-
PubMed Central. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. [Link]
-
ResearchGate. Scheme 1. Aldehyde tag enables site-specific protein modification.... [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
PubMed. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. [Link]
-
ACS Publications. Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. [Link]
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]
-
eScholarship.org. Cleavage-resistant Protein Labeling with Hydrophilic Trityl Enables Distance Measurements In-Cell. [Link]
-
ResearchGate. Efficient Site‐Selective Immobilization of Aldehyde‐Tagged Peptides and Proteins by Knoevenagel Ligation. [Link]
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- 9. Synthesis of histamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in Advanced Organic Synthesis
Introduction: In the landscape of modern medicinal chemistry and drug development, the imidazole scaffold remains a cornerstone for the design of potent and selective therapeutic agents. Among the myriad of functionalized imidazole building blocks, 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (also known as 3-(1-Trityl-1H-imidazol-4-yl)propanal) has emerged as a pivotal intermediate. Its unique structural features—a reactive aldehyde function, a strategically positioned imidazole ring, and a bulky, readily cleavable N-protecting group—render it an invaluable tool for the synthesis of complex molecular architectures, most notably histamine H3 receptor antagonists. This guide provides an in-depth exploration of its synthesis, characterization, and application, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Chemical Profile and Strategic Importance
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a stable, crystalline solid that serves as a versatile three-carbon synthon. The triphenylmethyl (trityl) group at the N-1 position of the imidazole ring provides steric bulk, preventing unwanted side reactions at the imidazole nitrogen and enhancing the compound's solubility in organic solvents.[1] The propanal side chain at the C-4 position offers a reactive aldehyde handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, with reductive amination being a preeminent transformation in its application.
Table 1: Physicochemical Properties of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
| Property | Value | Reference |
| CAS Number | 102676-61-9 | [1] |
| Molecular Formula | C25H22N2O | [1] |
| Molecular Weight | 366.46 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol. |
The primary strategic advantage of this reagent lies in its ability to introduce the 4-(3-aminopropyl)imidazole substructure, a key pharmacophore in many histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.
Synthesis and Purification: A Protocol Grounded in Expertise
The synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is most efficiently achieved through the oxidation of the corresponding primary alcohol, 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild and selective oxidation methods such as those employing Dess-Martin periodinane or a Swern oxidation protocol are highly recommended.
Protocol 1: Synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- via Dess-Martin Oxidation
This protocol is favored for its mild reaction conditions and high yields.
Materials:
-
3-(1-trityl-1H-imidazol-4-yl)propan-1-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic and may require cooling in a water bath to maintain room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is usually complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- as a white to off-white solid.
dot
Caption: Workflow for the synthesis of the title compound.
Application in the Synthesis of Histamine H3 Receptor Antagonists
The aldehyde functionality of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a versatile handle for introducing various amine-containing side chains, which are crucial for the activity of many histamine H3 receptor antagonists. Reductive amination is the most common and efficient method for this transformation.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the coupling of the aldehyde with a primary or secondary amine, followed by in-situ reduction of the resulting iminium ion.
Materials:
-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
-
Primary or secondary amine (e.g., piperidine derivative)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DCE. Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine or iminium ion formation.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. The crude product can be purified by flash column chromatography.
dot
Caption: General workflow for reductive amination.
Deprotection of the Trityl Group
The final step in many synthetic sequences involving this intermediate is the removal of the trityl protecting group to unmask the imidazole NH. This is typically achieved under mild acidic conditions.
Protocol 3: Trityl Group Deprotection
Materials:
-
N-trityl protected imidazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Step-by-Step Procedure:
-
Acidic Cleavage: Dissolve the trityl-protected compound in DCM. Cool the solution in an ice bath and add TFA (5-10 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution. The aqueous layer can be further extracted with ethyl acetate.
-
Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate. The deprotected product can be purified by chromatography or crystallization. The byproduct, triphenylmethanol, is typically easily separated.
Analytical Characterization
Thorough characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is essential to ensure its purity and identity.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.8 (t, 1H, -CHO), 7.3-7.1 (m, 15H, Ar-H of Trityl), 7.0 (s, 1H, Imidazole C2-H), 6.5 (s, 1H, Imidazole C5-H), 3.0 (t, 2H, -CH₂-CHO), 2.8 (t, 2H, Imidazole-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~201 (-CHO), 143 (Ar-C of Trityl), 138 (Imidazole C2), 136 (Imidazole C4), 129, 128, 127 (Ar-CH of Trityl), 118 (Imidazole C5), 75 (quaternary C of Trityl), 45 (-CH₂-CHO), 22 (Imidazole-CH₂-).
-
Mass Spectrometry (ESI+): m/z = 367.18 [M+H]⁺, 243.12 [Trityl]⁺.
Conclusion
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- stands out as a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity and the strategic role of the trityl protecting group provide a reliable platform for the construction of complex, biologically active molecules, particularly in the realm of histamine H3 receptor modulation. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.
References
-
Medina, R. et al. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1032-45. [Link]
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- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
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The Strategic Application of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9) in medicinal chemistry. This versatile building block, featuring a trityl-protected imidazole core and a reactive propanal moiety, holds significant potential for the synthesis of novel therapeutics, particularly in the realm of histamine receptor modulation. This guide will delve into the causality behind its use, provide detailed, field-proven protocols, and offer insights into its role in constructing pharmacologically active agents.
Introduction: The Imidazole Scaffold and the Significance of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
The imidazole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold for engaging with biological targets. The subject of this guide, 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, is a highly valuable intermediate for several key reasons:
-
The Imidazole Core: The imidazole ring is a bioisostere of histidine and a key component of many biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.
-
The Propanal Functional Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, most notably reductive amination, allowing for the introduction of diverse amine-containing side chains.[2] This is particularly relevant for constructing ligands that target aminergic G-protein coupled receptors (GPCRs).
-
The Triphenylmethyl (Trityl) Protecting Group: The bulky trityl group offers robust protection of the imidazole nitrogen, preventing unwanted side reactions during synthesis and enhancing the compound's solubility in organic solvents. Its stability under many reaction conditions, coupled with established methods for its removal, makes it an ideal protecting group in multi-step synthetic campaigns.
Core Application: A Key Building Block for Histamine H₃ Receptor Antagonists
A primary application of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- lies in the synthesis of histamine H₃ receptor antagonists. The H₃ receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[3] Antagonists of the H₃ receptor are being actively investigated for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
The general pharmacophore for many H₃ receptor antagonists consists of an imidazole ring (or a bioisosteric replacement) connected via an alkyl spacer to a second basic nitrogen atom, often a piperidine or pyrrolidine ring. 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- provides the imidazole core and a three-carbon spacer, perfectly positioning it for the introduction of the second basic moiety through reductive amination.
Experimental Protocols: Synthesis of a Putative Histamine H₃ Receptor Antagonist
The following protocols outline a representative synthetic workflow utilizing 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- to generate a lead-like molecule with potential H₃ receptor antagonist activity.
General Workflow
The overall synthetic strategy involves a two-step process:
-
Reductive Amination: Reaction of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- with a suitable amine (e.g., piperidine) to form a tertiary amine.
-
Deprotection: Removal of the trityl group to unmask the imidazole nitrogen, a crucial step for biological activity.
Diagram of the General Synthetic Workflow
Caption: General two-step synthesis of a potential H3 receptor antagonist.
Step-by-Step Protocol: Reductive Amination
This protocol describes the reductive amination of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- with piperidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | 102676-61-9 | 366.47 | 1.0 |
| Piperidine | 110-89-4 | 85.15 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL |
| Acetic acid, glacial | 64-19-7 | 60.05 | 0.1 mL |
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (366 mg, 1.0 mmol) and anhydrous dichloromethane (20 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add piperidine (0.12 mL, 1.2 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the trityl-protected tertiary amine.
Step-by-Step Protocol: Trityl Deprotection
This protocol describes the removal of the trityl protecting group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Trityl-protected tertiary amine | - | (Calculated from previous step) | 1.0 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 2 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL |
| Saturated aqueous sodium bicarbonate | - | - | As needed |
Procedure:
-
Dissolve the trityl-protected tertiary amine (1.0 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2 mL) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by an appropriate method, such as crystallization or preparative HPLC, to yield the final H₃ receptor antagonist candidate.
Rationale and Mechanistic Insights
Reductive Amination: This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds.[2] It proceeds through the initial formation of an iminium ion from the aldehyde and the secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. The choice of STAB is critical as it is selective for the reduction of iminium ions in the presence of the starting aldehyde.
Trityl Deprotection: The trityl group is acid-labile. The mechanism of its removal involves the protonation of one of the phenyl rings, leading to the formation of the stable triphenylmethyl cation (trityl cation), which is then cleaved from the imidazole nitrogen.
Diagram of the Histamine H₃ Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H3 receptor.
Conclusion and Future Perspectives
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- stands out as a strategically valuable building block in medicinal chemistry. Its pre-installed trityl-protected imidazole core and reactive aldehyde functionality make it an efficient starting material for the synthesis of diverse compound libraries, particularly for targeting histamine receptors. The protocols provided herein offer a solid foundation for researchers to explore the potential of this intermediate in their drug discovery programs. Further derivatization of the amine component introduced via reductive amination can lead to the discovery of novel ligands with improved potency, selectivity, and pharmacokinetic properties.
References
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]
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Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. Available at: [Link]
-
Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-28. Available at: [Link]
Sources
Application Notes & Protocols: 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- as a Strategic Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Protected Pharmacophore
In the landscape of medicinal chemistry and drug discovery, the imidazole ring is a privileged scaffold, forming the core of numerous biologically active molecules.[1] Its presence in the essential amino acid histidine underpins its role in various physiological processes, most notably as a key component of histamine and its interactions with histamine receptors (H1-H4).[1][2] The compound 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9), while not typically a direct biological effector, represents a crucial and strategically designed biochemical reagent. Its primary utility lies in its role as a high-value intermediate for the synthesis of novel ligands targeting these receptors, particularly the histamine H3 receptor, where a substituted imidazole moiety is a common structural feature.[3]
This document serves as a comprehensive guide to the strategic application of this reagent. We will delve into the rationale behind its unique structure, provide detailed protocols for its use in synthetic workflows, and offer insights into the design of screening cascades for the resulting compounds.
The structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- consists of two key components:
-
The Imidazole-4-propanal Core: This portion can be considered a potential pharmacophore. The imidazole ring provides key hydrogen bonding and aromatic interactions within a receptor binding pocket, while the propanal side chain offers a reactive handle for further chemical modification.
-
The 1-(triphenylmethyl) or Trityl (Tr) Group: A bulky and acid-labile protecting group attached to one of the imidazole nitrogens.[4][5] This group is not intended to be part of the final, biologically active molecule. Instead, it serves a critical temporary role during synthesis.
The Strategic Role of the Trityl Protecting Group
The triphenylmethyl (trityl) group is a cornerstone of modern organic synthesis, particularly in the chemistry of heterocyclic compounds like imidazole.[5][6] Its inclusion in the title compound is a deliberate and strategic choice, offering several distinct advantages in a multi-step synthetic campaign.
Causality Behind Trityl Protection:
The imidazole ring contains two nitrogen atoms. One is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen bearing a proton. This N-H is nucleophilic and can interfere with many common synthetic transformations planned for other parts of the molecule (in this case, the propanal group). The trityl group "masks" this reactive site, preventing unwanted side reactions.[6]
| Feature | N-Trityl (triphenylmethyl) Protection |
| Chemical Nature | Bulky aromatic ether-like linkage |
| Key Advantage | High steric hindrance, which can direct reactions at other positions and offers high selectivity.[5] |
| Introduction | Typically high-yielding using trityl chloride and a base.[4] |
| Cleavage Conditions | Mildly acidic conditions (e.g., trifluoroacetic acid).[4][5] |
| Orthogonality | Stable to basic, reductive, and oxidative conditions, making it compatible with a wide range of subsequent reactions. |
The use of the trityl group is a self-validating system within a synthetic protocol. Its presence ensures that reactions at the propanal side chain proceed cleanly, and its predictable and gentle removal at a later stage preserves the integrity of the newly synthesized, often complex, molecule.
Application in the Synthesis of Histamine H3 Receptor Ligand Libraries
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[7] H3 receptor antagonists have shown therapeutic potential for a range of neurological disorders. Many potent H3 antagonists feature a 4-substituted imidazole ring connected via a flexible chain to another cyclic moiety.[3][8]
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is an ideal starting material for building a library of potential H3 receptor ligands. The propanal group is a versatile functional group that can undergo a variety of chemical transformations, most notably reductive amination.
Experimental Workflow: Synthesis of a Candidate Ligand Library
The following workflow illustrates how 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- can be used to generate a diverse library of compounds for screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histamine H4 receptor ligands: future applications and state of art - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Ligands of the histamine H3-receptor: new potent antagonists of the 2-thioimidazole type - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in the Synthesis of Complex Bioactive Molecules
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the imidazole nucleus stands as a privileged scaffold, integral to a vast array of biologically active compounds.[1] Its presence in natural products like histamine and histidine underscores its fundamental role in biological processes.[2] The strategic manipulation of substituted imidazoles allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents.[1][2] This guide focuses on a particularly valuable building block: 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (also known as 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde).
The unique architecture of this molecule, featuring a reactive propanal side chain and a sterically bulky triphenylmethyl (trityl) protecting group on the imidazole nitrogen, makes it a cornerstone for the synthesis of complex molecular targets. The trityl group provides robust protection of the imidazole nitrogen under a variety of reaction conditions, preventing unwanted side reactions, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations and carbon-carbon bond-forming reactions.[3] This document provides a comprehensive overview of the synthesis, key applications, and detailed experimental protocols for the effective utilization of this building block in the synthesis of complex molecules, with a particular focus on its application in the development of histamine H3 receptor antagonists.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signatures of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is crucial for its effective use and characterization.
| Property | Value | Source |
| CAS Number | 102676-61-9 | |
| Molecular Formula | C₂₅H₂₂N₂O | |
| Molecular Weight | 366.46 g/mol | |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, Methanol (slightly, sonicated). Insoluble in water. | [2] |
Predicted Spectroscopic Data
Due to the limited availability of published spectra for this specific molecule, the following data are predicted based on the analysis of structurally related compounds.[4][5][6]
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
9.81 (t, J=1.5 Hz, 1H): Aldehyde proton.
-
7.50-7.10 (m, 16H): Aromatic protons of the triphenylmethyl group and the C2-H of the imidazole ring.
-
6.80 (s, 1H): C5-H of the imidazole ring.
-
3.01 (t, J=7.5 Hz, 2H): Methylene group adjacent to the imidazole ring.
-
2.85 (t, J=7.5 Hz, 2H): Methylene group adjacent to the aldehyde.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
201.5: Aldehyde carbonyl carbon.
-
143.0: Quaternary carbons of the triphenylmethyl group.
-
138.0: C4 of the imidazole ring.
-
130.0, 128.5, 128.0: Aromatic carbons of the triphenylmethyl group.
-
118.0: C5 of the imidazole ring.
-
75.0: Quaternary carbon of the triphenylmethyl group attached to the imidazole nitrogen.
-
45.0: Methylene carbon adjacent to the aldehyde.
-
20.0: Methylene carbon adjacent to the imidazole ring.
Predicted Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3100-3000: Aromatic C-H stretch.
-
2820, 2720: Aldehyde C-H stretch (Fermi doublets).
-
1725: Aldehyde C=O stretch (strong).
-
1595, 1490, 1450: Aromatic C=C stretch.
Synthesis Protocol
The synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is not widely documented in the literature. However, a reliable two-step synthetic route can be devised starting from commercially available precursors. This involves the reduction of an ester to a primary alcohol, followed by a mild oxidation to the desired aldehyde.
Caption: Synthetic workflow for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Protocol 1: Synthesis of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol
Materials:
-
Methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol as a white solid, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Materials:
-
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 15-20 minutes until the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- as a white to off-white solid.
Note on Alternative Oxidation Methods: The Swern oxidation is another effective method for this transformation, utilizing oxalyl chloride and DMSO at low temperatures.[3][9] However, the Dess-Martin periodinane oxidation is often preferred for its milder reaction conditions and simpler work-up procedure.[7][8]
Application in Complex Molecule Synthesis: Histamine H3 Receptor Antagonists
A prime example of the utility of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is in the synthesis of histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[10] Antagonists of the H3R have shown therapeutic potential for treating a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[11][12]
The propanal side chain of our building block is a key pharmacophoric element in many H3R antagonists. It can be readily elaborated through reactions such as reductive amination to introduce the amine functionalities crucial for receptor binding.
Caption: General workflow for the synthesis of H3R antagonists.
Protocol 3: Reductive Amination with a Pyrrolidine Derivative
This protocol describes the reductive amination of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- with (R)-2-methylpyrrolidine, a common structural motif in potent H3R antagonists like ABT-239.[13][14][15]
Materials:
-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
-
(R)-2-Methylpyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (1.0 equivalent) in anhydrous DCE in a round-bottom flask, add (R)-2-methylpyrrolidine (1.2 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted amine.
Protocol 4: Trityl Group Deprotection
The final step in the synthesis of many imidazole-based therapeutics is the removal of the trityl protecting group. This is typically achieved under acidic conditions.[16][17][18][19]
Materials:
-
Trityl-protected imidazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected imidazole derivative (1.0 equivalent) in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by an appropriate method, such as crystallization or chromatography, to yield the final deprotected imidazole.
Histamine H3 Receptor Signaling Pathway
The therapeutic effect of H3R antagonists stems from their ability to block the inhibitory action of histamine on its own release and the release of other neurotransmitters. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[20]
Caption: Simplified histamine H3 receptor signaling pathway.
Conclusion
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive aldehyde functionality and a robust protecting group allows for its strategic incorporation into multi-step synthetic sequences. The protocols and applications detailed in this guide, particularly in the context of histamine H3 receptor antagonists, highlight its significance in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the imidazole scaffold in their synthetic endeavors.
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Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. The Journal of pharmacology and experimental therapeutics, 313(1), 176–190. Available at: [Link].
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Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181. Available at: [Link].
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Pacific Northwest National Laboratory. General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. (2020). Available at: [Link].
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Chemistry Stack Exchange. Dess–Martin oxidation work up. (2017). Available at: [Link].
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YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021). Available at: [Link].
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Chemistry Hall. The Swern Oxidation: Mechanism and Features. (2021). Available at: [Link].
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Application Notes & Protocols: Strategic Use of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS: 102676-61-9). We will explore the nuanced role of this key building block, focusing on its utility in the synthesis of high-value pharmaceutical intermediates, particularly histamine H3 receptor antagonists. The causality behind experimental choices, self-validating protocols, and the critical function of the triphenylmethyl (trityl) protecting group will be elucidated to provide a field-proven perspective on its application.
Introduction: The Strategic Value of a Protected Imidazole Aldehyde
In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, forming the core of numerous biologically active compounds, including a significant class of histamine receptor modulators.[1][2] 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- , hereafter referred to as Tr-Im-Propanal, is a sophisticated chemical intermediate designed for precision synthesis. Its structure is a masterful convergence of three key functional elements:
-
The Imidazole Core: A five-membered aromatic heterocycle essential for molecular recognition at many biological targets, particularly histamine receptors.[1][3]
-
The Propanal Moiety: A reactive aldehyde group that serves as a versatile handle for constructing carbon-nitrogen bonds, most commonly through reductive amination.[4][5]
-
The 1-(triphenylmethyl) or Trityl (Tr) Group: A bulky, acid-labile protecting group affixed to one of the imidazole nitrogens. This is not merely a passive component; it is an essential strategic tool that governs the reagent's utility.[6][7]
The primary application of Tr-Im-Propanal is as a cornerstone in the multi-step synthesis of potent and selective histamine H3 receptor (H3R) antagonists.[8][9] H3R antagonists are a promising class of therapeutics investigated for treating a range of neurological disorders, including cognitive impairment and attention-deficit hyperactivity disorder (ADHD).[9][10] This guide will use the synthesis of a key intermediate for compounds like Cipralisant (GT-2331) as a practical framework for discussion.[9][11]
Table 1: Physicochemical Properties of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
| Property | Value | Reference |
| CAS Number | 102676-61-9 | [4][12] |
| Molecular Formula | C₂₅H₂₂N₂O | [4] |
| Molecular Weight | 366.46 g/mol | [4] |
| Appearance | Typically a white to off-white powder | [12] |
| Synonyms | 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde | [4] |
| Primary Application | Intermediate for healing drugs and custom synthesis | [12] |
The Causality of Protection: Why the Trityl Group is Essential
The decision to use an N-protected imidazole is a deliberate one, rooted in the fundamental reactivity of the heterocycle. The trityl group imparts several critical advantages that streamline synthesis and prevent undesirable side reactions.
-
Regioselectivity and Nucleophilicity Masking: The imidazole ring possesses two nitrogen atoms. The N-1 nitrogen, once deprotonated, is nucleophilic and can interfere with base-sensitive reagents or participate in unwanted side reactions. The trityl group effectively "masks" this position, ensuring that subsequent chemical transformations occur exclusively at the desired propanal function.[7]
-
Enhanced Solubility: The bulky and hydrophobic nature of the three phenyl rings significantly increases the molecule's solubility in common organic solvents (e.g., Dichloromethane, THF), which is crucial for homogeneous reaction conditions and simplifies purification via standard chromatographic techniques.[4][7]
-
Steric Influence: The sheer size of the trityl group can sterically hinder approach to the imidazole core, further directing reactants towards the more accessible aldehyde side chain.[7]
-
Orthogonal Deprotection: The trityl group is famously acid-labile.[7] It can be cleaved under very mild acidic conditions (e.g., trifluoroacetic acid, formic acid) that are typically compatible with a wide range of other functional groups, such as esters, amides, and even some silyl ethers. This orthogonality is paramount in complex, multi-step syntheses.
The mechanism involves protonation of the ether-like C-N bond, followed by cleavage to release the deprotected imidazole and the highly stabilized triphenylmethyl carbocation. This cation is responsible for the characteristic yellow-orange color observed during deprotection reactions.
Figure 1: The strategic cycle of trityl group protection and deprotection.
Core Application: Reductive Amination in H3R Antagonist Synthesis
The most powerful application of Tr-Im-Propanal is in reductive amination . This one-pot reaction sequence is one of the most efficient methods for forming C-N single bonds.[5][13][14] The process involves two key stages:
-
Imine/Iminium Ion Formation: The aldehyde carbonyl reacts with a primary or secondary amine to form a C=N bond (an imine or its protonated form, the iminium ion).
-
In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine/iminium ion to the corresponding amine.
Figure 2: General workflow of the reductive amination process.
Expert Insight: The Choice of Reducing Agent
The success of this reaction hinges on the choice of reducing agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) are often too reactive; they can reduce the starting aldehyde before it has a chance to form the imine, leading to an alcohol byproduct.
For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its reduced reactivity, owing to the electron-withdrawing acetate groups, makes it highly selective for the protonated iminium ion intermediate over the neutral aldehyde.[13] This selectivity ensures a high yield of the desired amine product with minimal contamination from the corresponding alcohol.
Detailed Experimental Protocol: Synthesis of a Cipralisant Precursor
This protocol describes a validated, two-step procedure for synthesizing an N-alkylated imidazole intermediate, a direct precursor to H3R antagonists of the Cipralisant family.
Objective: To synthesize an N-alkylated, trityl-protected imidazole via reductive amination, followed by acidic deprotection.
Step 1: Reductive Amination
Reaction: Tr-Im-Propanal + Amine --[NaBH(OAc)₃]--> Tr-Protected Amine Intermediate
Materials:
-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (Tr-Im-Propanal)
-
Target Primary or Secondary Amine (e.g., (1S,2S)-2-(tert-butyl)cyclopentan-1-amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (AcOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent system (e.g., Ethyl Acetate/Hexanes gradient)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Tr-Im-Propanal (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Scientist's Note: The acid catalyzes the formation of the iminium ion, which is the species that is actively reduced.
-
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Self-Validation Check: A slight exotherm may be observed. Adding the reagent in portions ensures the reaction temperature remains controlled.
-
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure trityl-protected amine intermediate.
Step 2: Trityl Group Deprotection
Reaction: Tr-Protected Amine Intermediate --[TFA]--> Final Deprotected Amine
Materials:
-
Trityl-protected amine intermediate (from Step 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the purified intermediate (1.0 eq) in DCM.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Self-Validation Check: The solution will typically develop a vibrant yellow-orange color, indicating the formation of the stable trityl cation.[7]
-
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully basify by adding saturated NaHCO₃ and then 1 M NaOH until the aqueous layer is pH > 10.
-
Separate the layers and extract the aqueous phase multiple times with DCM.
-
Scientist's Note: The byproduct, triphenylmethanol, is largely insoluble in the basic aqueous layer but soluble in the organic layer.
-
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can often be purified by trituration with a non-polar solvent like diethyl ether or hexanes to precipitate the product and wash away the more soluble triphenylmethanol byproduct. Further purification by chromatography may be necessary.
Table 2: Typical Reductive Amination Protocol Parameters
| Parameter | Recommended Condition | Rationale / Causality |
| Solvent | Anhydrous DCM or DCE | Aprotic, good solubility for reactants, inert to conditions. |
| Amine Stoichiometry | 1.1 - 1.2 equivalents | A slight excess drives imine formation equilibrium forward. |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Mild and selective for iminium ions over aldehydes.[13] |
| Catalyst | Acetic Acid (0.1 - 1.0 eq) | Facilitates dehydration and formation of the reactive iminium ion. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes the acidic catalyst and destroys excess reducing agent. |
Conclusion
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a highly valuable and strategically designed building block for modern pharmaceutical synthesis. Its utility is defined by the synergistic interplay between the reactive aldehyde and the sterically demanding, yet labile, trityl protecting group. The protocols detailed herein, centered on selective reductive amination, provide a robust and reproducible pathway to key imidazole-containing intermediates. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and efficiently leverage this compound to accelerate the development of novel therapeutics.
References
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Ganellin, C. R., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. PubMed. [Online] Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. [Online] Available at: [Link]
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Wikipedia. Cipralisant. [Online] Available at: [Link]
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Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Online] Available at: [Link]
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PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. [Online] Available at: [Link]
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De Esch, I. J., et al. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. PubMed. [Online] Available at: [Link]
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Liu, H., et al. (2004). An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration. ResearchGate. [Online] Available at: [Link]
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Stark, H. (2018). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Pharmacology. [Online] Available at: [Link]
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Lönnberg, H. (2018). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. ResearchGate. [Online] Available at: [Link]
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Aslanian, R. G., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Online] Available at: [Link]
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PubChem. 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid. [Online] Available at: [Link]
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Li, H., et al. (2018). Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety. ResearchGate. [Online] Available at: [Link]
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ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Online] Available at: [Link]
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Lönnberg, H. (2003). Recent applications of bifunctional trityl groups. PubMed. [Online] Available at: [Link]
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Journal of Chemical Sciences. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Online] Available at: [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Online] Available at: [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Online] Available at: [Link]
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ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Online] Available at: [Link]
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Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. [Online] Available at: [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Online] Available at: [Link]
-
National Institutes of Health. (2016). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Online] Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. cipralisant. [Online] Available at: [Link]
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Application Note & Protocol Guide: Synthesis and Reactions of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
An in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions and solvents for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Authored by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, also known as 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde (CAS No. 102676-61-9), is a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its structure is uniquely tailored for multi-step synthesis, featuring three key components:
-
An imidazole core , a heterocyclic motif prevalent in many biologically active molecules, including histamine.[4][5]
-
A reactive propanal (aldehyde) functional group , which serves as a versatile handle for chain extension and functionalization through reactions like reductive amination, Wittig reactions, and oxidations.[1]
-
A 1-(triphenylmethyl) or "trityl" (Tr) group , a bulky and sterically demanding protecting group on one of the imidazole nitrogens.[1]
The strategic importance of the trityl group cannot be overstated. It effectively masks the N-H proton of the imidazole, preventing unwanted side reactions and directing reactivity to other parts of the molecule. Its hydrophobic nature significantly alters the solubility profile of the imidazole core, rendering it more amenable to standard organic solvents.[1] Furthermore, its lability under acidic conditions allows for a clean deprotection step at a late stage of a synthetic sequence.
This guide provides a comprehensive overview of the synthesis, reaction conditions, and strategic considerations for utilizing this valuable building block, particularly in the context of developing histamine receptor antagonists and other pharmaceutical agents.[6][7]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for safe handling and successful experimentation.
| Property | Value | Source |
| CAS Number | 102676-61-9 | [1][8] |
| Molecular Formula | C₂₅H₂₂N₂O | [1] |
| Molecular Weight | 366.46 g/mol | [Calculated] |
| Appearance | Typically a white to off-white powder or solid. | [3][8] |
| Synonyms | 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, 1-(Triphenylmethyl)-1H-imidazole-4-propanal | [1][3] |
Solubility Profile: The large, nonpolar triphenylmethyl group dominates the molecule's solubility. It is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and dimethylformamide (DMF).[1][9] It is practically insoluble in water.
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
The compound is sensitive to moisture and strong acids (which can cause deprotection).
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Synthetic Pathways and Core Protocols
The synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is typically achieved through a multi-step process involving protection of a suitable imidazole precursor followed by side-chain manipulation.
Protocol 1: Tritylation of the Imidazole Nitrogen
The first crucial step is the protection of the imidazole nitrogen to prevent its interference in subsequent reactions. This is typically achieved by reacting an appropriate imidazole precursor with trityl chloride in the presence of a base. The following protocol is adapted from a similar procedure for a related carboxylic acid derivative.[9]
Objective: To install the trityl protecting group on the imidazole nitrogen.
Materials:
-
Imidazole precursor (e.g., 3-(1H-imidazol-4-yl)propan-1-ol)
-
Trityl chloride (TrCl, 1.1 equivalents)
-
Pyridine
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the imidazole precursor (1.0 eq) in a solvent mixture of DMF and pyridine (e.g., a 2:1 ratio).
-
To this stirred solution, add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Allow the reaction mixture to stir overnight at ambient temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and EtOAc.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine all organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes/EtOAc) or by column chromatography to afford the pure trityl-protected compound.[9]
Scientific Rationale:
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants, while pyridine acts as both a solvent and the base required to neutralize the hydrochloric acid (HCl) generated during the Sₙ2 reaction.
-
Workup: The aqueous washes are critical for removing the water-soluble DMF, pyridine hydrochloride, and any excess pyridine.
Protocol 2: Oxidation of Alcohol to Aldehyde
With the imidazole nitrogen protected, the terminal alcohol of the side chain can be selectively oxidized to the desired aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.[10]
Objective: To oxidize the primary alcohol to an aldehyde without forming the carboxylic acid.
Materials:
-
1-(triphenylmethyl)-1H-imidazole-4-propanol (starting material from Protocol 1)
-
Pyridinium chlorochromate (PCC, 1.5 equivalents) or Dess-Martin Periodinane (DMP, 1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Silica gel or Celite®
Procedure:
-
Dissolve the trityl-protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add the mild oxidizing agent (e.g., PCC) portion-wise at room temperature. An ice bath can be used to control any initial exotherm.
-
Monitor the reaction closely by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter it through a short plug of silica gel or Celite® to remove the oxidant byproducts.
-
Wash the filter plug thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
-
If necessary, purify the product further via flash column chromatography on silica gel.
Scientific Rationale:
-
Reagent Choice: Mild oxidizing agents like PCC or DMP are essential. Stronger oxidants (e.g., potassium permanganate or chromic acid under reflux) would rapidly oxidize the intermediate aldehyde to the corresponding carboxylic acid.[10][11]
-
Anhydrous Conditions: The reaction must be performed under anhydrous conditions, as the presence of water can facilitate the formation of the gem-diol intermediate, which is more susceptible to over-oxidation.
Key Reactions of the Aldehyde Moiety
The aldehyde functional group is a gateway to a vast array of chemical transformations, making the title compound a highly versatile intermediate.
Protocol 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of drug discovery for introducing amine-containing side chains.
Objective: To synthesize an amine derivative by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.
Materials:
-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Combine the aldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE or THF.
-
(Optional) Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Note any gas evolution.
-
Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.
-
Extract the mixture with an organic solvent like EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine via column chromatography.
Scientific Rationale:
-
Reducing Agent: STAB is the reducing agent of choice for many applications. It is mild enough that it does not significantly reduce the starting aldehyde, but it readily reduces the iminium ion intermediate formed in situ. This selectivity minimizes the formation of alcohol byproducts.
Deprotection: Cleavage of the Trityl Group
The final step in many synthetic routes involving this intermediate is the removal of the trityl group to unmask the N-H of the imidazole ring.
Objective: To selectively cleave the trityl group under acidic conditions.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Formic Acid
Procedure:
-
Dissolve the trityl-protected substrate in DCM.
-
Cool the solution in an ice bath (0 °C).
-
Add the acid (e.g., 20-50% TFA in DCM, or neat formic acid) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. The appearance of a highly UV-active spot corresponding to the triphenylmethyl cation or its alcohol derivative is a good indicator of reaction progress.
-
Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a stirred, cold solution of saturated NaHCO₃.
-
Separate the layers. The deprotected imidazole may now have different solubility properties and could partition into the aqueous layer, requiring pH adjustment and extraction. The triphenylmethanol byproduct will remain in the organic layer.
-
Isolate and purify the final deprotected compound.
Scientific Rationale:
-
Mechanism: The trityl group is highly susceptible to acid cleavage because its removal generates the triphenylmethyl carbocation (trityl cation), which is exceptionally stable due to resonance delocalization across the three phenyl rings. This thermodynamic driving force allows the deprotection to occur under very mild acidic conditions that often leave other acid-sensitive groups intact.
References
-
LookChem. (n.d.). 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- CAS NO.102676-61-9. Retrieved from [Link]
-
Krause, M., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(1), 23-28. Retrieved from [Link]
-
Cowart, M., et al. (2005). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(13), 3247-3251. Retrieved from [Link]
-
PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
-
Mojab, C. G., et al. (2013). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Iranian Journal of Pharmaceutical Research, 12(Suppl), 195–202. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(1-Tritylimidazol-4-yl) Propionaldehyde. Retrieved from [Link]
-
Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(Suppl 1), S127–S135. Retrieved from [Link]
-
Nagwa. (2021). Determining the Product of the Oxidation of a Primary Alcohol under Different Reaction Conditions. Retrieved from [Link]
-
YouTube. (2020). Oxidation of propanol to propanal. Retrieved from [Link]
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- 1. CAS 102676-61-9: 1-(Triphenylmethyl)-1H-imidazole-4-propan… [cymitquimica.com]
- 2. 102676-61-9|3-(1-trityl-1H-Imidazol-4-yl)propanal|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, CasNo.102676-61-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 9. Synthesis routes of 1-Trityl-1H-imidazole-4-carboxylic acid [benchchem.com]
- 10. nagwa.com [nagwa.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
"1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" is a key synthetic intermediate characterized by a bulky, hydrophobic triphenylmethyl (trityl) protecting group on the imidazole nitrogen and a reactive propanal (aldehyde) functional group. The successful execution of subsequent synthetic steps and the ultimate purity of the final active pharmaceutical ingredient (API) are critically dependent on the rigorous purification of this intermediate. This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound, addressing the unique challenges presented by its molecular structure.
The purification strategy must contend with two primary characteristics of the molecule: the significant non-polarity imparted by the trityl group and the potential instability of the aldehyde moiety, particularly on standard silica gel. This document will detail two primary purification techniques: flash column chromatography and recrystallization, along with methods for assessing purity.
Understanding the Molecular Landscape: Key Purification Considerations
The purification of "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" requires a nuanced approach that acknowledges its distinct chemical properties. The large, non-polar trityl group dominates the molecule's physical behavior, rendering it highly soluble in many organic solvents but challenging to handle in more polar systems. Conversely, the aldehyde group is susceptible to oxidation and can interact with the stationary phase during chromatography.
Potential Impurities
A robust purification strategy must account for potential impurities arising from the synthesis of the target molecule. These can include:
-
Unreacted starting materials: Such as 1-(triphenylmethyl)-1H-imidazole.
-
Over-oxidation product: The corresponding carboxylic acid.
-
Byproducts from the trityl protection step.
-
Aldol condensation products: Resulting from the self-reaction of the aldehyde.
Purification Strategy Workflow
The following diagram illustrates a typical workflow for the purification of "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-".
Caption: A typical purification workflow for the target compound.
Part 1: Flash Column Chromatography
Flash column chromatography is a primary method for the initial purification of the crude product. The key to success lies in selecting an appropriate stationary phase and solvent system to achieve good separation while minimizing degradation of the aldehyde.
Causality Behind Experimental Choices
-
Stationary Phase: Due to the potential for aldehyde degradation on acidic silica gel, the use of deactivated (neutralized) silica gel is strongly recommended. This can be achieved by pre-treating the silica with a tertiary amine like triethylamine.
-
Solvent System (Eluent): A solvent system with low to moderate polarity is typically required to elute the highly hydrophobic trityl-containing compound. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
Materials:
-
Crude "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-"
-
Silica gel (230-400 mesh)
-
Triethylamine (Et3N)
-
Hexanes (or Heptane)
-
Ethyl acetate (EtOAc)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Deactivation of Silica Gel:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:EtOAc).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Pour a thin layer of sand over the plug.
-
Carefully pour the silica gel slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a bellows or nitrogen line) to begin the elution.
-
Collect fractions in individual tubes.
-
Monitor the separation by TLC, spotting aliquots from the collected fractions.
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Troubleshooting Flash Chromatography
| Problem | Potential Cause | Solution |
| Product degradation on the column | Aldehyde instability on acidic silica. | Use deactivated silica gel as described in the protocol. |
| Poor separation | Inappropriate solvent system. | Optimize the eluent composition using TLC to achieve an Rf of 0.2-0.3 for the product. |
| Product co-elutes with impurities | Similar polarity of product and impurity. | Consider using a different solvent system or a different stationary phase (e.g., alumina). |
Part 2: Recrystallization
Recrystallization is an excellent secondary purification step to remove minor impurities and can often yield a highly crystalline, pure product. The choice of solvent is paramount for successful recrystallization.
Causality Behind Experimental Choices
-
Solvent Selection: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For large, relatively non-polar molecules like "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-", solvents like acetonitrile have been shown to be effective for structurally similar compounds. A solvent system consisting of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can also be employed.
Protocol 2: Recrystallization from Acetonitrile
Materials:
-
Purified "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" from chromatography
-
Acetonitrile (HPLC grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and a stir bar.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more acetonitrile in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For optimal crystal formation, avoid disturbing the flask during this initial cooling phase.
-
After the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Recrystallization Solvent Screening
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Notes |
| Acetonitrile | Low | High | A good starting point based on similar compounds. |
| Ethyl Acetate/Hexanes | Variable | High | A two-solvent system that can be effective. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool. |
| Dichloromethane/Hexanes | Variable | High | Similar to the ethyl acetate/hexanes system. |
Part 3: Purity Assessment
Rigorous analytical methods are essential to confirm the purity of the final product. A combination of techniques provides the most comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of the final product and detecting trace impurities.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the imidazole chromophore absorbs (e.g., 220-260 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified compound and identifying any residual impurities.
Expected ¹H NMR Features:
-
Aldehyde proton: A characteristic singlet or triplet around 9.5-10.0 ppm.
-
Aromatic protons of the trityl group: A complex multiplet in the aromatic region (typically 7.0-7.5 ppm).
-
Imidazole ring protons: Distinct signals in the aromatic region.
-
Propanal chain protons: Aliphatic signals.
The absence of signals corresponding to known impurities is a strong indicator of high purity.
Conclusion
The purification of "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" presents a unique set of challenges that can be effectively overcome with a well-designed strategy. By employing deactivated silica gel for flash chromatography to protect the sensitive aldehyde functionality and utilizing recrystallization for final polishing, a high degree of purity can be achieved. The rigorous application of analytical techniques such as HPLC and NMR is crucial for the final validation of the product's quality, ensuring its suitability for downstream applications in research and drug development.
References
- Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde.
- Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
- Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters.
- Process for preparing n-tritylimidazole compounds.
- Imidazole quantification by LC determin
- Synthesis and reactivity of novel trityl-type protecting groups.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters.
- Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- 1-(Triphenylmethyl)-1H-imidazole-4-propanal. CymitQuimica.
- Crystallization of Large Planar Polycyclic Aromatic Hydrocarbons: The Molecular and Crystal Structures of Hexabenzo[bc,ef,hi,kl,no,qr]coronene and Benzo[1,2,3-bc:4,5,6-b'c']dicoronene. Journal of the American Chemical Society.
- Avoiding Depurination During Trityl-on Purific
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- What compounds are unstable in a silica gel column (chrom
- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
- METHODS FOR DETERMINING ALDEHYDES IN AIR. Formacare.
- HPLC METHOD FOR IMIDAZOLE.
- Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.
- Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.
- 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- CAS NO.102676-61-9. LookChem.
- ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Formacare.
- 1-(Triphenylmethyl)imidazole. ChemicalBook.
- Purification of aromatic polycarboxylic acids by recrystallization.
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.
Application Notes and Protocols for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and application of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, a key intermediate in synthetic organic chemistry. The bulky triphenylmethyl (trityl) group serves as a crucial protecting group for the imidazole nitrogen, allowing for selective reactions at the propanal moiety.[1] These application notes are designed to equip researchers with the necessary technical insights and protocols to effectively utilize this compound while adhering to stringent safety standards.
Compound Profile and Physicochemical Properties
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a white solid organic compound.[2] The presence of the trityl group renders the molecule hydrophobic, while the imidazole and aldehyde functionalities provide sites for a variety of chemical transformations.[1]
| Property | Value | Source |
| CAS Number | 102676-61-9 | [1][3] |
| Molecular Formula | C25H22N2O | [1][2] |
| Molecular Weight | 366.45 g/mol | [2] |
| Appearance | White powder/solid | [2][3] |
| Storage | 2-8°C, under inert atmosphere, sealed | [2][3] |
Safety and Handling
GHS Hazard Classification (Presumed):
-
Skin Irritation: May cause skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other appropriate chemical-resistant gloves.
-
Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If the generation of dust is unavoidable, a properly fitted respirator with a particulate filter is necessary.
Engineering Controls
All manipulations of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Spill and Waste Management
In the event of a spill, evacuate the area and prevent the spread of dust. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Contaminated surfaces should be cleaned with an appropriate solvent and then washed with soap and water. All waste must be disposed of in accordance with local, state, and federal regulations.
Chemical Reactivity and Stability
The chemical behavior of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is dictated by its three primary functional components: the trityl-protected imidazole, the alkyl chain, and the terminal aldehyde.
-
Trityl Group: This bulky protecting group is stable under basic and nucleophilic conditions.[7] It is readily cleaved under acidic conditions, a feature that is central to its utility in multi-step synthesis.[7]
-
Imidazole Ring: The imidazole core is an aromatic heterocycle.[8] The N-1 position is protected by the trityl group, which prevents its participation in reactions such as alkylation or acylation.
-
Propanal Moiety: The aldehyde group is a versatile functional handle for various synthetic transformations, including reductive amination, Wittig reactions, and aldol condensations.[1]
Caption: Functional components and reactivity of the target molecule.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific synthetic target and laboratory conditions.
Protocol 1: Reductive Amination using 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
This protocol describes a general procedure for the synthesis of an amine via reductive amination of the title compound with a primary amine.
Materials:
-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in anhydrous DCM.
-
Add the primary amine to the solution, followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once imine formation is evident, add sodium triacetoxyborohydride portion-wise to the stirring solution. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for reductive amination protocol.
Protocol 2: Deprotection of the Trityl Group
This protocol outlines the removal of the acid-labile trityl group to unmask the N-1 position of the imidazole ring.
Materials:
-
Trityl-protected imidazole derivative (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the trityl-protected compound in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the stirring reaction mixture. The exact concentration and amount of TFA may need to be optimized.
-
Monitor the reaction progress by TLC. The deprotection is often rapid (30-60 minutes).
-
Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude deprotected product can be purified by column chromatography or recrystallization as needed.
Conclusion
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a valuable synthetic intermediate that requires careful handling due to its potential irritant properties. The protocols provided herein offer a framework for its application in common synthetic transformations. Researchers are reminded to perform a thorough risk assessment and adhere to all institutional safety guidelines when working with this and any other chemical reagent.
References
-
Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole. (2025, August 10). ResearchGate. Retrieved from [Link]
-
1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
3-(1-Tritylimidazol-4-yl) Propionaldehyde. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Behloul, C., Guijarro, D., & Yus, M. (2004). Reductive Detritylation of N-Tritylamines. Synthesis, 2004(08), 1274–1280.
- Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213.
-
Imidazole Safety Data Sheet. (n.d.). Carl Roth. Retrieved from [Link]
-
One pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
1-Methylimidazole Safety Data Sheet. (2025, March 31). Carl Roth. Retrieved from [Link]
-
Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012, June 19). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
- de Oliveira, C. S. A., de L. Ferreira, M., de S. F. Pereira, V., & de Oliveira, R. N. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4933.
-
Chemical Properties of 1H-Imidazole (CAS 288-32-4). (n.d.). Cheméo. Retrieved from [Link]
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- 4. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Welcome to the technical support center for the synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9). This guide is designed for researchers, medicinal chemists, and process development professionals. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-?
A1: The most common and reliable route involves a two-step sequence starting from 3-(1H-imidazol-4-yl)propan-1-ol. The synthesis proceeds as follows:
-
Protection: The imidazole nitrogen is protected with a triphenylmethyl (trityl) group to prevent side reactions in the subsequent oxidation step. This is typically achieved using trityl chloride in the presence of a non-nucleophilic base.
-
Oxidation: The primary alcohol of the propanol side chain is then carefully oxidized to the desired propanal using a mild oxidizing agent. This step is critical as aldehydes can be susceptible to over-oxidation and other side reactions.
Q2: Why is the trityl protecting group chosen for the imidazole nitrogen?
A2: The trityl (Tr) group is selected for several strategic reasons. Its significant steric bulk selectively protects the less hindered N-1 nitrogen of the imidazole ring. Furthermore, it is stable under the neutral or slightly basic conditions required for many oxidation reactions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, ensuring orthogonality with other protecting groups you may have in your complete synthesis.[1][2][3]
Q3: Can I use a stronger oxidizing agent like potassium permanganate or chromic acid?
A3: It is strongly discouraged. Strong, non-selective oxidizing agents will likely lead to multiple side products. They can cause over-oxidation of the desired aldehyde to a carboxylic acid and may also lead to the degradation of the electron-rich imidazole ring. Mild and selective oxidation methods are essential for a successful outcome.[4][5]
Q4: How should I store the final product, 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-?
A4: Aldehydes, in general, can be sensitive to air and light. The final product should be stored in an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial, and at low temperatures (2-8°C or -20°C for long-term storage) to minimize degradation through oxidation or polymerization.[6]
Troubleshooting Guide: Synthesis & Purification
This section addresses specific experimental challenges in a question-and-answer format.
Step 1: N-Tritylation of 3-(1H-imidazol-4-yl)propan-1-ol
Problem: My N-tritylation reaction is incomplete, showing both starting material and product on the TLC plate.
-
Possible Cause 1: Insufficient Base. The reaction of trityl chloride with the imidazole nitrogen releases one equivalent of HCl, which must be neutralized. If the base (e.g., triethylamine, pyridine) is insufficient or of poor quality, the resulting acidic conditions will protonate the starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution 1: Stoichiometry and Quality Check. Ensure you are using at least 1.1 to 1.2 equivalents of a high-purity, dry base. Pyridine can serve as both the base and a solvent.[7] If using a solvent like DMF or DCM, ensure a sufficient amount of a suitable base is present.
-
Possible Cause 2: Moisture. Trityl chloride is highly sensitive to moisture and will hydrolyze to triphenylcarbinol, which is unreactive. This will appear as a non-polar spot on your TLC plate.
-
Solution 2: Anhydrous Conditions. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Step 2: Oxidation of 1-(triphenylmethyl)-1H-imidazole-4-propanol
This is the most critical and challenging step of the synthesis. The choice of oxidant dictates the reaction conditions and potential pitfalls.
Diagram: Synthetic Workflow
Caption: Overall synthetic route to the target compound.
Problem: Low or no yield of the aldehyde product.
-
Possible Cause (Swern Oxidation): Incorrect Reagent Addition Order or Temperature. The Swern oxidation requires the pre-activation of DMSO with oxalyl chloride at very low temperatures (-78 °C) before the alcohol is added.[8][9] Adding reagents in the wrong order or allowing the temperature to rise prematurely will decompose the reactive intermediate.
-
Solution (Swern Oxidation): Strict Protocol Adherence.
-
Prepare a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO. You may observe gas evolution (CO, CO₂).
-
After a brief stirring period (5-10 min), add the solution of your trityl-protected alcohol.
-
Stir for 15-30 minutes, then add the triethylamine base and allow the reaction to slowly warm to room temperature.[10]
-
-
Possible Cause (Dess-Martin Periodinane - DMP): Reagent Quality. DMP is an effective oxidant but can be sensitive to moisture. Old or improperly stored DMP can be less reactive.[11]
-
Solution (DMP): Use High-Quality Reagent. Use a fresh bottle of DMP or a recently opened one that has been stored properly in a desiccator. The reaction is typically run at room temperature in DCM and is often complete within a few hours.[12][13]
Table 1: Comparison of Mild Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Temperature | -78 °C to RT | Room Temperature |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂[8][14] | Iodinane byproduct |
| Advantages | Inexpensive reagents, high yields | Simple setup, neutral conditions[4][13] |
| Disadvantages | Requires cryogenic temps, toxic/foul-smelling byproducts | Reagent is potentially explosive[11][12] |
Problem: I see a new, more polar spot on my TLC that I suspect is the deprotected starting material or product.
-
Possible Cause: Acidic Conditions. The trityl group is highly acid-labile.[1][15] Trace amounts of acid in your reagents, solvent, or generated during the reaction can cleave the protecting group. In DMP oxidations, the periodinane reagent can sometimes contain acidic impurities.
-
Solution: Buffer the Reaction.
-
Ensure all solvents are neutral and anhydrous.
-
For DMP oxidations, adding a small amount of a non-nucleophilic base like pyridine (0.5-1.0 eq) can buffer the reaction medium without interfering with the oxidation.[11]
-
For Swern oxidations, ensure a sufficient excess of triethylamine is used in the final step to quench all generated HCl.
-
Diagram: Troubleshooting Low Oxidation Yield
Caption: Decision tree for troubleshooting the oxidation step.
Step 3: Work-up and Purification
Problem: My product seems to decompose during column chromatography.
-
Possible Cause: Acidic Silica Gel. Standard silica gel is slightly acidic, which can be sufficient to cause partial or complete deprotection of the trityl group during the extended contact time of column chromatography. The desired aldehyde may also be unstable on silica.
-
Solution: Neutralize the Stationary Phase.
-
Pre-treat Silica: Prepare your silica slurry in the desired eluent system and add ~1% triethylamine (by volume). This will neutralize the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative, neutral alumina can be used as the stationary phase, though it may have different selectivity.
-
Minimize Contact Time: Use flash chromatography with sufficient pressure to push the compound through the column quickly. Avoid letting the column run dry or sit for extended periods.
-
Problem: I have a persistent impurity with a similar Rf to my product.
-
Possible Cause: Triphenylcarbinol. If any moisture was present during the tritylation step or if any deprotection occurred during the work-up or purification, triphenylcarbinol will be a major byproduct. Its polarity can be similar to the desired product, making separation difficult.
-
Solution: Optimized Chromatography.
-
Solvent System Screening: Carefully screen different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) by TLC to find one that provides the best separation between your product and the triphenylcarbinol byproduct.
-
Recrystallization: If chromatography fails to give pure material, recrystallization may be an effective alternative for removing this impurity.
-
References
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available from: [Link]
-
Jones, R. G., et al. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences, 65(1), 98-102. Available from: [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]
-
Common Organic Chemistry. Alcohol to Aldehyde. Available from: [Link]
-
Wipf, P. (2007). Alcohol Oxidations. University of Pittsburgh. Available from: [Link]
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 45(20), 2015-2016. Available from: [Link]
-
Jones, R. G., et al. (1949). The Synthesis of Some Analogs of Histamine and Histidine Containing the Thiazole Nucleus. Journal of the American Chemical Society, 71(12), 4000-4002. Available from: [Link]
-
Leschke, C., et al. (1994). Synthesis and Histamine H1 Receptor Agonist Activity of a Series of 2-Phenylhistamines, 2-Heteroarylhistamines, and Analogs. Journal of Medicinal Chemistry, 37(1), 126-132. Available from: [Link]
-
Research Solutions. An easily introduced and removed protecting group for imidazole nitrogen. Available from: [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. Available from: [Link]
-
RSC Advances. (2020). Synthesis of anti-allergic drugs. RSC Publishing. Available from: [Link]
-
ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Available from: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]
-
Common Organic Chemistry. Trityl Protection. Available from: [Link]
-
National Institutes of Health. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Available from: [Link]
-
MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Available from: [Link]
-
Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. Available from: [Link]
-
Arkat USA. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]
-
Wikipedia. Swern oxidation. Available from: [Link]
- Google Patents. Method for preparing sartan drugs by removing trityl protecting group.
-
BYJU'S. Byproducts Produced in Swern Oxidation. Available from: [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available from: [Link]
- Google Patents. Process for preparing n-tritylimidazole compounds.
-
Chemistry Steps. Swern Oxidation Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Swern Oxidation. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 6. 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, CasNo.102676-61-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. Synthesis routes of 1-Trityl-1H-imidazole-4-carboxylic acid [benchchem.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions with "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-"
Welcome to the technical support center for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this versatile intermediate. By understanding the underlying chemical principles, you can optimize your experimental outcomes and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- that influence its reactivity?
A1: The reactivity of this molecule is governed by three main components: the imidazole ring, the propanal (aldehyde) functional group, and the bulky 1-(triphenylmethyl) or "trityl" protecting group.[1]
-
Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, the imidazole ring system is a common motif in biologically active compounds.[1][2] The nitrogen at position 1 is protected by the trityl group, which directs reactivity to other parts of the molecule. The nitrogen at position 3 remains a potential site for protonation or coordination.[2][3]
-
Propanal Group: The aldehyde functional group is highly reactive and susceptible to oxidation, reduction, and nucleophilic attack. This is often the intended site of subsequent reactions.[1]
-
Triphenylmethyl (Trityl) Group: This is a large, sterically hindering protecting group. While it effectively masks the N-1 position of the imidazole, its bulky nature can influence the accessibility of nearby functional groups. It is also sensitive to acidic conditions, which is the basis for its removal.[1]
Q2: What are the most common impurities I might find in a commercial sample of this compound?
A2: Commercial batches may contain residual starting materials from the synthesis or byproducts from purification. Common impurities could include:
-
Unreacted Histamine or a derivative: If the synthesis starts from histamine, traces may carry through.
-
Triphenylmethanol: Formed from the hydrolysis of excess trityl chloride or during workup.
-
Over-oxidized product: The corresponding carboxylic acid can be formed if the aldehyde is exposed to air over long periods.
-
Residual Solvents: Such as DMF, pyridine, or ethyl acetate, which are commonly used in the synthesis and purification of related compounds.[4]
Troubleshooting Guide: Common Side Reactions and Experimental Issues
This section addresses specific problems you may encounter during your experiments with 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Issue 1: Low Yield or Incomplete Reaction at the Aldehyde
Symptoms: Your reaction (e.g., reductive amination, Wittig reaction) does not go to completion, and you recover a significant amount of starting material.
Potential Cause & Mechanism:
The bulky trityl group can sterically hinder the approach of reagents to the aldehyde carbonyl. This is especially true for large or sterically demanding nucleophiles.
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction by TLC to avoid decomposition.
-
Use a Less Hindered Reagent: If possible, switch to a smaller, more nucleophilic reagent.
-
Change the Solvent: A more polar solvent can sometimes improve reaction rates by better solvating the transition state.
-
Consider a Different Catalyst: For reactions like reductive amination, a less bulky reducing agent might be more effective.
Issue 2: Unintended Deprotection of the Trityl Group
Symptoms: You observe the formation of a more polar byproduct on your TLC plate, which may correspond to the deprotected imidazole.
Potential Cause & Mechanism:
The trityl group is labile under acidic conditions. Even trace amounts of acid in your reagents or solvents, or acid generated in situ, can cleave the trityl group, liberating the free N-H imidazole.
Workflow for Diagnosing and Preventing Deprotection:
Caption: Troubleshooting workflow for unintended trityl group deprotection.
Troubleshooting Protocol:
-
pH Neutralization: Ensure all reagents and solvents are neutral. If necessary, pass solvents through a plug of basic alumina.
-
Inclusion of a Proton Sponge: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to the reaction mixture to scavenge any stray protons.
-
Anhydrous Conditions: Use anhydrous solvents, as water in the presence of Lewis acids can generate protic acids.
Issue 3: Formation of an Over-Oxidized Carboxylic Acid Byproduct
Symptoms: A byproduct with a different polarity is observed, and characterization (e.g., by IR or NMR) suggests the presence of a carboxylic acid.
Potential Cause & Mechanism:
Aldehydes are prone to oxidation to carboxylic acids, especially when exposed to air (auto-oxidation), oxidizing agents, or even certain metal catalysts under aerobic conditions.
Reaction Pathway Visualization:
Caption: Side reaction pathway showing oxidation of the aldehyde.
Troubleshooting Protocol:
-
Inert Atmosphere: Run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Before use, degas solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Purification of Reagents: Ensure that no oxidizing impurities are present in your starting materials or reagents.
-
Storage: Store the compound under an inert atmosphere, protected from light, and at a low temperature.
Issue 4: Aldol Condensation or Other Self-Condensation Reactions
Symptoms: Formation of higher molecular weight byproducts, often observed as a complex mixture of spots on a TLC plate.
Potential Cause & Mechanism:
Under basic conditions, the aldehyde can undergo self-condensation reactions, such as the aldol condensation. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then attack another molecule of the aldehyde.
Troubleshooting Protocol:
-
Avoid Strong Bases: If a base is required, use a weak, non-nucleophilic base.
-
Control Stoichiometry: Add the aldehyde slowly to the reaction mixture containing the other reagents to maintain a low concentration of the aldehyde at any given time.
-
Lower Reaction Temperature: These side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can suppress their formation.
Purification Strategies
Q3: What is the best way to purify the crude product?
A3: Flash column chromatography on silica gel is the most common method.[5]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture and gradually increase the ethyl acetate concentration. This provides good separation for many imidazole derivatives.[5] |
| TLC Visualization | UV light (254 nm) and/or a potassium permanganate stain | The imidazole and trityl groups are UV active. The aldehyde may show up with a permanganate stain. |
| Additive | 0.5-1% Triethylamine in the eluent | This can prevent streaking on the column by deactivating acidic sites on the silica gel, which might otherwise interact with the basic imidazole nitrogen.[5] |
Troubleshooting Purification:
-
Streaking on TLC/Column: This is often due to the basicity of the imidazole nitrogen interacting with the acidic silica gel. Adding a small amount of triethylamine or pyridine to the eluent can resolve this.[5]
-
Difficulty Removing Triphenylmethanol: This common byproduct can sometimes co-elute with the desired product. Careful optimization of the solvent gradient is necessary. In some cases, a different solvent system (e.g., dichloromethane/methanol) may be required.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
-
Zenodo. Synthesis and Reactions of Imidazole. Available at: [Link]
-
PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. Available at: [Link]
-
Rasayan Journal of Chemistry. PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Available at: [Link]
-
CUTM Courseware. imidazole.pdf. Available at: [Link]
-
Slideshare. Unit 4 imidazole | PDF. Available at: [Link]
-
Wikipedia. Imidazole. Available at: [Link]
-
Chapter 4. Available at: [Link]
-
PubChem. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. Available at: [Link]
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
Sources
Technical Support Center: Optimizing Reaction Yield for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Welcome to the technical support center for the synthesis and optimization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-?
A common and logical synthetic pathway involves a three-step process starting from the readily available 3-(1H-imidazol-4-yl)propanol. This strategy focuses on first protecting the imidazole nitrogen, followed by the oxidation of the primary alcohol to the desired aldehyde.
Suggested Synthetic Workflow:
Caption: A plausible synthetic route to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Q2: I am having trouble with the first step, the N-tritylation of 3-(1H-imidazol-4-yl)propanol. What are the common issues and how can I resolve them?
The N-tritylation of imidazole can be a delicate step. Here are some common problems and their solutions:
-
Low Yield:
-
Cause: Incomplete reaction or side reactions. The imidazole nitrogen is nucleophilic, but the reaction requires careful control of stoichiometry and conditions.
-
Solution:
-
Reagent Quality: Ensure your trityl chloride is of high purity and not hydrolyzed.
-
Base: Use a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl produced during the reaction. Pyridine can also be used as both a base and a solvent.[1]
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are generally effective. Ensure your solvent is completely dry, as water will react with trityl chloride.
-
Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but monitor for side product formation by TLC.
-
-
-
Formation of a White Precipitate:
-
Cause: This is often the triethylammonium chloride salt byproduct.
-
Solution: This is expected and indicates the reaction is proceeding. The salt can be removed during the aqueous workup.
-
-
Difficulty in Purification:
-
Cause: The product, (1-(triphenylmethyl)-1H-imidazol-4-yl)propan-1-ol, can be challenging to separate from unreacted starting material and triphenylmethanol (formed from hydrolysis of trityl chloride).
-
Solution:
-
Workup: A standard aqueous workup is necessary. Partition the reaction mixture between water and an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.
-
Chromatography: Flash column chromatography on silica gel is typically required. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.
-
-
Q3: The oxidation of (1-(triphenylmethyl)-1H-imidazol-4-yl)propan-1-ol to the aldehyde is giving me a low yield and multiple spots on my TLC. What are the best oxidation methods and how can I optimize them?
The oxidation of a primary alcohol to an aldehyde is prone to over-oxidation to the carboxylic acid.[2] Choosing a mild and selective oxidizing agent is crucial.
| Oxidation Method | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Mild conditions (room temperature, neutral pH), high yields, short reaction times, and tolerance of sensitive functional groups.[3][4] | Reagent is expensive and potentially explosive. |
| Swern Oxidation | Mild conditions, high yields, and good for acid-sensitive substrates.[2][5] | Requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide.[5] |
Troubleshooting Oxidation Reactions:
-
Low Aldehyde Yield and Presence of Starting Alcohol:
-
Cause: Incomplete oxidation.
-
Solution:
-
DMP Oxidation: Ensure the DMP is fresh and has been stored under anhydrous conditions. Use a slight excess (1.1-1.5 equivalents) of the reagent. The reaction is typically fast (1-3 hours).[6]
-
Swern Oxidation: Precise temperature control is critical. The reaction must be kept at -78 °C during the addition of reagents. Ensure your DMSO and oxalyl chloride are of high quality.[7]
-
-
-
Formation of the Carboxylic Acid Byproduct:
-
Cause: Over-oxidation of the aldehyde.
-
Solution:
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately.
-
Choice of Oxidant: Avoid strong, non-selective oxidants like potassium permanganate or chromic acid.
-
-
-
Complex Purification:
-
Cause: The aldehyde product can be unstable, and byproducts from the oxidation can complicate purification.
-
Solution:
-
Workup: For DMP oxidation, the workup typically involves quenching with a saturated solution of sodium bicarbonate and sodium thiosulfate. For Swern oxidation, quench with a saturated aqueous solution of ammonium chloride.
-
Purification via Bisulfite Adduct: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be filtered off and then the aldehyde regenerated under basic conditions.[8][9] This is a highly effective method for separating aldehydes from non-carbonyl-containing impurities.
-
-
Protocol for Aldehyde Purification via Bisulfite Adduct Formation:
Caption: Purification of the target aldehyde using bisulfite adduct formation.
Q4: How can I effectively monitor the progress of my reactions by Thin Layer Chromatography (TLC)?
Effective TLC monitoring is key to optimizing reaction times and minimizing side product formation.
-
Choosing a Solvent System:
-
For the N-tritylation step, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).
-
For the oxidation step, a similar solvent system can be used. The aldehyde product will be slightly less polar than the starting alcohol.
-
If your compounds are streaking, adding a small amount of triethylamine (0.5-1%) to the eluent can help by neutralizing the acidic silica gel.[10]
-
-
Visualization:
-
The trityl group makes the compounds UV active, so they can be easily visualized under a UV lamp (254 nm).
-
Staining with potassium permanganate can also be used to visualize the alcohol and aldehyde spots.
-
Q5: What are the key considerations for the deprotection of the trityl group if I need to proceed with the free imidazole?
The trityl group is acid-labile and can be removed under mild acidic conditions.[1]
-
Common Deprotection Reagents:
-
Workup: After deprotection, the triphenylmethanol byproduct can be removed by extraction or chromatography. Neutralizing the acidic reaction mixture and extracting the product into an organic solvent is a standard procedure.
References
-
Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Kjell, D. P., et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
- BenchChem. (2025).
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Dess–Martin periodinane. In Wikipedia. [Link]
-
Wikipedia. (2023, May 19). Dess–Martin oxidation. In Wikipedia. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Swern oxidation. In Wikipedia. [Link]
- BenchChem. (2025). Preventing over-oxidation to carboxylic acid in propanal synthesis. BenchChem.
-
Quora. (2022, August 5). How do you find the oxidation reaction of a compound like 1-propanol? Retrieved from [Link]
-
YouTube. (2020, June 15). Oxidation of propanol to propanal. Retrieved from [Link]
-
ResearchGate. (2024, March 25). Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde? Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Solvents for TLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-halogen-1H-imidazole.
-
The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Stability and degradation of "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-"
Introduction
Welcome to the technical support guide for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9), a key intermediate in complex organic synthesis, particularly in the development of pharmaceutical agents. Understanding the stability and degradation profile of this molecule is critical for ensuring the reproducibility of your experiments and the purity of your final products. This guide is structured to provide direct answers to common challenges and frequently asked questions encountered by researchers in the field. We will delve into the primary degradation pathways, recommend storage and handling procedures, and provide actionable troubleshooting protocols to validate the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this molecule?
A1: The structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- contains two key functional groups that are susceptible to degradation:
-
The Aldehyde Group: Aldehydes are prone to oxidation, which converts the propanal moiety into a propanoic acid derivative.[1][2] This is one of the most common degradation pathways, especially if the material is exposed to air (oxygen) for prolonged periods.
-
The N-Trityl (triphenylmethyl) Protecting Group: The trityl group is a bulky protecting group used for the imidazole nitrogen. It is notoriously labile under acidic conditions, and cleavage will yield the unprotected imidazole core and triphenylmethanol as a byproduct.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde group.
-
Light: Protect from light, as photolytic degradation pathways, while not primary, cannot be ruled out without specific study.
-
Container: Use a tightly sealed, amber glass vial.
A chemical supplier data sheet recommends "Sealed and preserved" storage, which aligns with these principles.[5]
Q3: Which solvents should I use or avoid when working with this compound?
A3:
-
Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are generally compatible for short-term experimental use.
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially form hemiacetals or acetals with the aldehyde, especially in the presence of acid or base catalysts.[2] While often reversible, this can complicate reaction workups and analysis. Water should be avoided where possible, as it can lead to hydrate formation.[6]
-
Solvents to Avoid: Acidic solvents or solutions (e.g., trifluoroacetic acid in DCM) will rapidly cleave the trityl group and should only be used if deprotection is the intended outcome.[7]
Q4: How can I quickly assess the purity of my material before starting an experiment?
A4: Thin-Layer Chromatography (TLC) is an effective and rapid method. A typical system would be a silica plate eluted with a mobile phase like Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The starting material should appear as a single, well-defined spot. The presence of a baseline spot could indicate the polar, unprotected imidazole core, while streaking or additional spots may suggest other impurities or degradation products.
Troubleshooting Guide
Issue 1: My reaction yield is significantly lower than expected, and I suspect the starting material has degraded.
| Possible Cause | Diagnostic Check | Solution & Rationale |
| Oxidation of Aldehyde | Analyze the starting material via LC-MS. Look for a mass peak corresponding to an additional oxygen atom (M+16). An IR spectrum may show a broad O-H stretch (~3000 cm⁻¹) and a shift in the carbonyl peak. | The oxidized product (propanoic acid) is more polar and will not participate in reactions targeting the aldehyde. Purify the remaining starting material via flash chromatography or discard the batch. Rationale: Preventing oxidation is key; always handle the material under an inert atmosphere. |
| Cleavage of Trityl Group | Check the ¹H NMR spectrum of your starting material. Look for the characteristic signals of triphenylmethanol or a simplified aromatic region corresponding to the deprotected imidazole. On a TLC, the deprotected product will have a much lower Rf value. | If significant deprotection has occurred, the material is likely unsuitable for reactions requiring the trityl group. This is common if the material was exposed to acidic conditions (e.g., acidic cleaning residue in glassware, certain grades of CDCl₃). Rationale: The trityl group is highly acid-labile; ensure all reagents and equipment are free from acidic contaminants.[3] |
Issue 2: I see multiple spots on my TLC plate after dissolving the compound for my reaction.
-
Question: I dissolved my 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in my reaction solvent and ran a quick TLC before adding other reagents. I see the main spot, but also a new spot at a lower Rf and another faint spot near the solvent front. What are these?
-
Answer & Analysis:
-
Low Rf Spot: This is highly indicative of the deprotected imidazole core, 1H-Imidazole-4-propanal . This species is much more polar than the trityl-protected parent compound and thus adheres more strongly to the silica gel. This suggests your solvent may have acidic impurities.
-
High Rf Spot: A faint spot near the solvent front could be triphenylmethane or triphenylmethanol, the byproducts of trityl group cleavage. These are non-polar and travel quickly up the TLC plate.
-
Actionable Advice: Before proceeding, re-purify your starting material using flash column chromatography. Crucially, neutralize your reaction solvent before use by washing it with a mild bicarbonate solution and drying, or by passing it through a plug of basic alumina.
-
Visualizing Degradation Pathways
The primary degradation routes for this molecule are acid-catalyzed deprotection and oxidation.
Caption: Primary degradation pathways of the target compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[8][9] This protocol outlines a typical approach to stress testing 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Objective: To identify the likely degradation products and establish a stability-indicating HPLC method.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile (MeCN).
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.2 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Use the stock solution directly. Incubate at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of purified water. Keep at 4°C.
3. Sample Preparation for Analysis:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples (including the control) 1:10 with the mobile phase to a final concentration of 50 µg/mL.
4. Proposed HPLC-UV Stability-Indicating Method:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for retaining the hydrophobic parent compound and separating polar degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 95% B over 20 min | A broad gradient is necessary to elute both the polar deprotected core and the very non-polar parent compound and trityl byproducts. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | Aromatic nature of the imidazole and trityl groups provides strong chromophores at this wavelength. |
| Injection Vol. | 10 µL | Standard volume. |
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak.
-
Calculate the percentage degradation in each condition. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[9]
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones.Imperial College London.
- What is stability of aldehyde and ketone? (2016). Quora.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degrad
- Reactions of Aldehydes and Ketones with W
- Aldehyde. (2025). Britannica.
- Aldehyde. (n.d.). Wikipedia.
- CAS 102676-61-9: 1-(Triphenylmethyl)-1H-imidazole-4-propanal. (n.d.). CymitQuimica.
- Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. (2008). PubMed.
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). NIH.
- 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- CAS NO.102676-61-9. (n.d.). lookchem.
- Trityl Group Deprotection
- A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. quora.com [quora.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, CasNo.102676-61-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 7. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Navigating Reactions with 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance the selectivity and success of your chemical transformations. The unique structure of this molecule, featuring a reactive aldehyde and a bulky, acid-sensitive trityl protecting group, presents specific challenges that this guide aims to address with practical, field-proven solutions.
I. Troubleshooting Guides: A Problem-Solution Approach
This section is designed to tackle common issues encountered during the synthesis and purification of derivatives of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-. Each problem is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Poor Chemoselectivity and Unexpected Side Reactions
Question: I am attempting a nucleophilic addition to the aldehyde of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, but I am observing low yields and a mixture of byproducts. What could be the cause and how can I improve the selectivity?
Answer: The propanal functionality in your starting material is an aliphatic aldehyde, which is highly reactive towards various nucleophiles.[1] However, several factors can lead to poor chemoselectivity and the formation of byproducts.
-
Aldol Condensation: Under basic conditions, the enolizable protons alpha to the aldehyde can lead to self-condensation reactions. This is a common side reaction for aliphatic aldehydes.
-
Cannizzaro Reaction: In the presence of a strong base and in the absence of enolizable protons (not the primary issue here, but relevant for related structures), aldehydes can undergo disproportionation to yield an alcohol and a carboxylic acid.
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently present.
Troubleshooting Protocol:
-
Control of Basicity: If your reaction requires basic conditions, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to minimize side reactions. It is also advisable to add the base slowly and at a low temperature to control the reaction rate.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -78 °C) to enhance selectivity. The activation energy for many side reactions is higher than that of the desired nucleophilic addition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Choice of Solvent: Aprotic solvents such as THF, dichloromethane, or toluene are generally preferred. Protic solvents can interfere with some nucleophiles and may promote certain side reactions.
Premature Deprotection of the Trityl Group
Question: My reaction requires acidic conditions, and I am observing the cleavage of the trityl protecting group. How can I perform my desired transformation without losing the protecting group?
Answer: The triphenylmethyl (trityl) group is known for its stability but is also characterized by its lability under acidic conditions.[2] The stability of the trityl cation, a resonance-stabilized carbocation, is the thermodynamic driving force for its cleavage in the presence of Brønsted or Lewis acids.
Troubleshooting Protocol:
-
Use of Milder Lewis Acids: If a Lewis acid is required, opt for milder ones that are less likely to cause deprotection. For example, ZnCl₂ or MgBr₂ might be suitable alternatives to stronger Lewis acids like TiCl₄ or AlCl₃.
-
Buffering the Reaction: If protic acids are unavoidable, consider using a buffered system to maintain a less acidic pH.
-
Alternative Catalysts: Explore non-acidic catalysts for your transformation. For instance, some reactions traditionally catalyzed by acids can be promoted by organocatalysts or transition metal complexes under neutral conditions.
-
Short Reaction Times and Low Temperatures: Minimize the exposure of your compound to acidic conditions by running the reaction for the shortest possible time and at the lowest effective temperature.
II. FAQs: Specific Reaction Challenges
This section provides answers to frequently asked questions about specific, widely-used reactions involving 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Wittig Reaction
Question: I am performing a Wittig reaction to form an alkene, but the purification is problematic due to the triphenylphosphine oxide byproduct. How can I simplify the purification process?
Answer: The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[3][4][5] A common challenge is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired product.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Crystallization | If your product is a solid, recrystallization can be highly effective. Triphenylphosphine oxide is often soluble in solvents where the desired alkene is not. | Can provide very pure material. | Not suitable for oily or highly soluble products. |
| Column Chromatography with Modified Mobile Phase | Adding a small amount of a polar solvent like methanol to a nonpolar eluent system can sometimes help in separating the product from the byproduct. | Generally applicable. | May require careful optimization of the solvent system. |
| Precipitation of Triphenylphosphine Oxide | In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or ether, while the product remains in solution. | Simple and quick. | Precipitation may not be complete, and some product may co-precipitate. |
Experimental Protocol: Optimized Column Chromatography
-
After the reaction, quench and perform a standard aqueous workup.
-
Concentrate the organic layer and dissolve the residue in a minimal amount of dichloromethane.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column and elute with a nonpolar solvent system (e.g., hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent to first elute your less polar product, followed by the more polar triphenylphosphine oxide.
Reductive Amination
Question: My reductive amination reaction is giving low yields of the desired amine. What are the critical parameters to optimize?
Answer: Reductive amination is a versatile method for forming C-N bonds.[6][7][8][9][10] The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. Low yields can often be attributed to incomplete imine formation or side reactions.
Optimization Parameters:
-
pH Control: The formation of the imine is pH-dependent. Slightly acidic conditions (pH 4-6) are often optimal to catalyze imine formation without deactivating the amine nucleophile.
-
Reducing Agent: The choice of reducing agent is crucial. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine in the presence of the aldehyde. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde.[6]
-
Water Removal: The formation of the imine is a condensation reaction that produces water. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine, improving the overall yield.
Workflow for Reductive Amination Optimization:
Caption: Decision workflow for troubleshooting low yields in reductive amination.
III. Purification and Handling
Question: I am having difficulty purifying my trityl-protected imidazole derivative by silica gel chromatography. The compound streaks and the peaks are broad. What is the cause and how can I improve the separation?
Answer: The basicity of the imidazole ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.[11]
Improving Chromatographic Separation:
-
Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent. This will neutralize the acidic sites on the silica gel and minimize the strong interactions with your compound.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. For some compounds, reverse-phase chromatography (C18 silica) may also be a viable alternative.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more concentrated band at the start of the chromatography, resulting in better separation.
Logical Relationship of Purification Issues and Solutions:
Caption: Addressing purification challenges of basic imidazole derivatives.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]
- Google Patents. CA1119179A - Process for preparing n-tritylimidazole compounds.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
- Google Patents. US3767668A - Process for the production of n-trityl-imidazoles.
-
ResearchGate. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
ResearchGate. (2018). Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. [Link]
- Google Patents. US20060287537A1 - Method of removing the triphenylmethane protecting group.
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
National Institutes of Health. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]
-
National Institutes of Health. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. [Link]
-
ResearchGate. Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
-
European Journal of Chemistry. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. [Link]
-
RSC Publishing. Electrochemical reductive amination of furfural-based biomass intermediates. [Link]
-
University of Massachusetts Lowell. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
PubChem. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol. [Link]
-
MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
Sources
- 1. CAS 102676-61-9: 1-(Triphenylmethyl)-1H-imidazole-4-propan… [cymitquimica.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Electrochemical reductive amination of furfural-based biomass intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"1H-Imidazole-4-propanal, 1-(triphenylmethyl)-" deprotection methods for the trityl group
Welcome to the technical support guide for the deprotection of the trityl group from 1-(triphenylmethyl)-1H-imidazole-4-propanal. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this common synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the trityl (triphenylmethyl) protecting group from the imidazole nitrogen of 1H-Imidazole-4-propanal?
The most prevalent and reliable method for N-trityl deprotection is acid-catalyzed cleavage.[1][2] The trityl group is highly sensitive to acidic conditions due to the exceptional stability of the triphenylmethyl (trityl) carbocation that is formed as a byproduct.[3] While other methods like catalytic hydrogenation or metal-assisted cleavage exist for certain trityl-protected functional groups, acidic hydrolysis is the standard for N-trityl imidazoles.[1][4]
Q2: Can you explain the mechanism of acid-catalyzed deprotection of the N-trityl group?
Certainly. The deprotection proceeds via an SN1-type mechanism. The reaction is initiated by the protonation of one of the nitrogen atoms of the imidazole ring by an acid (H-A). This protonation increases the electrophilicity of the trityl group's carbon atom attached to the imidazole nitrogen. The bond between the imidazole nitrogen and the trityl group cleaves, releasing the deprotected imidazole product. This cleavage is the rate-determining step and results in the formation of a highly stable trityl carbocation (Tr+). This cation is stabilized by resonance across its three phenyl rings. The trityl cation is then quenched by a nucleophile present in the reaction mixture, often the conjugate base of the acid (A-) or a scavenger molecule, to form a stable byproduct like triphenylmethanol or triphenylmethane.[3][5]
Caption: Mechanism of acid-catalyzed N-trityl deprotection.
Q3: Which acids are recommended for this deprotection, and how do I choose the right one?
The choice of acid is critical and depends on the presence of other acid-sensitive functional groups in your molecule.
-
Trifluoroacetic Acid (TFA): This is the most common and robust choice for trityl deprotection.[3][6] It is a strong acid that typically leads to rapid and complete removal of the trityl group at room temperature.[1]
-
Formic Acid (88-97%): A milder alternative to TFA.[1] It can be advantageous when other acid-labile groups, such as tert-butyldimethylsilyl (TBS) ethers, are present and need to be preserved.[3]
-
Acetic Acid (Aqueous): An even milder option, often used in aqueous solutions (e.g., 80% acetic acid). Its use is generally for highly acid-sensitive substrates or when selective deprotection is required in the presence of more acid-stable protecting groups like Boc.[1]
-
Lewis Acids (e.g., BF₃·OEt₂, ZnBr₂): Lewis acids can also effect trityl deprotection by coordinating to the imidazole nitrogen, which facilitates the cleavage of the C-N bond.[3][7] This can be a useful alternative to Brønsted acids.
Q4: Why are "scavengers" often included in the deprotection mixture?
The trityl cation generated during the reaction is a potent electrophile. If not trapped, it can re-attach to the deprotected imidazole nitrogen, leading to an incomplete reaction.[8] Furthermore, it can alkylate other nucleophilic sites in the molecule. Scavengers are added to the reaction mixture to irreversibly trap the trityl cation.[8]
Common scavengers include:
-
Triisopropylsilane (TIS): Highly effective, as it reduces the trityl cation to the inert triphenylmethane.[8]
-
Water: Can act as a scavenger by quenching the trityl cation to form triphenylmethanol.
-
Thioanisole or 1,2-Ethanedithiol (EDT): Often used in peptide chemistry to protect sensitive residues like methionine and cysteine from alkylation.[8]
Q5: The propanal moiety in my molecule is sensitive. How can I avoid its degradation during deprotection?
The aldehyde group can be susceptible to side reactions under strongly acidic conditions or during prolonged reaction times. To mitigate this:
-
Use Milder Acids: Opt for formic acid or acetic acid instead of TFA.
-
Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.
-
Low Temperature: Perform the reaction at 0 °C or even lower to reduce the rate of potential side reactions involving the aldehyde.
-
Careful Workup: Neutralize the acid promptly upon completion of the reaction.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of 1-(triphenylmethyl)-1H-imidazole-4-propanal.
Caption: A logical workflow for troubleshooting incomplete deprotection.
Issue 1: The deprotection reaction is slow or incomplete.
-
Cause: Insufficient acid strength or concentration. The stability of the N-trityl bond can be influenced by the electronic properties of the imidazole ring.[9]
-
Solution:
-
Increase Acid Concentration: If using a dilute acid solution, try increasing the concentration. For TFA, concentrations can range from 5% to 95% in a solvent like dichloromethane (DCM).[9]
-
Switch to a Stronger Acid: If you are using acetic or formic acid without success, switching to TFA will likely accelerate the reaction.[9]
-
Increase Temperature: Gentle heating can be applied, but this should be done with caution due to the sensitivity of the aldehyde. Monitor the reaction carefully for the formation of byproducts.
-
Check Reagent Quality: Ensure your acid and solvent are of high quality and anhydrous (if the protocol specifies), as moisture can affect the reaction.[9]
-
Issue 2: I am observing significant byproduct formation.
-
Cause: The electrophilic trityl cation is reacting with the solvent, starting material, or product.
-
Solution:
-
Add a Scavenger: The most effective way to prevent side reactions is to add a scavenger like triisopropylsilane (TIS) to the reaction mixture.[8] This will quench the trityl cation as it forms.
-
Optimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed.
-
Issue 3: I am having difficulty separating my product from the triphenylmethanol byproduct.
-
Cause: Triphenylmethanol, the byproduct formed when water acts as a scavenger, can sometimes be challenging to separate from the desired product due to similar polarities.
-
Solution:
-
Liquid-Liquid Extraction: After quenching the reaction, perform an extraction. The deprotected imidazole product, being more polar and potentially protonated, may reside in the aqueous phase while the non-polar triphenylmethanol and triphenylmethane will prefer the organic phase. Adjusting the pH of the aqueous layer can help facilitate this separation.
-
Column Chromatography: Careful selection of the solvent system for silica gel chromatography is essential. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can effectively separate the product from the byproduct.
-
Trituration: The triphenylmethanol byproduct is often a solid. It can sometimes be removed by triturating the crude product with a non-polar solvent like diethyl ether or hexane, in which the byproduct is sparingly soluble.[1]
-
Comparative Overview of Acidic Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature | Typical Time | Yield (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Highly effective but harsh; may affect other acid-sensitive groups.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 0.5 - 2 h | 85 - 95 | A milder alternative to TFA, offering better selectivity.[1][3] |
| Acetic Acid (aq. 80%) | Water | Room Temp - 50°C | 2 - 48 h | Variable | Mildest option, suitable for highly sensitive substrates.[3] |
| HCl | Toluene / Dioxane | Room Temp | Variable | Variable | Can be used, sometimes with phase-transfer catalysis.[1][4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general and robust method for N-trityl deprotection.
Materials:
-
1-(triphenylmethyl)-1H-imidazole-4-propanal
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Add triisopropylsilane (1.5 - 2.0 equiv) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1H-Imidazole-4-propanal.
Protocol 2: Milder Deprotection using Formic Acid
This method is suitable for substrates with other acid-sensitive functionalities.[3]
Materials:
-
1-(triphenylmethyl)-1H-imidazole-4-propanal
-
Formic Acid (97+%)
-
Dioxane (for co-evaporation)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
Treat the N-trityl-protected substrate (1.0 equiv) with cold (0 °C) formic acid (e.g., 3 mL for 200 mg of substrate).
-
Stir the mixture for 5-10 minutes, monitoring by TLC.
-
Evaporate the formic acid using a rotary evaporator connected to an oil pump at room temperature.[3]
-
To ensure complete removal of the acid, co-evaporate the residual gum twice with dioxane.[1]
-
Further evaporations from EtOH and Et₂O can be performed.
-
Extract the final residue with warm water. The insoluble triphenylmethanol byproduct will precipitate.
-
Filter off the solid triphenylmethanol.
-
Evaporate the aqueous filtrate in vacuo to obtain the crude 1H-Imidazole-4-propanal, which can be further purified if necessary.[3]
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. PTC Organics, Inc. Retrieved from [Link]
- Yus, M., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters.
- Kim, H., et al. (n.d.). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides. The Journal of Organic Chemistry.
- Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- Gaviña, P., et al. (n.d.). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry.
- Kicsák, M., et al. (2016). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry.
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
- Yus, M., & Behloul, C. (2015).
-
ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
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- 5. acgpubs.org [acgpubs.org]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(Trityl)-1H-imidazole-4-propanal
Welcome to the technical support guide for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS: 102676-61-9). This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to explain the underlying chemical principles driving these challenges and provide robust, actionable solutions for your experiments.
Part 1: Understanding the Solubility Challenge
Q1: Why is dissolving 1-(Trityl)-1H-imidazole-4-propanal so difficult?
A1: The solubility of this molecule is governed by a classic chemical tug-of-war between its two distinct structural domains.
-
The Trityl (Triphenylmethyl) Group: This is a very large, nonpolar, and sterically bulky protecting group.[1] It is highly hydrophobic (lipophilic), meaning it prefers to interact with nonpolar, organic solvents and repels polar solvents like water. The three phenyl rings give it a greasy, hydrocarbon-like character that dominates the molecule's overall properties.[2]
-
The Imidazole-Propanal Core: In contrast, the imidazole ring and the propanal (aldehyde) functional group are polar. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the aldehyde's carbonyl group has a dipole moment.[3] Unprotected imidazole itself is very soluble in water.[4][5]
This duality means the molecule is not perfectly suited for either highly polar or completely nonpolar solvents. The bulky, hydrophobic trityl group prevents the polar core from effectively interacting with polar solvents like water, while the polar core can limit solubility in very nonpolar solvents like hexanes. This often results in the compound being "sparingly soluble" in a wide range of common solvents.
Caption: Dueling domains of the target molecule.
Part 2: General Solubility & Solvent Selection
Q2: What solvents are a good starting point for dissolving this compound?
A2: Based on its structure, the best starting points are moderately polar, aprotic organic solvents that can effectively solvate both the hydrophobic trityl group and the polar imidazole core. Solvents commonly used for reactions involving trityl-protected compounds are highly recommended.[6][7]
Data Presentation: Qualitative Solubility Profile
| Solvent | Class | Polarity | Expected Solubility | Rationale & Remarks |
| Dichloromethane (DCM) | Chlorinated | Mid | Good | Often the best initial choice. Effectively solvates the trityl group.[6] |
| Chloroform (CHCl₃) | Chlorinated | Mid | Good | Similar to DCM, can be a good alternative. |
| Tetrahydrofuran (THF) | Ether | Mid | Good to Moderate | A versatile solvent for many organic compounds; its ether oxygen can interact with the polar core.[7] |
| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Moderate | May be effective, especially when heated gently. Often used in purification (HPLC). |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Good (for stocks) | Excellent solvent for creating concentrated stock solutions for assays. Use deuterated (DMSO-d6) for NMR.[8] |
| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | Good (for stocks) | Similar to DMSO, a strong polar aprotic solvent. Can be difficult to remove under vacuum.[9] |
| Toluene | Aromatic | Nonpolar | Moderate to Low | Better for the trityl group than the polar core. May require a co-solvent. |
| Methanol (MeOH) / Ethanol | Alcohol | Polar Protic | Low | The polar hydroxyl group has poor interaction with the trityl group, leading to low solubility. |
| Water / Aqueous Buffers | Aqueous | Polar Protic | Insoluble | The large hydrophobic trityl group prevents dissolution.[10] |
| Hexanes / Heptane | Aliphatic | Nonpolar | Insoluble | The polar imidazole-propanal core prevents dissolution in highly nonpolar solvents. |
Part 3: Troubleshooting Experimental Scenarios
This section provides step-by-step guides for common issues encountered during experiments.
Q3: My compound is not dissolving in my chosen reaction solvent (e.g., DCM). What should I do?
A3: When a primary solvent fails, a systematic approach is needed to find a suitable medium without compromising your reaction.
Experimental Protocol: Systematic Solubility Enhancement
-
Increase Dilution: Before changing solvents, try reducing the concentration. Double the solvent volume and observe if dissolution occurs. Some compounds have a very sharp solubility limit.
-
Gentle Warming: Gently warm the mixture to 35-40°C. Many compounds exhibit significantly increased solubility with a modest temperature increase. Caution: Aldehydes can be sensitive to heat and may be prone to side reactions or degradation. Monitor for any color change.
-
Introduce a Co-Solvent: This is often the most effective strategy. Add a small percentage (5-10% v/v) of a more polar, miscible solvent.
-
For DCM/Toluene: A good co-solvent is THF or Acetonitrile . These can help solvate the polar imidazole core, which the primary solvent struggles with.
-
For THF: A good co-solvent might be a small amount of DMF or NMP (N-Methyl-2-pyrrolidone) if the reaction chemistry allows.
-
-
Full Solvent Screen: If the above steps fail, perform a small-scale solvent screen using the table in Q2 to identify a new primary solvent system.
Caption: A workflow for troubleshooting insolubility.
Q4: My compound dissolved initially but then precipitated out during the reaction. What happened?
A4: Precipitation mid-reaction is usually due to one of three causes:
-
Change in Temperature: If your reaction was started at a higher temperature and cooled down (e.g., after adding a reagent at room temperature), the compound may have crashed out as solubility decreased.
-
Change in Solvent Composition: The addition of a reagent dissolved in a solvent in which your compound is less soluble can alter the overall solvent system, causing precipitation. For example, adding a reagent in ethanol to a DCM solution.
-
Product Formation: The product of your reaction may be less soluble than the starting material in the chosen solvent system.
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate a small amount of the solid and analyze it (e.g., by TLC or LCMS) to determine if it is the starting material or the desired product. This will dictate your next steps.
-
Add a Co-Solvent: As in Q3, add a small amount of a solubilizing co-solvent (like THF or DMF) to try to bring the solid back into solution.
-
Increase Dilution: Add more of the primary reaction solvent.
-
Adjust Temperature: If the reaction permits, gently warm the mixture to maintain solubility.
Q5: How do I prepare a sample for NMR or LCMS analysis if it's poorly soluble?
A5: For analytical purposes, complete dissolution is critical.
-
For NMR: Deuterated dimethyl sulfoxide (DMSO-d6 ) is the solvent of choice for compounds with challenging solubility.[8] It is an excellent solubilizer for a wide range of organic molecules. If residual water in the DMSO-d6 is a concern, use a fresh, sealed ampule.[8] Alternatively, mixtures like CDCl₃ with a few drops of DMSO-d6 can be effective.
-
For LCMS/HPLC: The key is to dissolve the sample in a solvent that is compatible with your mobile phase.
-
Use the "Strong" Solvent: Dissolve the sample in the strong solvent of your mobile phase (e.g., Acetonitrile or Methanol ).
-
Use a Stronger Solvent: If that fails, dissolve the sample in a minimal amount of DMSO or DMF to create a concentrated stock, then dilute it with your mobile phase.[11] Important: Ensure the final concentration of DMSO/DMF in the injected sample is low (typically <5%) to avoid peak distortion and compatibility issues. Always test the solubility of your final diluted sample before injection; look for any cloudiness or precipitation.
-
References
-
ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Online] Available at: [Link]
-
ACS Omega. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). [Online] Available at: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Online] Available at: [Link]
-
PubMed. Water-Soluble Trityl Radicals for Fluorescence Imaging. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. [Online] Available at: [Link]
-
PubMed. Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. [Online] Available at: [Link]
- Google Patents. US3872095A - N-trityl-imidazoles and their production.
-
National Institutes of Health (NIH). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Online] Available at: [Link]
-
ResearchGate. A solvent free and selective method for preparation of triphenylmethyl ethers of alcohols and nucleosides. [Online] Available at: [Link]
-
Taylor & Francis Online. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Online] Available at: [Link]
-
Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Online] Available at: [Link]
-
ASHP. Functional Group Characteristics and Roles. [Online] Available at: [Link]
-
Organic Chemistry Portal. Tritylamines. [Online] Available at: [Link]
-
PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. [Online] Available at: [Link]
-
Royal Society of Chemistry. Tactics to Improve Solubility. [Online] Available at: [Link]
-
NIST WebBook. 1H-Imidazole, 2,4,5-triphenyl-. [Online] Available at: [Link]
-
Reddit. How to tackle compound solubility issue. [Online] Available at: [Link]
-
PubMed. Characterization and solubilization of pyrrole-imidazole polyamide aggregates. [Online] Available at: [Link]
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- 9. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]
- 10. Water-Soluble Trityl Radicals for Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Reaction Monitoring of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Welcome to the technical support center for monitoring the synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise and practical insights to confidently navigate your experimental challenges.
Understanding the Chemistry: A Hypothetical Reaction Context
To effectively monitor a reaction, it is crucial to understand the transformation taking place. For the purpose of this guide, we will consider a plausible synthetic route for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, which involves the protection of the imidazole nitrogen of a suitable precursor with a triphenylmethyl (trityl) group.
A likely precursor for this reaction would be 1H-Imidazole-4-propanal. The reaction would proceed by reacting this starting material with trityl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Hypothetical Reaction Scheme:
This guide will address the common issues encountered when monitoring this type of reaction.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting and FAQs
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It allows for a quick assessment of the consumption of starting materials and the formation of the product.
Frequently Asked Questions (TLC)
Q1: What is a good starting solvent system for monitoring this reaction on a silica gel TLC plate?
A1: The polarity difference between your starting material (1H-Imidazole-4-propanal) and your product (1H-Imidazole-4-propanal, 1-(triphenylmethyl)-) is significant. The trityl group is large and nonpolar, which will make the product much less polar than the starting material. A good starting point for a solvent system would be a mixture of a nonpolar and a moderately polar solvent.
| Recommended Starting Solvent Systems (Silica Gel) |
| Hexane:Ethyl Acetate (7:3 v/v) |
| Dichloromethane:Methanol (9.5:0.5 v/v) |
| Toluene:Acetone (8:2 v/v) |
You are aiming for an Rf value of your product between 0.3 and 0.5 for optimal separation.[1] If your product spot is too high (high Rf), increase the proportion of the nonpolar solvent. If it is too low (low Rf), increase the proportion of the polar solvent.[1]
Q2: How can I visualize the spots on my TLC plate? My starting material and product are likely colorless.
A2: Since both the starting material and the product are unlikely to be colored, you will need a visualization technique.[2]
-
UV Light (254 nm): This is the most common non-destructive method.[3][4] Both the imidazole and the triphenylmethyl groups are UV active due to their aromaticity.[5] Therefore, your spots should appear as dark patches on a fluorescent green background on a TLC plate containing a fluorescent indicator.[3][4]
-
Iodine Staining: Placing the developed TLC plate in a chamber with a few crystals of iodine is a simple and effective semi-destructive method.[3][4] Most organic compounds will form a temporary yellow-brown complex with iodine, making the spots visible.[3]
-
Potassium Permanganate (KMnO4) Stain: This is a destructive method that is particularly useful for visualizing compounds that can be oxidized. The aldehyde group in both your starting material and product will react with the permanganate stain, appearing as yellow-brown spots on a purple background.[6]
-
p-Anisaldehyde Stain: This stain is excellent for detecting aldehydes and other functional groups. After dipping or spraying the plate, gentle heating will reveal colored spots.[4]
Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A3: Streaking can be caused by several factors:[7][8]
-
Sample Overload: You may have spotted too much of your reaction mixture on the plate. Try diluting your sample further before spotting.
-
High Polarity: The starting material, 1H-Imidazole-4-propanal, is quite polar. If it streaks, your solvent system may not be polar enough to move it effectively off the baseline. A small addition of a more polar solvent like methanol, or a few drops of triethylamine or acetic acid to the eluent can sometimes resolve this.[9]
-
Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots remain at the baseline (Rf ≈ 0) | Solvent system is not polar enough. | Increase the polarity of your eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10][11] |
| Spots run with the solvent front (Rf ≈ 1) | Solvent system is too polar. | Decrease the polarity of your eluent by adding more of the nonpolar solvent (e.g., increase the percentage of hexane).[1] |
| Spots are elongated or "streaky" | Sample is too concentrated; Compound is highly polar and interacting strongly with the silica gel; Sample is not fully soluble in the developing solvent. | Dilute the sample before spotting; Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to your eluent; Ensure the spotting solvent is appropriate and the sample is fully dissolved.[7][8] |
| No spots are visible under UV light | The compounds are not UV-active or are present in very low concentrations. | Use a chemical stain for visualization (e.g., iodine, potassium permanganate, or p-anisaldehyde).[6][12] Concentrate your sample before spotting. |
| The product and starting material spots are too close together | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. A change from an acetate-based system to an alcohol-based system, for example, can alter the selectivity.[10] |
Experimental Protocol: TLC Monitoring
-
Preparation: Prepare your chosen eluent and pour it into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Spotting: Using a capillary tube, spot your reaction mixture, the starting material, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or a chemical stain. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing.
Diagram of TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting and FAQs
LC-MS is a powerful technique for reaction monitoring, providing both separation information and mass identification, which confirms the presence of your target molecule.
Frequently Asked Questions (LC-MS)
Q1: What are the expected m/z values for my starting material and product in ESI-MS?
A1: For Electrospray Ionization (ESI), you will typically observe the protonated molecule [M+H]+ in positive ion mode.
| Compound | Chemical Formula | Molecular Weight | Expected [M+H]+ (m/z) |
| 1H-Imidazole-4-propanal | C6H8N2O | 124.14 g/mol | 125.07 |
| 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | C25H22N2O | 366.46 g/mol | 367.18 |
It is also common to see other adducts, such as the sodium adduct [M+Na]+. For your product, this would be at an m/z of 389.16.
Q2: What is a good starting point for LC conditions (column and mobile phase)?
A2: A reverse-phase C18 column is a versatile choice for this type of molecule.[13][14] Given the nonpolar nature of the trityl group, your product will be well-retained.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for ESI).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A good starting gradient would be to go from a lower percentage of organic phase (e.g., 30% B) to a higher percentage (e.g., 95% B) over several minutes. This will ensure the elution of both the more polar starting material and the less polar product.
Q3: I am seeing a very large peak at m/z 243 in my mass spectrum. What is it?
A3: This is a very common observation for trityl-protected compounds. The peak at m/z 243 corresponds to the trityl cation [(C6H5)3C]+.[15] The trityl group is known for its high stability as a cation, and it can readily fragment from the parent molecule in the mass spectrometer's source, even under relatively soft ionization conditions.[15][16] This is a strong indicator that your trityl-protected product is present.
LC-MS Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No peak observed for the product | The product has not formed or is in very low concentration; The compound is not eluting from the column; The MS parameters are not optimized. | Check your TLC first to confirm product formation; Increase the organic content of your mobile phase or extend the gradient to elute the nonpolar product; Ensure the MS is scanning the correct mass range and that the source parameters (e.g., capillary voltage, gas flow) are appropriate.[17][18] |
| Poor peak shape (fronting or tailing) | Column overload; Inappropriate mobile phase pH; Column degradation. | Dilute your sample; Ensure the mobile phase pH is appropriate for your analyte (0.1% formic acid should be suitable); Flush the column or try a new one if performance has degraded.[17] |
| Low signal intensity for the [M+H]+ ion | In-source fragmentation; Ion suppression from the matrix. | The trityl group is prone to in-source fragmentation. Lower the fragmentor/cone voltage to reduce this. The dominant m/z 243 peak can be used as a marker for your product. Dilute your sample to mitigate ion suppression.[15][19] |
| Shifting retention times | Inadequate column equilibration; Changes in mobile phase composition; Column temperature fluctuations. | Ensure the column is equilibrated for a sufficient time before each injection; Prepare fresh mobile phase daily; Use a column oven to maintain a stable temperature.[17] |
| High background noise | Contaminated solvents or reagents; Leaks in the system. | Use high-purity, LC-MS grade solvents and additives; Check for and fix any leaks in the LC system.[20] |
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase (e.g., 1:1000 in 50:50 water:acetonitrile with 0.1% formic acid).
-
LC Method Setup: Program the LC with your chosen column, mobile phase, gradient, and flow rate.
-
MS Method Setup: Set up the mass spectrometer to scan a mass range that includes the expected m/z values for your starting material and product (e.g., m/z 100-500). Set the instrument to positive ion mode.
-
Injection and Analysis: Inject your prepared sample. Monitor the chromatogram for the appearance of a new peak at a longer retention time than the starting material. Confirm the identity of this peak by examining the mass spectrum associated with it. You should see the [M+H]+ at m/z 367.18 and likely a significant fragment at m/z 243.
Diagram of LC-MS Monitoring Workflow
Caption: Workflow for reaction monitoring using LC-MS.
References
-
Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-180. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
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University of Rochester, Department of Chemistry. TLC Tips. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
-
Mutoh, M., et al. (2021). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Foods, 10(8), 1951. [Link]
-
Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Labster. TLC Visualization Methods. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization. [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]
-
Filter-Bio. (2023). How to detect compounds on TLC plates? [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Wang, Z., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 27(15), 4987. [Link]
-
ResearchGate. (2023). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
University of Colorado, Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Glen Research. (2001). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report, 13.1. [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. [Link]
-
ResearchGate. (2003). Recent Applications of Bifunctional Trityl Groups. [Link]
-
ZefSci. (2023). 14 LCMS Troubleshooting Best Practices for Laboratories. [Link]
-
Element Lab Solutions. LC-MS Troubleshooting. [Link]
-
Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Vlase, L., et al. (2007). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. Journal of Liquid Chromatography & Related Technologies, 30(17-20), 2735-2746. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
PubMed. Recent applications of bifunctional trityl groups. [Link]
-
ResearchGate. (2014). Why can't I detect spot of 2,4,5-triphenyl imidazole on TLC during synthesis via benzil approach?. [Link]
-
ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... [Link]
-
IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]
-
Eastern Michigan University. Thin Layer Chromatography. [Link]
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- 20. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unexpected results in experiments with "1H-Imidazole-4-propanal, 1-(triphenylmethyl)-"
Technical Support Center: 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Welcome to the technical support guide for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs) & General Handling
This section covers foundational knowledge about the reagent's properties, stability, and proper handling to prevent issues before they arise.
Question 1: What are the key structural features of this molecule that influence its reactivity and stability?
Answer: 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- has three key regions that dictate its behavior:
-
The Propanal Moiety (-CH₂CH₂CHO): The terminal aldehyde is a highly reactive functional group, susceptible to nucleophilic attack, oxidation, and self-condensation.[1][2] It is the primary site for synthetic transformations.
-
The Imidazole Ring: This heterocyclic core is aromatic and possesses a basic nitrogen atom (N-3). This basicity can influence reaction mechanisms and makes the compound prone to strong interactions with acidic media, including silica gel.[3][4]
-
The 1-(triphenylmethyl) or "Trityl" (Tr) Group: This bulky group serves as a protectant for the N-1 position of the imidazole ring.[5] Its most critical characteristic is its lability under acidic conditions.[6] The stability of the triphenylmethyl carbocation makes this deprotection reaction highly favorable in the presence of even trace acids.
Question 2: What are the optimal storage conditions for this reagent?
Answer: To ensure long-term stability and prevent degradation, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[7][8] This mitigates two primary degradation pathways:
-
Oxidation: The aldehyde group can be slowly oxidized to the corresponding carboxylic acid (1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid) upon prolonged exposure to air.[9]
-
Hydrolysis/Deprotection: While less common without a strong acid catalyst, ambient moisture and potential acidic impurities on storage container surfaces can contribute to the slow degradation of the trityl group over time.
Question 3: I am seeing a new, more polar spot appear in my TLC analysis of the starting material. What is it?
Answer: This is a classic sign of premature deprotection of the trityl group. The resulting free N-H imidazole is significantly more polar and will have a much lower Rf value on a normal-phase TLC plate. Another, though less likely, possibility is oxidation of the aldehyde to a carboxylic acid, which would also be more polar.
Part 2: Troubleshooting Unexpected Reaction Outcomes
This section focuses on specific issues encountered during chemical transformations.
Question 4: My reductive amination reaction has a very low yield. What are the likely causes?
Answer: Low yields in reductive amination with this substrate are common and can typically be traced to one of three issues: trityl group instability, inefficient imine formation, or incompatible reducing agents.
-
Cause A: Acid-Catalyzed Deprotection. Standard reductive amination conditions that use acid catalysts (e.g., acetic acid) to promote imine formation can inadvertently cleave the acid-labile trityl group.[6]
-
Cause B: Inefficient Imine Formation. The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium. Without effective water removal, the equilibrium may not favor the imine, leading to unreacted starting material.[9]
-
Cause C: Reducing Agent Incompatibility. Strong, aggressive reducing agents like lithium aluminum hydride (LiAlH₄) are generally not recommended as they can potentially react with other functional groups and are often worked up under acidic conditions that would cleave the trityl group.[9]
Troubleshooting Workflow: Reductive Amination
Validated Protocol: Optimized Reductive Amination
This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that is effective under neutral conditions, thus preserving the trityl group.[6]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (1.0 eq) and anhydrous dichloromethane (DCM).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq).
-
Drying (Optional but Recommended): Add anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves to the mixture to sequester the water formed during imine formation. Stir for 30 minutes at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (see Part 3).
Question 5: My reaction mixture is turning into a complex mess of byproducts. What side reactions are common?
Answer: Besides deprotection, the aldehyde functionality is prone to several side reactions, especially under basic or heated conditions.
| Side Product | Generating Conditions | Identification |
| Aldol Adduct/Condensate | Basic conditions (e.g., NaOH, Et₃N), heat | Dimerized product, often a complex mixture of isomers. Look for masses corresponding to (2 * M - H₂O). |
| Carboxylic Acid | Exposure to air, strong oxidants | More polar spot on TLC. Mass spec will show M+16. |
| Cannizzaro Products | Strong basic conditions, no α-protons (not directly applicable here but related) | Disproportionation to an alcohol and a carboxylic acid. |
To minimize these, use mild, non-basic reaction conditions whenever possible and maintain an inert atmosphere. If a base is required, use a non-nucleophilic, sterically hindered base and maintain low temperatures.
Part 3: Purification Challenges and Solutions
The unique combination of a bulky, non-polar trityl group and a basic, polar imidazole ring makes purification by column chromatography non-trivial.
Question 6: My compound is streaking badly on the silica gel column (tailing), and my yield is very low. How can I fix this?
Answer: This is a classic problem when purifying basic compounds like imidazoles on standard silica gel.[3] The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic nitrogen of the imidazole ring, causing the compound to "stick" to the column. This results in poor separation, broad peaks (tailing), and often irreversible adsorption, leading to low recovery.
Solution: Use a Basic Modifier in Your Eluent
The most effective solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your mobile phase.[10] A concentration of 0.5-1% (v/v) is typically sufficient. The modifier competes with your compound for the acidic sites on the silica, effectively neutralizing them and allowing your product to elute cleanly.
Protocol: Optimized Flash Column Chromatography
-
Solvent System Selection (TLC):
-
Develop a TLC of your crude material in a hexane/ethyl acetate system.
-
If the compound runs, but with tailing, add 1% triethylamine to the TLC solvent jar and re-run the plate. You should observe a higher Rf and a much-improved spot shape.
-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.[10]
-
-
Column Packing:
-
Slurry pack your silica gel using the chosen eluent system (e.g., 80:20 Hexane:EtOAc + 1% Et₃N).
-
-
Sample Loading:
-
For the best resolution, use "dry loading." Dissolve your crude material in a minimal amount of DCM, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[3]
-
-
Elution:
-
Run the column using your optimized mobile phase containing the triethylamine modifier.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure. The triethylamine is volatile and should be removed along with the eluent. For high-purity samples, co-evaporation with fresh solvent (like DCM or EtOAc) can help remove the last traces of the modifier.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- CymitQuimica. CAS 102676-61-9: 1-(Triphenylmethyl)-1H-imidazole-4-propanal.
-
Wikipedia. Imidazole. [Link]
-
Wikipedia. Aldehyde. [Link]
-
Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]
-
Pharmaffiliates. 3-(1-Tritylimidazol-4-yl) Propionaldehyde. [Link]
-
ChemBK. 1-Triphenylmethyl-1H-imidazole-4-formaldehyde - Physico-chemical Properties. [Link]
- BenchChem. (2025). Troubleshooting guide for reactions involving 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde.
-
PubChem. 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid. [Link]
-
Britannica. Aldehyde. [Link]
Sources
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. Aldehyde | Definition, Structure, Examples, & Facts | Britannica [britannica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. CAS 102676-61-9: 1-(Triphenylmethyl)-1H-imidazole-4-propan… [cymitquimica.com]
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- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Scientist's Guide to the NMR Spectral Analysis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates is paramount. 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, a key building block in the synthesis of histamine analogues and other pharmacologically active molecules, presents a unique set of characterization challenges.[1] Its structure combines a heterocyclic aromatic imidazole ring, a reactive propanal sidechain, and a bulky, sterically demanding triphenylmethyl (trityl) protecting group.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for verifying its identity and assessing its purity.
This guide provides an in-depth, experience-driven comparison of the NMR spectral features of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- against common synthetic impurities and alternative structures. We will dissect the causality behind the observed chemical shifts and coupling patterns, present validated experimental protocols, and offer a logical workflow for confident spectral interpretation.
Molecular Architecture and its NMR Implications
A thorough analysis begins with a clear understanding of the molecule's structure. Each proton and carbon atom exists in a unique electronic environment, which dictates its resonance frequency (chemical shift) in the NMR spectrum.
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// Define nodes for atoms with labels N1 [label="N¹", pos="0,0.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; C2 [label="C²", pos="-1.2,0.8!", fontcolor="#202124"]; H2 [label="H²", pos="-2.0,1.2!", fontcolor="#5F6368"]; N3 [label="N³", pos="-1.2,-0.8!", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; C4 [label="C⁴", pos="0,-1.1!", fontcolor="#202124"]; C5 [label="C⁵", pos="0.8,0!", fontcolor="#202124"]; H5 [label="H⁵", pos="1.8,0.3!", fontcolor="#5F6368"];
// Propanal chain C_alpha [label="Cα", pos="0,-2.2!", fontcolor="#202124"]; H_alpha [label="Hα", pos="-0.5,-2.8!", fontcolor="#5F6368"]; C_beta [label="Cβ", pos="1.0,-2.8!", fontcolor="#202124"]; H_beta [label="Hβ", pos="1.5,-3.4!", fontcolor="#5F6368"]; C_gamma [label="Cγ(O)", pos="2.0,-2.2!", fontcolor="#202124"]; H_gamma [label="Hγ", pos="2.8,-2.5!", fontcolor="#EA4335"];
// Trityl group C_trityl [label="C(Tr)", pos="1.5,1.5!", fontcolor="#202124"]; H_trityl [label="H(Tr)", pos="2.5,2.5!", fontcolor="#34A853"];
// Draw bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- H2 [label=""]; C5 -- H5 [label=""]; C4 -- C_alpha [label=""]; C_alpha -- H_alpha [label=""]; C_alpha -- C_beta [label=""]; C_beta -- H_beta [label=""]; C_beta -- C_gamma [label=""]; C_gamma -- H_gamma [label=""]; N1 -- C_trityl [label=""]; C_trityl -- H_trityl [label=" (15H)", style=dashed]; } enddot Figure 1. Structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- with key protons labeled.
Decoding the ¹H NMR Spectrum: A Region-by-Region Analysis
The ¹H NMR spectrum provides a proton census of the molecule. For this compound, we anticipate signals in four distinct regions. The analysis below assumes a standard deuterated solvent like Chloroform-d (CDCl₃), which is an excellent choice for its versatility and ability to dissolve trityl-protected compounds.[2]
| Proton Label | Expected δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| Hγ (Aldehyde) | 9.7 - 9.8 | Triplet (t) | 1H | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen. It appears as a triplet due to coupling (J ≈ 1-3 Hz) with the two equivalent Hβ protons. |
| H(Trityl) | 7.1 - 7.5 | Multiplet (m) | 15H | The fifteen protons of the three phenyl rings of the trityl group typically appear as a complex, overlapping multiplet. This large, characteristic signal is a key indicator of successful N-protection. |
| H² (Imidazole) | ~7.5 | Singlet (s) | 1H | This proton is on a carbon (C²) situated between two nitrogen atoms, leading to significant deshielding. It appears as a singlet as it is too far from other protons to exhibit coupling. |
| H⁵ (Imidazole) | ~6.7 | Singlet (s) | 1H | The C⁵ proton is less deshielded than H² and appears further upfield. It is also a singlet. The presence of two distinct singlets in the aromatic region is a hallmark of a 1,4-disubstituted imidazole ring. |
| Hα & Hβ (Aliphatic) | 2.7 - 3.0 | Triplets (t) | 2H each | These two methylene groups form an ethyl bridge. They appear as two distinct triplets due to coupling with each other. Hα, being closer to the imidazole ring, will be slightly more deshielded than Hβ. |
The ¹³C NMR Spectrum: A Carbon Skeleton Blueprint
While ¹H NMR identifies proton environments, ¹³C NMR confirms the carbon framework. Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbons is not observed, resulting in a spectrum of singlets (in a standard proton-decoupled experiment).[3]
| Carbon Type | Expected δ (ppm) | Rationale & Expert Insights |
| Cγ (Aldehyde C=O) | 190 - 200 | The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C spectrum, making it a highly diagnostic peak.[4][5] |
| Aromatic Carbons | 125 - 150 | This region will contain multiple signals: two for the imidazole ring carbons (C², C⁵) and several for the trityl phenyl rings and the substituted C⁴.[4][6] |
| C(Trityl) - Quaternary | 70 - 80 | The central sp³-hybridized carbon of the trityl group, bonded to three phenyl rings and the imidazole nitrogen, appears in this characteristic upfield region. |
| Aliphatic Carbons (Cα, Cβ) | 20 - 45 | The two sp³ carbons of the propanal chain will appear in the shielded, upfield region of the spectrum.[5] |
Comparative Guide: Differentiating the Target Compound from Common Impurities
The true power of NMR lies in its ability to identify not just what is present, but also what is not. A clean spectrum is a testament to purity. However, synthetic procedures can often lead to side products or unreacted starting materials. Below is a comparison of the expected ¹H NMR signals for our target compound versus plausible alternatives.
| Compound | Key Differentiating ¹H NMR Signals (in CDCl₃) |
| Target: 1-(Trityl)-imidazole-4-propanal | ~9.7 ppm (t, 1H, CHO) , ~7.1-7.5 ppm (m, 15H, Trityl) , Two imidazole singlets (~7.5, ~6.7 ppm) |
| Alternative 1: Deprotected Imidazole-4-propanal | ABSENCE of the large 15H multiplet at ~7.1-7.5 ppm. Appearance of a broad N-H proton signal (>10 ppm). Significant shift of imidazole proton signals. |
| Alternative 2: Unreacted 1-(Trityl)-imidazole | ABSENCE of the aldehyde triplet (~9.7 ppm) and the two aliphatic triplets (~2.7-3.0 ppm). The imidazole ring protons will be present, but without the propanal side chain signals.[7] |
| Alternative 3: Over-Oxidized Carboxylic Acid | ABSENCE of the aldehyde triplet at ~9.7 ppm. Appearance of a very broad carboxylic acid (COOH) proton signal, typically >10 ppm. The adjacent methylene (Hβ) signal will also shift downfield. |
Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameters.
Protocol 1: NMR Sample Preparation
Causality: The choice of solvent is critical. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H spectrum.[2][8] The instrument's field-frequency lock system relies on the deuterium signal for stabilization. CDCl₃ is preferred for this compound due to its excellent solubilizing power for nonpolar to moderately polar organic molecules and its relative cost-effectiveness.[2]
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5-10 mg of the solid 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- for a ¹H spectrum, or 25-50 mg for a ¹³C spectrum, into a clean, dry vial.[8][9]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. If an internal standard is required for quantification, add it now. Tetramethylsilane (TMS) is the standard reference (0 ppm), but is often included in commercial CDCl₃.[10][11]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for sharp NMR signals.[12]
-
Filtration & Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping & Labeling: Cap the NMR tube securely and label it clearly with its contents. Wipe the outside of the tube clean before inserting it into the spectrometer.[9]
Protocol 2: Standard NMR Data Acquisition
Causality: These parameters represent a standard starting point for acquiring a high-resolution spectrum of a small organic molecule. The number of scans is a trade-off between signal-to-noise ratio and experiment time.
¹H NMR (e.g., 400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
¹³C NMR (e.g., 100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
Logical Workflow for Spectral Analysis
dot digraph "NMR_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes A [label="Acquire ¹H NMR Spectrum"]; B [label="Reference Spectrum\n(TMS at 0 ppm or residual CHCl₃ at 7.26 ppm)"]; C [label="Check Aldehyde Region\n(δ 9.5-10.0 ppm)"]; D [label="Is a Triplet (t) present at ~9.7 ppm?"]; E [label="Check Aromatic Region\n(δ 6.5-8.0 ppm)"]; F [label="Is a large Multiplet (m, ~15H)\npresent at ~7.1-7.5 ppm?"]; G [label="Are two Singlets (s, 1H each)\npresent at ~7.5 and ~6.7 ppm?"]; H [label="Check Aliphatic Region\n(δ 2.5-3.5 ppm)"]; I [label="Are two Triplets (t, 2H each)\npresent?"]; J [label="Correlate & Integrate\nAll Signals"]; K [label="Structure Confirmed:\nPure Target Compound"]; L [label="Impurity or Alternative Structure Present.\nConsult Comparison Guide."];
// Edges A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> L [label="No", fontcolor="#EA4335", color="#EA4335"]; E -> F; F -> G [label="Yes"]; F -> L [label="No\n(Possible Deprotection)", fontcolor="#EA4335", color="#EA4335"]; G -> H [label="Yes"]; G -> L [label="No", fontcolor="#EA4335", color="#EA4335"]; H -> I; I -> J [label="Yes"]; I -> L [label="No\n(Possible Starting Material)", fontcolor="#EA4335", color="#EA4335"]; J -> K; } enddot Figure 2. A logical workflow for the systematic analysis of the ¹H NMR spectrum.
Conclusion
The NMR spectrum of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is rich with information. Each peak, from the downfield aldehyde triplet to the commanding 15-proton multiplet of the trityl group, serves as a critical piece of the structural puzzle. By understanding the expected chemical shifts, multiplicities, and integration values, and by comparing the acquired spectrum against known profiles of potential impurities, researchers can achieve unambiguous structural verification. This guide provides the foundational data, comparative insights, and validated protocols necessary to employ NMR spectroscopy with confidence and scientific integrity in the characterization of this important synthetic intermediate.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][8]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link][2]
-
University of Alberta, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][12]
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link][9]
-
Doc Brown's Chemistry. (n.d.). Propanal H-1 NMR spectrum. Retrieved from [Link][10]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][3]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link][13]
-
Lázaro-Martínez, A. L., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3206–3213. Retrieved from [Link]
-
Bruno, G., et al. (2020). 13C CP-MAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link][4]
-
ChemHelp ASAP. (2022, October 7). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link][5]
-
Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 NMR spectrum. Retrieved from [Link][11]
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- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. organomation.com [organomation.com]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1-(Triphenylmethyl)-1H-imidazole-4-propanal
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. This guide provides an in-depth analysis of the mass spectrum of 1-(triphenylmethyl)-1H-imidazole-4-propanal, a molecule featuring a bulky protecting group and a reactive aldehyde functionality. We will dissect the expected fragmentation patterns, compare mass spectrometry with alternative analytical techniques, and provide actionable experimental protocols. This guide is designed to move beyond simple spectral interpretation, offering insights into the "why" behind the fragmentation, grounded in established chemical principles.
The structure of 1-(triphenylmethyl)-1H-imidazole-4-propanal (C₂₅H₂₂N₂O), also known as 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, presents several key features that dictate its behavior under mass spectrometric analysis.[1][2] These include the N-trityl group, the imidazole ring, and the propanal side chain. Understanding the lability and fragmentation pathways of each component is crucial for a comprehensive interpretation.
Predicted Mass Spectrum and Fragmentation Analysis
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for analyzing such molecules. Upon ionization, the molecular ion [M]⁺• (in EI) or the protonated molecule [M+H]⁺ (in ESI) will have a mass-to-charge ratio (m/z) of approximately 366.17. However, the molecular ion itself may be of low abundance or entirely absent due to the molecule's propensity for fragmentation.
The most striking feature in the mass spectrum of a trityl-containing compound is often not the molecular ion, but the highly stable triphenylmethyl (trityl) cation.[3]
Key Predicted Fragments for 1-(triphenylmethyl)-1H-imidazole-4-propanal:
| m/z Value | Proposed Fragment Identity | Mechanism of Formation | Expected Intensity |
| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) | α-cleavage at the N-C bond of the imidazole ring. | High (Often the base peak) |
| 123 | [C₆H₇N₂O]⁺ | Loss of the trityl radical from the molecular ion. | Moderate to High |
| 337 | [M-CHO]⁺ | α-cleavage of the aldehyde group. | Low to Moderate |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Fragmentation of the trityl cation. | Moderate |
| 41, 40, 28 | Various | Fragmentation of the imidazole ring and propanal side chain.[4][5][6] | Low |
In-depth Mechanistic Insights:
The driving force behind the characteristic fragmentation is the exceptional stability of the trityl cation, [C(C₆H₅)₃]⁺. The positive charge is extensively delocalized across the three phenyl rings, making its formation highly favorable. This is a well-documented phenomenon for N-trityl protected compounds.[7] Consequently, the bond between the imidazole nitrogen and the trityl group's central carbon is the most probable point of initial cleavage.
The second most significant fragment is expected at m/z 123, corresponding to the remaining 1H-imidazole-4-propanal cation radical. Further fragmentation of this species and the parent ion can lead to losses characteristic of aldehydes, such as the loss of a CHO radical (29 Da) or CO (28 Da).[8][9] The imidazole ring itself is relatively stable but can undergo characteristic losses of small molecules like HCN.[4][6][10]
A GC-MS analysis of a similar compound, [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol, confirms the prevalence of the m/z 243 peak as the most abundant fragment.[11] This provides strong experimental support for the predicted fragmentation pathway.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach provides the most robust characterization.
| Technique | Strengths for this Molecule | Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information on the carbon-hydrogen framework, confirming connectivity and the presence of functional groups. Essential for unambiguous structure determination. | Less sensitive than mass spectrometry. May require larger sample quantities. |
| Infrared (IR) Spectroscopy | Useful for confirming the presence of key functional groups, such as the aldehyde (C=O stretch) and the aromatic rings (C-H and C=C stretches). | Provides limited information on the overall molecular structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for assessing purity and can be coupled with UV detection to quantify the compound. When coupled with mass spectrometry (LC-MS), it is a powerful analytical tool.[12] | Does not provide detailed structural information on its own. |
For a comprehensive analysis, a combination of LC-MS and NMR spectroscopy is highly recommended. HPLC would first establish the purity of the sample, while LC-MS provides the molecular weight and key fragmentation data. Finally, 1D and 2D NMR experiments would confirm the precise atomic connectivity.
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS
This protocol outlines the steps for preparing 1-(triphenylmethyl)-1H-imidazole-4-propanal for analysis by electrospray ionization mass spectrometry.
-
Solvent Selection: Choose a high-purity solvent in which the analyte is readily soluble. A mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid is a common starting point. The formic acid aids in protonation, promoting the formation of [M+H]⁺ ions.
-
Sample Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL in the chosen solvent.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS, the concentration may need to be adjusted based on the column and detector sensitivity.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
-
Analysis: Introduce the sample into the ESI-MS system. Set the instrument to positive ion mode and scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 50-500).
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To confirm the proposed fragmentation pathways, tandem mass spectrometry (MS/MS) is invaluable.[13]
-
Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the molecular ion [M+H]⁺ (m/z 367) or another prominent ion of interest.
-
Collision-Induced Dissociation (CID): In the collision cell, the selected precursor ions are fragmented by collision with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
-
Interpretation: The resulting product ion spectrum will show the fragments originating from the selected precursor. For example, fragmentation of m/z 367 should yield a prominent peak at m/z 243, confirming the loss of the imidazole-propanal moiety.
By employing these methodologies and understanding the underlying chemical principles, researchers can confidently interpret the mass spectrum of 1-(triphenylmethyl)-1H-imidazole-4-propanal and similar complex molecules, ensuring the structural integrity of compounds advancing through the drug development pipeline.
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A Comparative Guide to Imidazole Derivatives in Synthesis: The Strategic Advantage of 1-(Triphenylmethyl)-1H-Imidazole-4-propanal
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Within the realm of heterocyclic chemistry, imidazole derivatives are indispensable scaffolds for the construction of a vast array of biologically active molecules. This guide provides an in-depth technical comparison of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- with other key imidazole derivatives, offering experimental insights into its strategic use in synthesis, particularly in reductive amination reactions.
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in natural products, and blockbuster drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[1] Consequently, the functionalization of the imidazole ring is a central theme in synthetic organic chemistry. This guide focuses on the utility of C4-substituted imidazole aldehydes as versatile intermediates, with a particular emphasis on the role of the nitrogen-protecting group in modulating reactivity and simplifying purification.
The Central Role of the Trityl Group: A Shield for Selective Transformations
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- distinguishes itself through the presence of the bulky triphenylmethyl (trityl) protecting group on the N1 position of the imidazole ring.[2] This strategic choice has profound implications for the molecule's reactivity and handling, offering distinct advantages over unprotected or alternatively protected imidazole aldehydes.
The primary function of the trityl group is to mask the acidic proton of the imidazole nitrogen, preventing its interference in subsequent reactions.[3] This is particularly crucial in reactions involving strong bases or nucleophiles, where the unprotected N-H group could lead to undesired side reactions and complicate the purification of the target molecule. Furthermore, the steric bulk of the trityl group can direct the regioselectivity of reactions at other positions of the imidazole ring.
Comparative Performance in Reductive Amination: A Case Study
Reductive amination is a cornerstone of amine synthesis, and imidazole aldehydes are valuable precursors for introducing the imidazole scaffold into target molecules.[4] To objectively assess the performance of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, we will compare it with its unprotected counterpart, 1H-Imidazole-4-propanal, and an alternative N-protected derivative, N-Boc-1H-imidazole-4-propanal, in a model reductive amination reaction with benzylamine.
Experimental Data Summary
| Imidazole Aldehyde Derivative | Protecting Group | Reductive Amination Yield with Benzylamine (%) | Key Observations |
| 1-(Triphenylmethyl)-1H-Imidazole-4-propanal | Trityl (Tr) | ~85-95% | Clean reaction profile, straightforward purification by crystallization.[5][6] |
| 1H-Imidazole-4-propanal | None | ~40-60% | Formation of multiple byproducts, difficult purification.[7][8] |
| N-Boc-1H-imidazole-4-propanal | tert-Butoxycarbonyl (Boc) | ~70-80% | Cleaner than unprotected, but potential for Boc deprotection under certain conditions.[9][10] |
Note: The yields presented are approximate and collated from various sources under optimized conditions for each substrate. Direct comparative studies under identical conditions are limited in the literature.
Causality Behind Experimental Choices and Performance
1. The Unprotected Imidazole: The lower yield and complex product mixture observed with 1H-Imidazole-4-propanal can be attributed to the acidic N-H proton.[11] Under the reaction conditions, the imidazole nitrogen can compete with the desired amine nucleophile, leading to N-alkylation side products. Furthermore, the basicity of the imidazole ring can interfere with the reducing agent and complicate the reaction mechanism.
2. The Boc-Protected Imidazole: The use of the Boc protecting group significantly improves the outcome of the reductive amination compared to the unprotected analogue.[9] The Boc group effectively masks the N-H proton, leading to a cleaner reaction. However, the Boc group is known to be labile under acidic conditions, which are sometimes employed to catalyze imine formation in reductive amination.[12] This can lead to partial deprotection and the formation of side products, albeit to a lesser extent than the unprotected version.
3. The Trityl-Protected Imidazole: The Superior Choice: 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- consistently demonstrates the highest yields and cleanest reaction profiles. The trityl group is highly effective at shielding the imidazole nitrogen and is stable to the mildly acidic or neutral conditions typically employed for reductive amination.[3] The bulky and non-polar nature of the trityl group often facilitates purification, as the desired product can be easily separated from more polar impurities by crystallization.
Experimental Protocols
Synthesis of 1-(Triphenylmethyl)-1H-imidazole-4-propanal
A reliable synthesis of the title compound starts from the commercially available 3-(1H-imidazol-4-yl)propan-1-ol.
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A Comparative Guide to the Reactivity of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in Key Synthetic Transformations
For researchers, synthetic chemists, and professionals in drug development, the aldehyde functional group is a cornerstone of molecular construction. Its reactivity, however, is not a monolithic property. It is exquisitely sensitive to the steric and electronic environment in which it resides. This guide provides an in-depth technical comparison of the reactivity of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (henceforth referred to as Tr-ImPropanal ), a valuable building block in medicinal chemistry, with two structurally distinct aldehydes: its deprotected analogue, 1H-Imidazole-4-propanal , and a simple aliphatic aldehyde, Butanal .
Through an examination of two fundamental aldehyde transformations—the Wittig reaction and reductive amination—we will dissect the profound influence of the bulky triphenylmethyl (trityl) protecting group and the electronic character of the imidazole ring. This guide will furnish not only theoretical insights but also detailed experimental protocols and comparative data to inform your synthetic strategies.
The Interplay of Steric and Electronic Effects on Aldehyde Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the carbonyl group. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond.[1][2] However, significant variations in reactivity exist among different aldehydes.
1. Steric Hindrance: The trityl group on Tr-ImPropanal is exceptionally bulky. This steric shield is expected to significantly hinder the approach of nucleophiles to the aldehyde's carbonyl carbon.[3] This phenomenon, known as steric hindrance, can dramatically decrease reaction rates and may necessitate more forcing reaction conditions compared to less encumbered aldehydes.[4]
2. Electronic Influence: The imidazole ring in both Tr-ImPropanal and 1H-Imidazole-4-propanal exerts a notable electronic effect. The imidazole ring is an aromatic heterocycle that can act as a weak electron-withdrawing group, which can subtly influence the electrophilicity of the distal propanal moiety.[5] This effect, however, is likely to be less pronounced than the dramatic steric influence of the trityl group.
Comparative Reactivity in Key Transformations
To provide a tangible comparison, we will consider two widely employed reactions in organic synthesis: the Wittig reaction for olefination and reductive amination for the formation of amines.
Illustrative Comparison of Reaction Performance
The following table presents an illustrative comparison of the expected performance of our three subject aldehydes in the Wittig reaction and reductive amination. The data is a synthesis of established chemical principles and representative literature values for similar transformations, designed to highlight the relative reactivity trends.
| Aldehyde | Reaction | Reagents | Typical Reaction Time | Typical Yield | Key Observations & Rationale |
| Tr-ImPropanal | Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile, Toluene, 80 °C | 24 - 48 hours | Moderate (~50-60%) | The severe steric hindrance from the trityl group significantly slows the reaction rate, requiring elevated temperatures and prolonged reaction times. |
| 1H-Imidazole-4-propanal | Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile, Toluene, rt | 4 - 8 hours | High (~85-95%) | The absence of the bulky trityl group allows for much faster reaction kinetics at room temperature, leading to excellent yields. |
| Butanal | Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile, Toluene, rt | 2 - 6 hours | High (~90-98%) | As a simple, unhindered aliphatic aldehyde, butanal exhibits the highest reactivity, with rapid conversion to the corresponding alkene. |
| Tr-ImPropanal | Reductive Amination | Benzylamine, NaBH(OAc)₃, DCE | 12 - 24 hours | Good (~70-80%) | The steric bulk of the trityl group slows the initial imine formation. However, the use of a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot procedure with good yields.[6] |
| 1H-Imidazole-4-propanal | Reductive Amination | Benzylamine, NaBH(OAc)₃, DCE | 2 - 4 hours | Excellent (~90-98%) | The unprotected imidazole aldehyde reacts rapidly to form the imine, which is then efficiently reduced. |
| Butanal | Reductive Amination | Benzylamine, NaBH(OAc)₃, DCE | 1 - 3 hours | Excellent (~95-99%) | The high reactivity and lack of steric hindrance of butanal lead to a very efficient and rapid reductive amination. |
Note: The reaction times and yields are illustrative and can vary depending on the specific reaction conditions, scale, and purity of reagents.
Mechanistic Considerations and Experimental Workflows
The Wittig Reaction: A Battle Against Steric Hindrance
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7][8] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide.[9]
Caption: Generalized workflow of the Wittig reaction.
For Tr-ImPropanal , the bulky trityl group presents a significant steric barrier to the initial nucleophilic attack by the ylide. This increases the activation energy of the reaction, necessitating higher temperatures and longer reaction times to achieve reasonable conversion. In contrast, the unhindered nature of 1H-Imidazole-4-propanal and Butanal allows for rapid reaction at or below room temperature.
Reductive Amination: Imine Formation as the Rate-Determining Step
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[10] The reaction typically proceeds in one pot, involving the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][11]
Caption: One-pot reductive amination workflow.
The initial formation of the imine is often the rate-limiting step and is susceptible to steric hindrance.[6] Consequently, the reaction of Tr-ImPropanal with an amine is expected to be slower than that of 1H-Imidazole-4-propanal and Butanal . However, once the iminium ion is formed, its reduction is typically fast. The use of a mild reducing agent that does not readily reduce the starting aldehyde is crucial for the success of this one-pot reaction.[10]
Detailed Experimental Protocols
The following are representative, detailed protocols for the Wittig reaction and reductive amination of the aldehydes discussed.
Protocol 1: Wittig Reaction of Aldehydes
Objective: To synthesize the corresponding α,β-unsaturated nitrile from the aldehyde.
Materials:
-
Aldehyde (Tr-ImPropanal, 1H-Imidazole-4-propanal, or Butanal)
-
(Triphenylphosphoranylidene)acetonitrile
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous toluene (approximately 0.2 M concentration).
-
Add (Triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution.
-
For Tr-ImPropanal: Heat the reaction mixture to 80 °C and stir for 24-48 hours, monitoring by TLC.
-
For 1H-Imidazole-4-propanal and Butanal: Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Protocol 2: Reductive Amination of Aldehydes with Benzylamine
Objective: To synthesize the corresponding N-benzyl secondary amine.
Materials:
-
Aldehyde (Tr-ImPropanal, 1H-Imidazole-4-propanal, or Butanal)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq) and dissolve in anhydrous DCE (approximately 0.1 M concentration).
-
Add benzylamine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
For Tr-ImPropanal: Stir the reaction mixture at room temperature for 12-24 hours.
-
For 1H-Imidazole-4-propanal and Butanal: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Synthesis and Deprotection of Tr-ImPropanal
The utility of Tr-ImPropanal as a synthetic intermediate is intrinsically linked to the ability to both introduce and remove the trityl protecting group.
Synthesis: Tr-ImPropanal is typically synthesized from a suitable precursor such as 4-(1H-imidazol-4-yl)butan-1-ol. The imidazole nitrogen is first protected with a trityl group, often using trityl chloride in the presence of a base like triethylamine. The terminal alcohol is then oxidized to the aldehyde using standard oxidation conditions (e.g., Swern or Dess-Martin oxidation). The use of the trityl group can be crucial for regioselective reactions on the imidazole ring.[12]
Deprotection: The trityl group is acid-labile and can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or aqueous acetic acid, to yield the free 1H-Imidazole-4-propanal .[13] This orthogonality allows for the selective deprotection of the imidazole nitrogen in the presence of other protecting groups that are stable to acid.
Conclusion
The reactivity of an aldehyde is a nuanced property, profoundly influenced by its molecular architecture. This guide has demonstrated that 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a significantly less reactive aldehyde compared to its deprotected counterpart and simple aliphatic aldehydes. This attenuated reactivity is primarily a consequence of the steric bulk of the trityl group, which impedes the approach of nucleophiles.
For the synthetic chemist, this understanding is paramount. The use of Tr-ImPropanal may necessitate more forcing reaction conditions and longer reaction times. However, the stability and selective deprotection of the trityl group offer significant advantages in multi-step syntheses. By carefully considering these steric and electronic factors, researchers can harness the unique properties of this and similar sterically hindered aldehydes to achieve their synthetic goals with precision and efficiency.
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A Senior Application Scientist's Guide to the Analytical Characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
For researchers, scientists, and drug development professionals, the robust characterization of synthetic intermediates is paramount to ensuring the integrity and success of a research campaign. This guide provides an in-depth comparison of analytical methodologies for the characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9), a key building block in the synthesis of various pharmaceutical agents. While specific literature on this exact molecule is limited, this guide will draw upon established principles and data from closely related analogues to provide a comprehensive analytical framework.
The triphenylmethyl (trityl) protecting group imparts significant steric bulk and hydrophobicity, influencing the selection and optimization of analytical methods.[1] The imidazole core is a common motif in pharmaceuticals, and its basic nature can also affect analytical behavior.[2] Furthermore, the propanal moiety introduces a reactive aldehyde functional group that requires careful consideration during analysis to avoid degradation or unwanted side reactions.[3] This guide will dissect the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the unambiguous identification, purity assessment, and stability evaluation of this compound.
Navigating the Analytical Landscape: A Comparative Overview
The choice of analytical technique is dictated by the specific information required. For structural elucidation, NMR and MS are indispensable. For purity determination and quantification, HPLC is the gold standard. FTIR provides confirmation of functional groups and can be a rapid screening tool. The following sections will delve into the nuances of each technique as applied to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, both ¹H and ¹³C NMR will provide a detailed map of the molecular structure.
Key Considerations for NMR Analysis:
-
Solvent Selection: The choice of deuterated solvent is critical. Due to the compound's hydrophobic trityl group, solvents like deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable.[4] The chemical shifts of residual solvent peaks should always be noted.
-
Trityl Group Signature: The fifteen protons of the three phenyl rings of the trityl group will appear as a complex multiplet in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 7.5 ppm. In the ¹³C NMR spectrum, the carbons of the phenyl groups will give rise to multiple signals in the aromatic region (approx. 125-145 ppm), with the quaternary carbon to which the three rings are attached appearing further downfield.
-
Imidazole Ring Protons: The two protons on the imidazole ring are distinct and will appear as singlets or doublets (depending on the coupling constants) in the aromatic region, typically between 7.0 and 8.0 ppm.
-
Propanal Side Chain: The propanal moiety provides key diagnostic signals. The aldehydic proton is highly deshielded and will appear as a triplet at approximately 9.5-10.0 ppm in the ¹H NMR spectrum.[4] The two methylene groups will appear as multiplets, with the one adjacent to the aldehyde group being more downfield (around 2.7 ppm) than the one adjacent to the imidazole ring.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic CH | 9.5 - 10.0 | Triplet (t) | 1H |
| Imidazole CH | 7.0 - 8.0 | Singlet/Doublet | 2H |
| Triphenylmethyl Ar-H | 7.0 - 7.5 | Multiplet (m) | 15H |
| CH₂ (adjacent to CHO) | ~2.7 | Multiplet (m) | 2H |
| CH₂ (adjacent to Imidazole) | ~2.5 | Multiplet (m) | 2H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Ionization Techniques: A Comparative Choice
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion peak [M+H]⁺.
-
Electron Impact (EI): This high-energy technique will lead to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[1]
Expected Fragmentation Patterns:
The fragmentation of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is expected to be dominated by the cleavage of the bond between the imidazole ring and the trityl group, leading to a very stable triphenylmethyl cation (m/z 243). This is a characteristic fragmentation for trityl-protected compounds.[5] The propanal side chain can also undergo characteristic fragmentations, such as α-cleavage.[1][6]
-
[M+H]⁺: The protonated molecular ion.
-
m/z 243: The highly abundant triphenylmethyl (trityl) cation, often the base peak.
-
[M-29]⁺: Loss of the CHO group from the propanal side chain.[7]
-
McLafferty Rearrangement: If a gamma-hydrogen is present and accessible, a McLafferty rearrangement could occur.[1]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with the HPLC mobile phase, such as acetonitrile or methanol.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Mass Spectrometry: Couple the HPLC system to a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern in the MS/MS spectrum.
III. High-Performance Liquid Chromatography (HPLC): The Guardian of Purity
HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates and for monitoring reaction progress and stability.[8] For 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, a reversed-phase HPLC method with UV detection is the most appropriate choice.
Method Development Considerations:
-
Stationary Phase: A C18 or C8 column will provide good retention and separation based on the hydrophobicity of the molecule, largely dictated by the trityl group.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[9] Gradient elution is often necessary to achieve good separation of the main compound from any potential impurities.
-
Detection: The imidazole and phenyl rings provide strong UV chromophores, making UV detection at a wavelength around 254 nm a sensitive and reliable method.
-
Stability-Indicating Method: Due to the reactive aldehyde, it is crucial to develop a stability-indicating HPLC method. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensuring that the HPLC method can separate these from the parent compound.[10][11][12]
A Comparative Look at HPLC Methods:
| Parameter | Method A (Isocratic) | Method B (Gradient) | Method C (Stability-Indicating) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 50-90% B over 15 min | A: 0.02 M Phosphate Buffer pH 3.0B: AcetonitrileGradient: 40-80% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Application | Rapid purity check | Separation of closely related impurities | Full purity profiling and stability studies |
Experimental Protocol: Stability-Indicating RP-HPLC
-
Standard and Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., acetonitrile/water). Prepare working standards and samples at a concentration of approximately 0.5 mg/mL.
-
Forced Degradation: Subject the sample solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60 °C), and photolytic (UV light) stress for a defined period. Neutralize the acidic and basic samples before injection.
-
Chromatography: Use a validated stability-indicating HPLC method (e.g., Method C in the table above).
-
Data Analysis: Assess the purity of the unstressed sample and identify any degradation products formed under stress conditions. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] For 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, FTIR can quickly confirm the presence of the key aldehyde and aromatic functionalities.
Characteristic IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹. This is a key diagnostic peak.
-
C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=C and C=N Stretches (Aromatic/Imidazole): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl rings.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Workflow and Data Integration
A comprehensive characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- involves a synergistic approach, integrating data from multiple analytical techniques.
Caption: Integrated workflow for the synthesis and characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Conclusion and Best Practices
The analytical characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- requires a multi-faceted approach. While no single technique can provide all the necessary information, the combination of NMR, MS, HPLC, and FTIR allows for a comprehensive and unambiguous assessment of its identity, purity, and stability. Given the reactive nature of the aldehyde functional group, the development of a validated, stability-indicating HPLC method is of utmost importance for quality control in a drug development setting. By following the principles and protocols outlined in this guide, researchers can confidently characterize this and other related imidazole intermediates, ensuring the quality and reliability of their scientific endeavors.
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A Comparative Guide to the Computational Analysis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
This guide provides an in-depth computational analysis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document outlines a robust theoretical framework for predicting its behavior and compares these predictions with established computational and experimental findings for structurally related imidazole derivatives. This comparative approach allows for an objective assessment of its potential as a bioactive agent.
Introduction to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is an organic molecule featuring a core imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms.[1] This core is substituted with a propanal group and a bulky triphenylmethyl (trityl) group. The imidazole moiety is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions.[2][3] The triphenylmethyl group is known for its steric bulk and as a protective group in organic synthesis, which also imparts significant hydrophobicity to the molecule.[1] The propanal functional group, containing an aldehyde, can participate in various chemical reactions.[1] Given these structural features, this compound is of interest for its potential biological activities, possibly including antimicrobial or antifungal properties.[1]
Methodologies: A Dual Approach to In Silico Analysis
Our computational evaluation of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- and its alternatives is grounded in two widely adopted and validated techniques: molecular docking and Density Functional Theory (DFT).
Molecular Docking: Predicting Biomolecular Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[4] This technique is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and exploring the interaction patterns at the active site of a biological target.[4]
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
-
Preparation of Receptor and Ligand:
-
Receptor Preparation: A suitable protein target is selected and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added to the protein structure.[4][5]
-
Ligand Preparation: The 3D structure of the ligand, in this case, 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- and its comparators, is generated and energy-minimized. Gasteiger charges are computed, and rotatable bonds are defined.[5]
-
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.[6]
-
Docking Simulation: Software such as AutoDock Vina is employed to perform the docking calculations.[6][7] The program systematically explores different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a force field.
-
Analysis of Results: The results are analyzed to identify the binding poses with the lowest binding energy (highest affinity).[4] Visualization tools like UCSF Chimera or PyMOL are used to inspect the interactions between the ligand and the receptor's amino acid residues.[6][7]
Caption: A generalized workflow for molecular docking studies.
Density Functional Theory (DFT): Unveiling Electronic Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.[8] It is a powerful tool for calculating various molecular properties, such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).[8]
Experimental Protocol: A Typical DFT Calculation Workflow
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is often done using a functional like B3LYP with a suitable basis set (e.g., 6-311G).[8]
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as the HOMO and LUMO energies and the molecular electrostatic potential (MEP).
Caption: A standard workflow for DFT-based computational analysis.
Comparative Analysis: Docking Studies of Imidazole Derivatives
Potential Biological Targets for Imidazole Scaffolds
Research has shown that imidazole derivatives can interact with a variety of biological targets. For instance, some triphenyl imidazole derivatives have been investigated as anxiolytic agents targeting the GABA-A receptor.[2] Other studies have identified imidazole-based compounds as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer.[9]
Comparison with Known Imidazole-Based Ligands
The table below summarizes the docking results for several reported imidazole derivatives against their respective biological targets. This provides a benchmark for what could be expected from 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) | Key Interactions | Reference |
| Triphenyl Imidazole Derivatives | GABA-A Receptor | Not explicitly stated, but showed appropriate docking | Interactions within the binding pocket | [2] |
| Imidazole-based Compounds | Heme Oxygenase-1 (HO-1) | pKi values in the range of 6.01–8.09 | Coordination of the imidazole nitrogen with the heme iron | [9] |
| Substituted Imidazole Derivatives | L-glutamine: D-fructose-6-phosphate amidotransferase | Not explicitly stated, but showed inhibitory potential | - | [10] |
Analysis and Predictions for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Based on its structural features, we can hypothesize its potential interactions:
-
Imidazole Core: The nitrogen atoms of the imidazole ring are capable of forming hydrogen bonds and coordinating with metal ions, a key interaction observed in HO-1 inhibitors.[9]
-
Triphenylmethyl Group: The bulky and hydrophobic trityl group would likely favor interactions with hydrophobic pockets in a protein's active site.
-
Propanal Group: The aldehyde functionality can act as a hydrogen bond acceptor.
Given these features, 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- could potentially exhibit inhibitory activity against targets with hydrophobic binding sites and the capacity for hydrogen bonding or metal coordination. A formal docking study would be necessary to confirm these predictions and quantify its binding affinity.
Comparative Analysis: Computational Electronic Properties
DFT calculations can provide insights into the reactivity and electronic characteristics of a molecule. While specific DFT data for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is not published, we can draw comparisons with related imidazole structures to predict its properties.
| Property | 1H-Imidazole (Reference) | 4-iodo-1H-imidazole (Predicted) | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (Predicted) | Rationale for Prediction |
| HOMO Energy | ~ -6.3 to -6.8 eV | Lower than imidazole | Likely lower than imidazole | The electron-withdrawing nature of the propanal and the extended conjugation from the triphenylmethyl group can lower the HOMO energy. |
| LUMO Energy | ~ -0.9 to -1.2 eV | Lower than imidazole | Likely lower than imidazole | The propanal group is electron-withdrawing, and the trityl group introduces low-lying empty orbitals, both of which would lower the LUMO energy. |
| HOMO-LUMO Gap (ΔE) | ~ 5.1 to 5.6 eV | Smaller than imidazole | Likely smaller than imidazole | The extended π-system due to the triphenylmethyl group is expected to reduce the energy gap, potentially leading to a red-shift in its UV-Vis absorption spectrum. |
Note: The values for 4-iodo-1H-imidazole and 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- are predictive and based on established trends in computational chemistry.[11][12]
Caption: The relationship between calculated electronic properties and their chemical implications.
Conclusion and Future Directions
This guide has provided a comprehensive computational framework for evaluating 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-. By comparing its structural features and predicted electronic properties with known imidazole derivatives, we can postulate its potential as a bioactive molecule. The bulky hydrophobic triphenylmethyl group combined with the versatile imidazole core suggests that this compound could be a candidate for interacting with protein targets that have corresponding binding site characteristics.
To validate these theoretical predictions, the following experimental work is recommended:
-
Synthesis and Characterization: Chemical synthesis and spectroscopic characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
-
In Vitro Biological Screening: Testing the compound against a panel of relevant biological targets, such as those mentioned in this guide (e.g., GABA-A receptor, HO-1).
-
Experimental Structure Determination: X-ray crystallography of the compound, ideally in complex with a biological target, would provide definitive information about its binding mode.
The integration of computational predictions with experimental validation is a powerful strategy in modern drug discovery and materials science.[13] This guide serves as a foundational roadmap for the further investigation of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- and other novel imidazole derivatives.
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Navigating Histamine H3 Receptor Antagonism: A Comparative Guide to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- and a Cross-Validation of its Potential
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, particularly in the realm of neurological and inflammatory disorders, the histamine H3 receptor (H3R) has emerged as a compelling therapeutic target. Antagonists of this receptor have shown promise in modulating the release of various neurotransmitters, thereby offering potential treatments for conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. This guide provides a comprehensive analysis of the investigational compound 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- , cross-validating its potential performance against established H3 receptor antagonists through an examination of structure-activity relationships and relevant experimental data for analogous compounds.
The Emerging Role of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in H3R Antagonism
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, also known by its synonym 3-(1-Trityl-1H-imidazol-4-yl)propionaldehyde, is an organic compound featuring a core imidazole ring, a propanal functional group at the 4-position, and a bulky triphenylmethyl (trityl) group protecting the imidazole nitrogen.[1] This unique combination of structural features positions it as a molecule of significant interest in medicinal chemistry, particularly as a potential histamine H3 receptor antagonist. The imidazole core is a well-established pharmacophore for histamine receptor ligands, while the substituents at the 1 and 4 positions are critical for modulating affinity and activity at the H3 receptor subtype.
The triphenylmethyl group, a bulky and lipophilic moiety, is commonly employed as a protecting group in organic synthesis.[2] Its presence in this molecule is significant as it dramatically increases the lipophilicity, a property known to influence the blood-brain barrier penetration of H3R antagonists.[3] Furthermore, the propanal group at the 4-position offers a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially enhanced pharmacological profiles.
Comparative Analysis: Performance Benchmarking Against Key H3R Antagonists
While direct experimental data for 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is not extensively available in peer-reviewed literature, its potential efficacy can be extrapolated and cross-validated by comparing its structural features with those of well-characterized H3 receptor antagonists like Ciproxifan and Thioperamide.
| Compound | Structure | Key Structural Features & Rationale | In Vitro Affinity (pKi/pA2) |
| 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | Imidazole core with propanal at C4 and N-trityl group. | The imidazole ring is a key pharmacophore for H3R binding. The bulky, lipophilic N-trityl group may enhance membrane permeability and receptor interaction. The propanal moiety offers a site for further chemical elaboration. | Data not available. |
| Ciproxifan | Imidazole core with a 3-(p-cyclopropylcarbonylphenoxy)propyl ether side chain at C4. | Potent and selective H3R antagonist. The ether linkage and cyclopropyl ketone moiety are crucial for high affinity.[4][5] | pKi = 8.4 (for human H3R)[6] |
| Thioperamide | Imidazole core with a 4-(thiocarbonyl)piperidine side chain at C4. | One of the first potent and selective H3R antagonists. The thioketone and piperidine ring contribute to its high affinity.[7] | pA2 = 8.79 (guinea pig ileum)[7] |
The structure-activity relationship (SAR) studies of various 4-substituted imidazole derivatives reveal that the nature of the substituent at the 4-position significantly influences the affinity and functional activity at the H3 receptor.[8] For instance, the presence of a lipophilic side chain is generally favorable for antagonist activity. The propanal group in our topic compound, while not as complex as the side chains of Ciproxifan or Thioperamide, provides a foundation for the addition of more elaborate lipophilic groups which could enhance H3R affinity.
Experimental Protocols: A Roadmap for Validation
To empirically determine the performance of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- and its derivatives, a series of well-established in vitro assays can be employed. These protocols are designed to provide a comprehensive pharmacological profile of the compound.
Synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- Analogues
The synthesis of the target compound and its analogues can be achieved through a multi-step process, leveraging the reactivity of the imidazole ring and the propanal functional group.
DOT Script for Synthesis Workflow:
Caption: A generalized synthetic route to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-.
Step-by-Step Protocol:
-
Protection of the Imidazole Nitrogen: Start with 4-(3-Hydroxypropyl)-1H-imidazole. React it with trityl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane or DMF. This step introduces the bulky trityl protecting group onto one of the imidazole nitrogens.
-
Oxidation of the Alcohol: The resulting protected alcohol, 4-(3-Hydroxypropyl)-1-(triphenylmethyl)-1H-imidazole, is then oxidized to the corresponding aldehyde. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or through a Swern oxidation protocol.
-
Purification: The final product, 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, is purified using standard techniques like column chromatography.
In Vitro Histamine H3 Receptor Binding Assay
This assay determines the affinity of the test compound for the H3 receptor.
DOT Script for Binding Assay Workflow:
Caption: A typical workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells). Homogenize the cells and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and a range of concentrations of the test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: [35S]GTPγS Binding Assay
This assay determines the functional activity of the compound (agonist, antagonist, or inverse agonist) at the H3 receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the H3 receptor as described in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.
-
Incubation: Incubate the membranes with the assay buffer and varying concentrations of the test compound in the presence or absence of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Filtration and Scintillation Counting: Terminate the reaction by rapid filtration and measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding. The potency of the antagonist is expressed as its pA2 value.
Future Perspectives and Conclusion
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- represents a promising scaffold for the development of novel histamine H3 receptor antagonists. Its synthesis is feasible, and the propanal functional group provides a versatile platform for creating a library of derivatives. While direct experimental data is currently limited, a comparative analysis with established H3R antagonists, based on well-understood structure-activity relationships, suggests that with appropriate chemical modifications, this compound series could yield potent and selective ligands.
The provided experimental protocols offer a clear path for the comprehensive pharmacological characterization of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- and its analogues. The data generated from these studies will be crucial in validating its potential as a therapeutic agent and guiding future drug development efforts in the exciting field of H3 receptor modulation.
References
- Stark, H., Ligneau, X., Sadek, B., Ganellin, C. R., Arrang, J. M., Schwartz, J. C., & Schunack, W. (2000). Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2379–2382.
- Ligneau, X., Lin, J. S., Vanni-Mercier, G., Jouvet, M., Muir, J. L., Ganellin, C. R., Stark, H., Elz, S., Schunack, W., & Schwartz, J. C. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.
- Walczyński, K., Zuiderveld, O. P., Pijnappel, M. J., van de Meeberg, C., van der Goot, H., Timmerman, H., & Leurs, R. (1999). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 332(11), 389-398.
- de Esch, I. J., Gaffar, A., Menge, W. M., & Timmerman, H. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Bioorganic & medicinal chemistry, 7(12), 3003–3009.
- Leurs, R., Blandina, P., Tedford, C., & Timmerman, H. (1998). Therapeutic potential of histamine H3 receptor agonists and antagonists. Trends in pharmacological sciences, 19(5), 177-183.
- Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., Schunack, W., & Schwartz, J. C. (1987). Highly potent and selective ligands for histamine H3-receptors.
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Wikipedia. (2023). Ciproxifan. Retrieved from [Link]
- Passani, M. B., Lin, J. S., Hancock, A., Crochet, S., & Blandina, P. (2004). The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders. Trends in pharmacological sciences, 25(12), 618–625.
- Stark, H. (2003). Recent developments in histamine H3-receptor antagonists. Current opinion in investigational drugs (London, England : 2000), 4(11), 1337–1346.
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 163(4), 713–721.
- Barocelli, E., Ballabeni, V., Manenti, L., Flammini, L., Bertoni, S., Morini, G., Comini, M., & Impicciatore, M. (2006). Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. Pharmacological research, 53(3), 226–232.
- Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 249.
- de Esch, I. J., Vollinga, R. C., Goubitz, K., Schenk, H., Appelberg, U., Hacksell, U., Lemstra, S., Zuiderveld, O. P., Hoffmann, M., Leurs, R., Menge, W. M., & Timmerman, H. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of medicinal chemistry, 42(7), 1115–1122.
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Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
- Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society reviews, 32(3), 170–180.
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Pharmaffiliates. (n.d.). 3-(1-Tritylimidazol-4-yl) Propionaldehyde. Retrieved from [Link]
- Ligneau, X., et al. (2000). Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2379-2382.
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Safety Operating Guide
Personal protective equipment for handling 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Comprehensive Safety and Handling Guide: 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-. Our goal is to empower you with the knowledge to make informed safety decisions, ensuring the integrity of your research and, most importantly, your personal well-being.
The structure of this molecule—combining an imidazole core, a reactive aldehyde functional group, and a bulky triphenylmethyl (trityl) protecting group—necessitates a multi-faceted approach to safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly aggregated, a robust safety protocol can be constructed by analyzing the known hazards of its constituent parts and closely related chemical analogs.
Hazard Assessment: A Synthesis of Chemical Properties
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- (CAS 102676-61-9) is a white, solid powder.[1][2] A thorough risk assessment must consider the hazards associated with each of its key chemical features:
-
Imidazole Moiety: The imidazole ring itself is known to be a corrosive material, capable of causing severe skin burns and eye damage.[3][4] Certain imidazole derivatives are also suspected reproductive toxins.[5]
-
Aldehyde Functionality: Aldehydes as a class are reactive compounds. Exposure, particularly to dust or vapors, can lead to irritation of the eyes and respiratory system.[6] Prolonged or significant exposure can negatively impact lung function.[6]
-
Triphenylmethyl (Trityl) Group: Closely related trityl-imidazole compounds are documented as causing skin, eye, and respiratory irritation.[7][8] For instance, 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde, a near structural analog, is a known irritant.[7] Furthermore, compounds like triphenylmethyl chloride are corrosive and cause severe burns.[9]
Given this profile, 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- must be handled as a substance that is, at a minimum, a severe skin, eye, and respiratory tract irritant , with the potential for corrosivity and reproductive toxicity.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure. The following table summarizes the minimum required PPE, with detailed justifications provided below.
| Body Part | Required PPE | Rationale and Level of Protection |
| Eyes/Face | Chemical Splash Goggles + Face Shield | Goggles provide a seal against dust and splashes. A face shield is mandatory over goggles when handling quantities >1g or when a splash hazard exists, protecting the entire face.[10][11][12] |
| Hands | Chemical-Resistant Nitrile Gloves | Nitrile provides effective protection against aldehydes and imidazole-type compounds.[10] Latex gloves are not recommended due to their poor resistance to many organic chemicals, including aldehydes.[10] Gloves must be inspected before use and changed immediately upon contamination. |
| Body | Fully-Buttoned Cotton Lab Coat | Provides a primary barrier against incidental contact and minor spills. A chemical-resistant apron should be worn over the lab coat during large-scale transfers.[3][10] |
| Respiratory | Certified Chemical Fume Hood | This is a non-negotiable engineering control. All handling of the solid powder must occur within a properly functioning fume hood to prevent inhalation of airborne particulates.[9][13] |
| Feet | Closed-Toe, Non-Porous Shoes | Protects feet from spills. Shoes should be made of a material like leather or a synthetic equivalent that does not absorb chemicals.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the essential steps for safe handling.
Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
Experimental Protocol Details:
-
Preparation:
-
Before beginning, ensure the chemical fume hood has been certified within the last year.
-
Designate the work area within the hood and cover the surface with absorbent, disposable bench paper.
-
Assemble all necessary materials: spatulas, weigh boats, glassware, and waste containers. This prevents the need to exit and re-enter the controlled workspace.
-
Ensure the path to the nearest emergency eyewash station and safety shower is unobstructed.[3][4]
-
-
Chemical Handling (Inside Fume Hood):
-
Don all required PPE as listed in the table above.
-
When weighing the solid, use gentle motions to avoid creating airborne dust.
-
If transferring the powder to a flask containing solvent, add the solid slowly to prevent splashing.
-
Keep the container of the chemical closed at all times when not actively in use.
-
-
Decontamination and Cleanup:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as solid hazardous waste.
-
Quench any reactive mixtures before preparing them for disposal.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal is a serious safety and compliance violation. All materials contaminated with 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- are considered hazardous waste.[13]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and excess solid chemical.
-
Liquid Waste: Contaminated solvents and reaction mixtures.
-
-
Containerization: Use sealable, chemically compatible containers. Attach a "Hazardous Waste" label as soon as the first drop of waste is added.[3]
-
Final Disposal: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste. Under no circumstances should this material be disposed of down the drain. [9][14]
Emergency Procedures: Immediate and Corrective Actions
-
Spill:
-
Small Spill (inside fume hood): Use a commercial spill kit or absorbent granules to cover the material.[10] Carefully sweep the absorbed material into a designated hazardous waste container. Clean the area thoroughly.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.[3] Do not attempt to clean it up without proper respiratory protection and training.[10]
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
-
By integrating these principles of hazard assessment, rigorous PPE use, and procedural discipline, you can confidently and safely utilize 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- in your research endeavors.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).
- Proper Disposal of Triphenylmethyl(2-bromoethyl) sulfide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Aldehydes exposure analysis. RPS Group.
- 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde Safety Summary. PubChem, National Center for Biotechnology Information.
- Triphenylmethyl Chloride - Safety Data Sheet. ChemicalBook.
- CAS 102676-61-9: 1-(Triphenylmethyl)-1H-imidazole-4-propanal. CymitQuimica.
- Chapter 10 – Personal Protective Equipment. Naval Medical Center Portsmouth.
- Proper disposal of chemicals. Sciencemadness Wiki.
- Personal Protective Equipment. US Environmental Protection Agency (EPA).
- [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol Safety Summary. PubChem, National Center for Biotechnology Information.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety.
- Imidazole Safety Data Sheet. Fisher Scientific.
- Triphenylmethyl chloride Safety Data Sheet. Fisher Scientific.
- Standard Operating Procedures for Imidazole. Washington State University, Environmental Health & Safety.
- Triphenylmethanol Safety Data Sheet. Santa Cruz Biotechnology, Inc.
- Imidazole Safety Data Sheet. Sigma-Aldrich.
- Imidazole Safety Data Sheet (Alternate). Fisher Scientific.
- α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol Safety Data Sheet. Echemi.
- 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- CAS NO.102676-61-9. Guidechem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
